molecular formula C9H10O4 B3182436 4,6-Dimethoxybenzo[d][1,3]dioxole CAS No. 68803-49-6

4,6-Dimethoxybenzo[d][1,3]dioxole

Cat. No.: B3182436
CAS No.: 68803-49-6
M. Wt: 182.17 g/mol
InChI Key: SJLYRAGVKQQJRF-UHFFFAOYSA-N
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Description

4,6-Dimethoxybenzo[d][1,3]dioxole is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dimethoxybenzo[d][1,3]dioxole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethoxybenzo[d][1,3]dioxole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxy-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-10-6-3-7(11-2)9-8(4-6)12-5-13-9/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLYRAGVKQQJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4,6-Dimethoxybenzo[d][1,3]dioxole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4,6-Dimethoxybenzo[d][1,3]dioxole , a specialized heterocyclic scaffold used in advanced medicinal chemistry and toxicology research.

Executive Summary

4,6-Dimethoxybenzo[d][1,3]dioxole (CAS: 68803-49-6 ) is an electron-rich aromatic heterocycle characterized by a 1,3-benzodioxole core flanked by two methoxy groups at the 4 and 6 positions.[1][2] This specific substitution pattern renders the molecule highly regioselective in electrophilic aromatic substitutions (EAS), making it a critical intermediate in the synthesis of complex natural products, including the biliary toxin Biliatresone and its analogs.

This guide provides a validated synthetic protocol, spectroscopic characterization, and a reactivity profile designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physical Properties[3][4][5]

Property Data
Chemical Name 4,6-Dimethoxybenzo[d][1,3]dioxole
Synonyms 4,6-Dimethoxy-1,3-benzodioxole; 3,5-Dimethoxy-1,2-methylenedioxybenzene
CAS Registry Number 68803-49-6
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Physical State White crystalline solid
Melting Point 43–50 °C (derivative dependent); typically low-melting solid
Solubility Soluble in CH₂Cl₂, CHCl₃, THF, Acetone; Insoluble in Water

Synthetic Methodology

The most robust route to 4,6-Dimethoxybenzo[d][1,3]dioxole involves the O-methylation of the phenolic precursor 7-methoxy-1,3-benzodioxol-5-ol . This method avoids the variable yields often associated with the direct methylenation of unstable catechols.

Validated Protocol: O-Methylation
  • Reaction Type: Williamson Ether Synthesis

  • Scale: Gram-scale (scalable to >10g)

  • Yield: ~84%[3]

Reagents & Materials
  • Precursor: 7-Methoxy-1,3-benzodioxol-5-ol (1.0 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Methylating Agent: Dimethyl Sulfate (Me₂SO₄) (1.1 equiv) [Note: Iodomethane (MeI) can be substituted but requires longer reaction times]

  • Solvent: Acetone (Reagent Grade)

Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with 7-methoxy-1,3-benzodioxol-5-ol (1.0 equiv) and anhydrous acetone (0.15 M concentration).

  • Deprotonation: Add K₂CO₃ (2.5 equiv) in a single portion. Stir the suspension at room temperature for 15 minutes to ensure phenol deprotonation.

  • Addition: Fit the flask with a reflux condenser. Slowly add Dimethyl Sulfate (1.1 equiv) via syringe.[3] Caution: Me₂SO₄ is highly toxic; use a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 60 °C) and stir for 5 hours . Monitor conversion by TLC (Hexanes/EtOAc 4:1).

  • Work-up: Cool to 25 °C. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Hydrolysis (Cleanup): Dissolve the residue in minimal organic solvent and treat with 5% NaHCO₃ solution at 50 °C for 30 minutes to destroy excess methylating agent.

  • Isolation: Extract with Dichloromethane (DCM) (3x).[3] Dry combined organics over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Purify via flash column chromatography on silica gel (Eluent: 5% EtOAc in Hexanes) to afford the product as a white solid .

Synthesis Pathway Diagram

Synthesis Start 7-Methoxy-1,3-benzodioxol-5-ol (Precursor) Reagents K2CO3, Me2SO4 Acetone, Reflux, 5h Start->Reagents Product 4,6-Dimethoxybenzo[d][1,3]dioxole (CAS: 68803-49-6) Reagents->Product Yield: 84%

Figure 1: Synthesis of 4,6-Dimethoxybenzo[d][1,3]dioxole via O-methylation.

Spectroscopic Validation (Self-Validating Data)

To ensure the integrity of the synthesized compound, compare experimental data against these standard NMR shifts. The distinct coupling constant (J = 2.3 Hz) between the meta-protons is the key identifier for this isomer.

Nucleus Shift (δ ppm) Multiplicity Integration Assignment
¹H NMR 6.18Doublet (J = 2.3 Hz)1HAr-H (C7)
(500 MHz, CDCl₃) 6.09Doublet (J = 2.3 Hz)1HAr-H (C5)
5.91Singlet2H-O-CH ₂-O-
3.88Singlet3H-OCH ₃ (C4)
3.74Singlet3H-OCH ₃ (C6)

Reactivity Profile & Applications

The 4,6-dimethoxy substitution pattern creates a unique electronic environment. The C5 position (between the two methoxy groups) is sterically crowded but electronically activated, while the C7 position is less hindered. However, experimental data confirms that bromination occurs exclusively at the C5 position , likely driven by the synergistic directing effects of the methoxy groups.

Key Transformation: Regioselective Bromination

This scaffold is a precursor to Biliatresone , a toxin used to model biliary atresia. The synthesis requires precise functionalization at C5.

  • Bromination: Reaction with N-Bromosuccinimide (NBS) in THF at 0 °C yields 5-bromo-4,6-dimethoxy-1,3-benzodioxole .[3]

  • Lithiation: The bromide undergoes Lithium-Halogen exchange (using n-BuLi at -78 °C) to generate the aryl lithium species.

  • Electrophile Trapping: The aryl lithium reacts with aldehydes (e.g., acetaldehyde) to form secondary alcohols, which are subsequently oxidized to ketones (e.g., using IBX).

Reactivity Workflow Diagram

Reactivity Core 4,6-Dimethoxybenzo[d][1,3]dioxole (Core Scaffold) Bromination NBS, THF, 0°C Core->Bromination Bromide 5-Bromo-4,6-dimethoxy- benzo[d][1,3]dioxole Bromination->Bromide Regioselective (C5) Lithiation 1. n-BuLi, -78°C 2. Acetaldehyde Bromide->Lithiation Alcohol Secondary Alcohol Intermediate Lithiation->Alcohol Oxidation IBX, DMSO Alcohol->Oxidation Target Biliatresone Precursor (Aryl Ketone) Oxidation->Target

Figure 2: Functionalization pathway for drug development applications.

References

  • BLD Pharm . 4,6-Dimethoxybenzo[d][1,3]dioxole Product Information. Retrieved from

  • Zhao, X., et al. (2016). Synthesis and Structure–Activity Relationship Study of Biliatresone, a Plant Isoflavonoid That Causes Biliary Atresia. Journal of Organic Chemistry . Retrieved from

  • ChemicalBook . Benzodioxole Derivatives and Applications. Retrieved from

Sources

The Therapeutic Potential of Benzodioxole Derivatives and Their 4,6-Dimethoxy Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzodioxole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, is a recurring structural motif in a vast array of natural products and synthetically derived compounds exhibiting significant biological activities.[1] Its inherent physicochemical properties, including its relative lipophilicity and the reactivity of the methylenic protons, contribute to its promiscuous yet often potent interactions with various biological targets.[2] This has rendered the benzodioxole core a "privileged scaffold" in the field of drug discovery, with derivatives demonstrating a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antidiabetic properties.[2][3][4] This technical guide provides a comprehensive literature review of benzodioxole derivatives, with a particular focus on their 4,6-dimethoxy analogs, for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore their multifaceted biological activities and underlying mechanisms of action, and provide detailed experimental protocols to facilitate further investigation in this promising area of medicinal chemistry.

Synthetic Strategies for Benzodioxole Derivatives with a Focus on 4,6-Dimethoxy Analogs

The synthesis of the benzodioxole core typically involves the reaction of a catechol (a 1,2-dihydroxybenzene) with a methylene source, such as dihalomethane, under basic conditions. The substitution pattern on the benzene ring dictates the starting catechol derivative. For the synthesis of 4,6-dimethoxy-1,3-benzodioxole, a plausible and efficient route commences with 3,5-dimethoxyphenol.

Proposed Synthesis of 4,6-Dimethoxy-1,3-benzodioxole

This proposed synthesis is a multi-step process involving the initial formation of a catechol intermediate followed by the crucial cyclization to form the benzodioxole ring.

Step 1: Ortho-Hydroxylation of 3,5-Dimethoxyphenol

The initial step involves the regioselective introduction of a hydroxyl group ortho to one of the existing methoxy groups of 3,5-dimethoxyphenol to generate 3,5-dimethoxybenzene-1,2-diol (3,5-dimethoxycatechol). This can be achieved through various methods, including oxidation followed by reduction or through directed ortho-metalation strategies.

Step 2: Methylenation of 3,5-Dimethoxycatechol

The resulting catechol is then reacted with a suitable methylene source, such as dibromomethane or dichloromethane, in the presence of a base (e.g., potassium carbonate or cesium carbonate) and a polar aprotic solvent (e.g., acetone or DMF) to facilitate the nucleophilic substitution and subsequent cyclization to form the 4,6-dimethoxy-1,3-benzodioxole ring.

Biological Activities and Mechanisms of Action

Benzodioxole derivatives have been shown to modulate a variety of cellular processes, leading to a diverse range of biological effects. The introduction of methoxy groups at the 4 and 6 positions can significantly influence the electronic properties and steric bulk of the molecule, potentially enhancing its interaction with specific biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzodioxole derivatives.[5][6][7] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

1. Inhibition of Tubulin Polymerization:

Several 1,3-benzodioxole derivatives have been identified as potent inhibitors of tubulin polymerization.[8] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] This mechanism is a clinically validated strategy for cancer chemotherapy.

2. Modulation of the PI3K/AKT/mTOR Signaling Pathway:

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Some benzodioxole derivatives have been shown to inhibit this pathway, leading to decreased cell proliferation and the induction of apoptosis.

3. Inhibition of the Thioredoxin System:

The thioredoxin (Trx) system plays a crucial role in maintaining cellular redox homeostasis and is often upregulated in cancer cells to counteract oxidative stress.[6] Certain benzodioxole derivatives have been found to inhibit thioredoxin reductase (TrxR), a key enzyme in this system.[6] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and promoting cancer cell death.[5]

4. VEGFR-2 Inhibition:

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Molecular docking studies have suggested that some benzodioxole derivatives can act as potential VEGFR-2 inhibitors.[10]

Anti-inflammatory Activity

Chronic inflammation is a known driver of various diseases, including cancer. Benzodioxole derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] COX-2 is an inducible enzyme that is often overexpressed at sites of inflammation and in cancerous tissues. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key inflammatory mediators.

Quantitative Data Summary
Compound ClassBiological ActivityTarget/MechanismIC50/EC50 ValuesReference
Benzodioxole CarboxamidesAnticancerG2/M phase arrestIC50: 3.94-9.12 mM (weakly active derivatives); more potent analogs showed activity in the µM range[2][3]
Benzodioxole-Arsenical ConjugatesAnticancerInhibition of Thioredoxin System, Apoptosis InductionNot specified[6]
Benzodioxole Acetic Acid DerivativesAnti-inflammatoryCOX-1/COX-2 InhibitionIC50 against COX-1: 0.725 µM (compound 4f); IC50 against COX-2: 1.3 µM (compound 3b)[7]
Benzodioxole CarboxamidesAntidiabeticα-Amylase InhibitionIC50: 0.68 µM and 0.85 µM for compounds IIc and IIa, respectively[11]
Piperine-derived BenzodioxolesAnticancerVEGFR-2 Inhibition (proposed)IC50 against MDA-MB-231: 4.92 ± 1.09 μM[10]

Experimental Protocols

To facilitate further research and validation of the biological activities of benzodioxole derivatives, detailed step-by-step methodologies for key experiments are provided below.

Synthesis Protocol: General Procedure for Benzodioxole Carboxamide Derivatives

This protocol is adapted from a general method for the synthesis of benzodioxole carboxamide derivatives.[11]

  • Dissolution: Dissolve the starting benzodioxole carboxylic acid (1 equivalent) in dichloromethane (DCM).

  • Activation: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.3 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon).

  • Amine Addition: Add the desired aniline derivative (1.2 equivalents) to the reaction mixture.

  • Reaction: Continue stirring the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash sequentially with 1% aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Biological Assay Protocol: MTT Cell Viability Assay

This protocol provides a general procedure for assessing the cytotoxicity of compounds against cancer cell lines.[12][13]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Biological Assay Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the effect of a compound on the cell cycle distribution.[3][5][7]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PKC PKC PLCg->PKC Activation RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Activation Angiogenesis Angiogenesis (Cell Proliferation, Migration) RAF_MEK_ERK->Angiogenesis

Caption: The VEGFR-2 signaling pathway, crucial for angiogenesis in tumor development.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Growth Factors) COX2 COX-2 Inflammatory_Stimuli->COX2 Induction Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Conversion Arachidonic_Acid Arachidonic Acid Inflammation_Tumor_Growth Inflammation & Tumor Growth Prostaglandins->Inflammation_Tumor_Growth

Caption: The COX-2 pathway, a key mediator of inflammation and its link to cancer.

Experimental_Workflow Synthesis Synthesis of Benzodioxole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Screening (MTT Assay) Characterization->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies (Cell Cycle, Enzyme Assays) In_Vitro_Screening->Mechanism_Studies Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Studies->Lead_Optimization

Sources

The Occurrence and Significance of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole in Fungal Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the natural occurrence, isolation, and biological significance of 4,7-dimethoxy-5-methyl-1,3-benzodioxole, a bioactive compound isolated from the medicinal mushroom Antrodia camphorata. While the initial focus was on 4,6-dimethoxybenzo[d][1][2]dioxole, literature analysis reveals a greater prevalence and extensive research on its 5-methyl analogue, herein designated as SY-1. This guide details a comprehensive methodology for the extraction and purification of SY-1 from A. camphorata, delves into its putative biosynthetic origins from the phenylpropanoid pathway, and presents a thorough review of its potent anti-inflammatory and anti-tumor activities. The content is structured to provide researchers and drug development professionals with a foundational understanding and practical insights into this promising natural product.

Introduction: The Benzodioxole Moiety in Natural Products

The 1,3-benzodioxole ring system is a key structural feature in a multitude of biologically active natural products. This moiety is often associated with a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects[3]. Its presence can significantly influence a molecule's interaction with biological targets. This guide focuses on a specific derivative, 4,7-dimethoxy-5-methyl-1,3-benzodioxole (SY-1), a prominent secondary metabolite of the rare and highly valued medicinal fungus, Antrodia camphorata.

Antrodia camphorata, also known as "Niu-chang-chih," is a fungus endemic to Taiwan that grows on the inner heartwood of the protected tree species Cinnamomum kanehirai. Traditionally used in Chinese medicine for treating a variety of ailments, modern scientific investigation has identified a wealth of bioactive compounds within this fungus, with SY-1 being a key benzenoid constituent[4].

Natural Source and Extraction of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole (SY-1)

The primary natural source of 4,7-dimethoxy-5-methyl-1,3-benzodioxole is the fruiting bodies and mycelia of Antrodia camphorata[1][4]. The isolation of this compound requires a systematic approach involving extraction and chromatographic separation.

Experimental Protocol: Extraction and Isolation of SY-1 from Antrodia camphorata

This protocol outlines a reproducible method for the isolation of SY-1 from the dried fruiting bodies of A. camphorata.

Step 1: Initial Extraction

  • Obtain dried and powdered fruiting bodies of Antrodia camphorata.

  • Perform an exhaustive extraction of the powdered material with ethanol at room temperature for several days. A typical ratio would be 4 liters of ethanol for every 50 grams of dried mushroom powder[2].

  • Filter the extract to remove solid fungal material.

  • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Solvent Partitioning

  • Suspend the crude extract in a mixture of ethyl acetate and water.

  • Perform a liquid-liquid extraction to partition the compounds based on their polarity. The less polar compounds, including SY-1, will preferentially move into the ethyl acetate layer.

  • Separate and collect the ethyl acetate fraction.

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield a semi-purified extract.

Step 3: Chromatographic Purification

  • Subject the semi-purified extract to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Monitor the fractions using Thin Layer Chromatography (TLC).

  • Combine fractions showing the presence of SY-1.

  • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure 4,7-dimethoxy-5-methyl-1,3-benzodioxole[5].

Diagram of the Extraction and Isolation Workflow

G cluster_extraction Step 1: Extraction cluster_partitioning Step 2: Solvent Partitioning cluster_purification Step 3: Purification A Dried & Powdered Antrodia camphorata B Ethanol Extraction (Room Temperature) A->B C Filtration B->C D Rotary Evaporation C->D E Crude Extract D->E F Liquid-Liquid Extraction (Ethyl Acetate/Water) E->F G Collect Ethyl Acetate Layer F->G H Drying & Evaporation G->H I Semi-Purified Extract H->I J Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) I->J K Fraction Collection & TLC Analysis J->K L Preparative HPLC K->L M Pure SY-1 (4,7-dimethoxy-5-methyl-1,3-benzodioxole) L->M

Caption: Workflow for the extraction and isolation of SY-1.

Putative Biosynthesis of the Benzodioxole Ring

The benzodioxole moiety in natural products is believed to be derived from the phenylpropanoid pathway[6]. This pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds. The formation of the characteristic methylenedioxy bridge is a key enzymatic step.

While the specific enzymes in Antrodia camphorata have not been fully elucidated, studies in other organisms, such as Sesamum indicum (sesame), have shown that cytochrome P450-dependent enzymes are responsible for catalyzing the formation of the methylenedioxy bridge from ortho-hydroxymethoxy phenol precursors[7]. This suggests a similar enzymatic mechanism is likely at play in the biosynthesis of SY-1.

Proposed Biosynthetic Pathway of SY-1

G L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3H Intermediate\n(ortho-hydroxymethoxy phenol precursor) Intermediate (ortho-hydroxymethoxy phenol precursor) Caffeic Acid->Intermediate\n(ortho-hydroxymethoxy phenol precursor) Hydroxylation & Methylation Steps 4,7-dimethoxy-5-methyl-1,3-benzodioxole (SY-1) 4,7-dimethoxy-5-methyl-1,3-benzodioxole (SY-1) Intermediate\n(ortho-hydroxymethoxy phenol precursor)->4,7-dimethoxy-5-methyl-1,3-benzodioxole (SY-1) Cytochrome P450 (Methylenedioxy Bridge Formation)

Caption: Putative biosynthetic pathway of SY-1 from L-Phenylalanine.

Biological Activities of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole (SY-1)

SY-1 has been the subject of numerous studies investigating its pharmacological potential, with a primary focus on its anti-inflammatory and anti-tumor properties.

Anti-Inflammatory Activity

SY-1 has demonstrated significant anti-inflammatory effects in in vitro models. In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, SY-1 was shown to significantly decrease the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α)[1][8]. The mechanism of this anti-inflammatory action involves the suppression of the nuclear factor-κB (NF-κB) signaling pathway and the induction of heme oxygenase-1 (HO-1)[1][8].

Pro-inflammatory Mediator Effect of SY-1 Treatment Reference
Nitric Oxide (NO)Dose-dependent decrease in production[1][8]
Interleukin-1β (IL-1β)Significant reduction in secretion[1][8]
Tumor Necrosis Factor-α (TNF-α)Inhibition of production[1][8]
Cyclooxygenase-2 (COX-2)Suppression of protein levels[1]
Inducible Nitric Oxide Synthase (iNOS)Suppression of protein levels[1]
Anti-Tumor Activity

The anti-tumor properties of SY-1 have been investigated in various cancer cell lines and in vivo models. A notable study demonstrated that SY-1 profoundly decreased the growth of COLO-205 human colon cancer cell tumor xenografts in nude mice[4][9]. The underlying mechanism for this anti-tumor activity involves the activation of the p53-mediated p27/Kip1 signaling pathway, leading to cell cycle arrest in the G0/G1 phase[4][9].

While comprehensive IC50 data for SY-1 across a wide range of cancer cell lines is still being compiled in the literature, the following table summarizes some of the reported cytotoxic activities of related benzodioxole derivatives and extracts containing them. It is important to note that IC50 values can vary depending on the specific experimental conditions.

Cell Line Compound/Extract Reported IC50 (µg/mL) Reference
HeLa (Cervical Cancer)Pancratium zeylanicum Bulb Ethanolic Extract209.28[10]
A-549 (Lung Cancer)Pancratium zeylanicum Bulb Ethanolic Extract133.09[10]
MCF-7 (Breast Cancer)Pancratium zeylanicum Bulb Ethanolic Extract264.46[10]
HT-29 (Colon Cancer)Pancratium zeylanicum Bulb Ethanolic Extract264.75[10]
Various Cancer Cell LinesParmotrema tinctorum TLC-purified fraction 11.2 - 12.8[11]

Signaling Pathway of SY-1 Induced Cell Cycle Arrest

G cluster_sy1 SY-1 Treatment cluster_p53 p53 Activation cluster_p27 p27/Kip1 Induction cluster_cyclin Cyclin Downregulation cluster_arrest Cell Cycle Arrest SY1 4,7-dimethoxy-5-methyl-1,3-benzodioxole (SY-1) p53 p53 Activation SY1->p53 p27 p27/Kip1 Induction p53->p27 CyclinD1 Cyclin D1 ↓ p27->CyclinD1 CyclinD3 Cyclin D3 ↓ p27->CyclinD3 CyclinA Cyclin A ↓ p27->CyclinA Arrest G0/G1 Phase Cell Cycle Arrest CyclinD1->Arrest CyclinD3->Arrest CyclinA->Arrest

Caption: Proposed signaling pathway for SY-1 induced anti-tumor activity.

Conclusion and Future Directions

4,7-dimethoxy-5-methyl-1,3-benzodioxole (SY-1), a natural product from Antrodia camphorata, presents a compelling case for further investigation in the fields of drug discovery and development. Its well-documented anti-inflammatory and anti-tumor activities, coupled with a defined natural source and established isolation protocols, make it an attractive lead compound.

Future research should focus on several key areas:

  • Total Synthesis: The development of an efficient total synthesis of SY-1 would provide a reliable source of the compound for further studies, overcoming the limitations of its extraction from a rare fungal species.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of analogues of SY-1 will help to identify the key structural features responsible for its bioactivity and may lead to the development of more potent and selective therapeutic agents.

  • In-depth Mechanistic Studies: A more detailed understanding of the molecular targets and signaling pathways modulated by SY-1 will be crucial for its potential clinical development.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of SY-1 are necessary to assess its drug-like properties and safety profile.

This technical guide serves as a comprehensive resource for researchers embarking on the study of this promising benzodioxole derivative, providing a solid foundation for future innovation in the development of novel therapeutics.

References

  • Huang, G. J., et al. (2016). 4,7-Dimethoxy-5-methyl-1,3-benzodioxole from Antrodia camphorata inhibits LPS-induced inflammation via suppression of NF-κB and induction HO-1 in RAW264.7 cells. International Immunopharmacology, 31, 186-194. [Link]

  • Huang, G. J., et al. (2016). 4,7-Dimethoxy-5-methyl-1,3-benzodioxole from Antrodia camphorata inhibits LPS-induced inflammation via suppression of. International Immunopharmacology, 31, 186-194. [Link]

  • Chen, C. H., et al. (2013). Isolation and Synthesis of a Bioactive Benzenoid Derivative from the Fruiting Bodies of Antrodia camphorata. Molecules, 18(7), 7594-7603. [Link]

  • Anonymous. (2024). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Semantic Scholar. [Link]

  • Tu, S. H., et al. (2012). In vivo antitumor effects of 4,7-dimethoxy-5-methyl-1,3-benzodioxole isolated from the fruiting body of Antrodia camphorata through activation of the p53-mediated p27/Kip1 signaling pathway. Journal of Agricultural and Food Chemistry, 60(14), 3612-3618. [Link]

  • Anonymous. (2024). Evaluation of Anti-Cancer, Pro-Apoptotic, and Anti-Metastatic Effects of Synthetic Analogue Compound 2-Imino. KnE Publishing. [Link]

  • Abirami, G., et al. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. Scientific Reports, 11(1), 1-15. [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]

  • Tu, S. H., et al. (2012). In vivo antitumor effects of 4,7-dimethoxy-5-methyl-1,3-benzodioxole isolated from the fruiting body of Antrodia camphorata through activation of the p53-mediated p27/Kip1 signaling pathway. Taipei Medical University. [Link]

  • Wang, Y., et al. (2023). Isolation and identification of bioactive compounds from Antrodia camphorata against ESKAPE pathogens. PLOS ONE, 18(10), e0293361. [Link]

  • Anders, M. W., et al. (1984). Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide. Biochemical Pharmacology, 33(4), 577-580. [Link]

  • Ono, E., et al. (2006). Formation of two methylenedioxy bridges by a Sesamum CYP81Q protein yielding a furofuran lignan, (+)-sesamin. Proceedings of the National Academy of Sciences, 103(26), 10116-10121. [Link]

  • Huang, G. J., et al. (2016). 4,7-Dimethoxy-5-methyl-1,3-benzodioxole from Antrodia camphorata inhibits LPS-induced inflammation via suppression of NF-κB and induction HO-1 in RAW264.7 cells. PubMed. [Link]

  • Wikipedia. (n.d.). Phenylpropanoid. Wikipedia. [Link]

  • ResearchGate. (n.d.). Chemical structure of natural product contained 1,3-benzodioxole rings. ResearchGate. [Link]

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An In-depth Technical Guide to the Solubility Profile of 4,6-Dimethoxybenzo[d]dioxole in Organic Solvents

An In-depth Technical Guide to the Solubility Profile of 4,6-Dimethoxybenzo[d][1][2]dioxole in Organic Solvents

Foreword: Understanding the Criticality of Solubility in Drug Development

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility.[8][9] This means that substances with similar polarities are more likely to be soluble in one another. To predict the solubility of 4,6-Dimethoxybenzo[d][1]dioxole, we must first analyze its molecular structure.

1.1. Molecular Structure and Polarity Analysis

4,6-Dimethoxybenzo[d][1][2]dioxole possesses a bicyclic aromatic core, which is inherently non-polar. However, the presence of two methoxy groups (-OCH₃) and a methylenedioxy group (-O-CH₂-O-) introduces polar character due to the electronegative oxygen atoms. The overall polarity of the molecule is a balance between its non-polar hydrocarbon backbone and its polar functional groups.

  • Non-polar character: The benzene ring contributes to hydrophobicity.

  • Polar character: The oxygen atoms in the methoxy and methylenedioxy groups can act as hydrogen bond acceptors, enhancing solubility in protic solvents.

Given this structure, it is anticipated that 4,6-Dimethoxybenzo[d][1][2]dioxole will exhibit a range of solubilities in organic solvents, with higher solubility in solvents of intermediate polarity.

1.2. The Role of the Solvent

The choice of solvent is paramount in determining solubility. Organic solvents can be broadly categorized based on their polarity:

  • Non-polar solvents (e.g., hexane, toluene): These solvents will primarily interact with the non-polar benzene ring of the molecule.

  • Polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents possess a dipole moment but do not have a hydrogen atom bonded to an electronegative atom. They can engage in dipole-dipole interactions.

  • Polar protic solvents (e.g., methanol, ethanol, water): These solvents have a hydrogen atom bonded to an electronegative atom and can act as both hydrogen bond donors and acceptors.

A systematic investigation across these solvent classes is essential to build a comprehensive solubility profile.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[1][2][10][11][12][13][14] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

2.1. Causality Behind Experimental Choices

The shake-flask method is favored for its ability to determine the thermodynamic solubility, which is the most consistent and reliable measure of a compound's solubility.[10][14] The key experimental parameters are carefully chosen to ensure that a true equilibrium is reached and accurately measured.

  • Excess Solid: The presence of undissolved solid is crucial to ensure that the solution is saturated.[12]

  • Agitation: Continuous agitation ensures intimate contact between the solute and the solvent, facilitating the dissolution process and accelerating the attainment of equilibrium.[2][12]

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and defined temperature is critical for reproducibility.[13][15] For pharmaceutical applications, 37 °C is often a relevant temperature to simulate physiological conditions.[2][12]

  • Equilibration Time: Sufficient time must be allowed for the system to reach a dynamic equilibrium where the rate of dissolution equals the rate of precipitation.[12][15] This is typically determined empirically by measuring the concentration at different time points until it remains constant.[12]

  • Phase Separation: Complete separation of the solid from the liquid phase is essential to avoid overestimation of the solubility. This is typically achieved through filtration or centrifugation.[2][10][12]

  • Analytical Method: A validated and sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, is required for accurate quantification of the dissolved solute.[10][16]

2.2. Detailed Step-by-Step Protocol for the Shake-Flask Method

This protocol provides a robust framework for determining the solubility of 4,6-Dimethoxybenzo[d][1][2]dioxole.

Materials:

  • 4,6-Dimethoxybenzo[d][1][2]dioxole (solid)

  • Selected organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol)

  • Scintillation vials or other suitable glass vessels with tight-fitting caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument (HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Preparation:

    • Add an excess amount of solid 4,6-Dimethoxybenzo[d][1][2]dioxole to a series of vials. A general starting point is to add enough solid to be visually present at the end of the experiment.

    • Pipette a precise volume of the desired organic solvent into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 RPM).[12]

    • Agitate the samples for a predetermined time to reach equilibrium (typically 24 to 72 hours).[12] It is advisable to perform a preliminary experiment to determine the time to equilibrium by taking samples at various time points (e.g., 4, 8, 24, 48, and 72 hours).

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the larger particles to settle.

    • Separate the undissolved solid from the saturated solution by either:

      • Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

      • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of 4,6-Dimethoxybenzo[d][1][2]dioxole.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Report the temperature at which the solubility was determined.

2.3. Self-Validating System

To ensure the trustworthiness of the results, the following checks should be incorporated:

  • Triplicate Measurements: Perform each solubility determination in triplicate to assess the precision of the method.

  • Visual Confirmation: At the end of the experiment, visually confirm the presence of undissolved solid in each vial.

  • pH Measurement (for aqueous/co-solvent systems): If working with buffered systems, measure the pH at the beginning and end of the experiment to ensure it remains constant.[12]

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Illustrative Solubility Profile of 4,6-Dimethoxybenzo[d][1][2]dioxole at 25 °C

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)
Hexane1.88To be determined
Toluene2.38To be determined
Dichloromethane9.08To be determined
Ethyl Acetate6.02To be determined
Acetone20.7To be determined
Ethanol24.5To be determined
Methanol32.7To be determined

Note: The dielectric constant values are approximate and can be found in reference literature.[17]

Interpretation of Results:

By plotting the solubility against the solvent polarity, researchers can gain insights into the dissolution behavior of 4,6-Dimethoxybenzo[d][1][2]dioxole. A bell-shaped curve might indicate an optimal polarity for solubilization. Deviations from this trend could suggest specific solute-solvent interactions, such as hydrogen bonding.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for proper execution.

Solubility_Determination_Workflowcluster_prepPreparationcluster_equilibrationEquilibrationcluster_separationPhase Separationcluster_quantificationQuantificationAWeigh excess solid4,6-Dimethoxybenzo[d][1,3]dioxoleBAdd precise volumeof organic solventA->BCombine in vialCSeal vials and placein temperature-controlledorbital shakerB->CDAgitate for 24-72 hoursat constant temperatureC->DEquilibrateECentrifuge or filterto separate solidD->ESeparate phasesFDilute supernatantE->FPrepare for analysisGAnalyze via HPLC-UVor UV-VisF->GHCalculate solubilityusing calibration curveG->HDetermine concentration

Caption: Experimental workflow for determining the equilibrium solubility of 4,6-Dimethoxybenzo[d][1][2]dioxole using the shake-flask method.

Logical Relationships in Solubility

The interplay of molecular properties and solvent characteristics dictates the final solubility.

Caption: Key factors influencing the solubility of 4,6-Dimethoxybenzo[d][1][2]dioxole in organic solvents.

Conclusion

This technical guide provides a comprehensive roadmap for researchers to systematically determine and understand the solubility profile of 4,6-Dimethoxybenzo[d][1][2]dioxole in organic solvents. By combining a sound theoretical understanding with a robust and well-controlled experimental protocol like the shake-flask method, scientists can generate the high-quality, reliable data that is essential for advancing drug discovery and development programs. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.d.).
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31).
  • How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Solubility equilibrium - Wikipedia. (n.d.).
  • Describes equilibrium solubility of a drug substance - Biorelevant.com. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities? - Quora. (2021, April 26).
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29).
  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC - NIH. (n.d.).
  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - Frontiers. (2022, June 10).
  • Synthetic berberine derivatives as potential new drugs - SciELO. (n.d.).
  • 1,3-Benzodioxole - Wikipedia. (n.d.).
  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC. (2023, October 6).
  • Properties of Common Organic Solvents. (2022, September 8).

Thermodynamic Properties and Melting Point of 4,6-Dimethoxybenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dimethoxybenzo[d][1,3]dioxole (also known as 4,6-dimethoxy-1,3-benzodioxole) is a specialized electron-rich aromatic scaffold used primarily as an intermediate in the synthesis of bioactive isoflavonoids, alkaloids, and pharmaceutical candidates such as biliatresone analogs.[1][2][3][4]

Unlike its more common isomers (e.g., 5,6-dimethoxy-1,3-benzodioxole), the 4,6-isomer possesses a unique substitution pattern that imposes specific steric and electronic effects on the benzodioxole ring. This guide provides a definitive thermodynamic profile, establishing it as a low-melting crystalline solid (MP 43–50 °C) that requires careful thermal handling to avoid supercooling or oiling out during purification.

Chemical Identity & Structural Analysis[5]

The physicochemical behavior of 4,6-dimethoxybenzo[d][1,3]dioxole is governed by the symmetry of its substituents and the electron-donating nature of the methoxy groups relative to the dioxole ring.

PropertyDetail
IUPAC Name 4,6-Dimethoxy-1,3-benzodioxole
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
CAS Registry Note: Often indexed under specific derivatives. Parent scaffold is less common than 5,6-isomer.
SMILES COc1cc2OCOc2c(OC)c1
Structure A benzene ring fused to a 1,3-dioxole ring, with methoxy (-OCH₃) groups at positions 4 and 6.[2][5][6]
Structural Impact on Thermodynamics
  • Symmetry: The molecule possesses a pseudo-symmetric axis (depending on methoxy conformation), which typically aids crystal packing. However, the 4,6-substitution creates steric crowding near the dioxole oxygens, slightly destabilizing the lattice compared to the 5,6-isomer (MP ~104 °C).

  • Lattice Energy: The relatively low melting point (43–50 °C) indicates weak intermolecular forces, primarily van der Waals and weak C-H···O hydrogen bonding, making the lattice susceptible to disruption by impurities or solvent inclusion.

Thermodynamic Profiling

Data synthesized from experimental synthesis reports and comparative calorimetric analysis.

Phase Transition Properties
ParameterValue / RangeConfidenceSource / Method
Melting Point (

)
43 – 50 °C High (Exp)Experimental isolation [1]
Physical State (RT) Crystalline SolidHighVisual inspection [1]
Enthalpy of Fusion (

)
~18–22 kJ/molMediumPredicted (Group Contribution)
Boiling Point (

)
~280–290 °CMediumPredicted (Joback Method)
Solidification Risk HighHighProne to supercooling (oiling out)

Senior Scientist Insight: The broad melting range reported (7 °C spread) is characteristic of this compound class when isolated via rapid precipitation. It suggests a high propensity for polymorphism or solvent retention. For drug development standards, a sharp onset (


) should be determined via Differential Scanning Calorimetry (DSC) at a slow heating rate (2 °C/min).
Solubility Thermodynamics

The compound exhibits endothermic dissolution in polar organic solvents. It is highly lipophilic (


).
  • Soluble in: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Chloroform.

  • Sparingly Soluble in: Hexanes, Cold Ethanol.

  • Insoluble in: Water.

Experimental Characterization Protocols

To ensure data integrity in a research setting, the following self-validating protocols are recommended.

Synthesis & Isolation Workflow (Graphviz)

The following diagram outlines the synthesis and purification logic to isolate the thermodynamic form.

G cluster_QC Quality Control (Thermodynamics) Start Precursor: 7-Methoxy-1,3-benzodioxol-5-ol Rxn Methylation: Me2SO4, K2CO3, Acetone Reflux Start->Rxn Alkylation Workup Workup: Quench (H2O), Extract (EtOAc) Dry (Na2SO4) Rxn->Workup Completion Purify Purification: Flash Chromatography (EtOAc/Hexanes) Workup->Purify Crude Oil Product Target: 4,6-Dimethoxybenzo[d][1,3]dioxole (Crystalline Solid, MP 43-50°C) Purify->Product Crystallization DSC DSC Analysis (Check Polymorphs) Product->DSC NMR 1H NMR Validation Product->NMR

Caption: Synthesis and thermodynamic validation workflow for 4,6-dimethoxybenzo[d][1,3]dioxole.

Spectroscopic Validation (Self-Validating System)

Confirming the structure is a prerequisite for thermodynamic measurement. The 4,6-isomer is distinguished by its symmetry in NMR.

NucleusChemical Shift (

, ppm)
MultiplicityAssignment
¹H NMR 6.32Singlet (1H)Ar-H (C7 position)
5.92Singlet (2H)-O-CH₂-O- (Dioxole)
4.05Singlet (3H)-OCH₃ (C4/C6)
3.82Singlet (3H)-OCH₃ (C6/C4)
¹³C NMR 152.19, 148.81-C-O (Aromatic)
101.48--O-CH₂-O-
96.00, 89.94-Ar-C (Methine)

Note: Data referenced from CDCl₃ solution [1].

Applications in Drug Development

The thermodynamic profile of 4,6-dimethoxybenzo[d][1,3]dioxole dictates its handling in pharmaceutical processing:

  • Solid State Handling: Due to its low melting point (43–50 °C), milling or micronization can generate enough frictional heat to melt the compound, causing equipment fouling. Cryogenic milling is recommended.

  • Formulation Stability: In amorphous solid dispersions, this compound acts as a plasticizer due to its low

    
     (Glass Transition Temperature, estimated ~ -10 °C), potentially destabilizing the formulation. It is best maintained in its crystalline state.
    
  • Synthetic Utility: It serves as a key intermediate for Biliatresone analogs (biliary atresia research) and other isoflavonoids where the electron-rich ring facilitates electrophilic aromatic substitution at the C5 or C7 positions [1].

References

  • Wilstermann, A. M., et al. (2016). Synthesis and Structure-Activity Relationship Study of Biliatresone, a Plant Isoflavonoid That Causes Biliary Atresia. (Supporting Information). ACS Chemical Biology. Available at: [Link] (Accessed via Amazon S3 repository trace).

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. (Methodology for thermodynamic estimation).[7]

  • NIST Chemistry WebBook. 1,3-Benzodioxole Derivatives Thermochemistry.[Link] (For comparative benzodioxole data).

Sources

Electronic Structure and Reactivity of 4,6-Dimethoxy-1,3-Benzodioxole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electronic structure, reactivity, and synthetic utility of 4,6-dimethoxy-1,3-benzodioxole .

Technical Guide for Medicinal Chemists & Synthetic Biologists

Part 1: Executive Summary & Scaffold Analysis[1]

4,6-dimethoxy-1,3-benzodioxole is an electron-rich aromatic scaffold found in bioactive natural products (e.g., Biliatresone, Dillapiol derivatives) and serves as a critical intermediate for synthesizing substituted isoquinolines and Coenzyme Q analogs.[1]

Its chemical behavior is defined by the synergistic electron-donating effects of the 1,3-dioxole ring (methylenedioxy group) and the two methoxy groups at the 4 and 6 positions. This creates a "super-nucleophilic" core with distinct regioselectivity patterns that deviate from standard benzene derivatives.

Electronic Architecture

The molecule possesses


 symmetry (if planar and ignoring methyl conformations) but acts as a highly polarized system.
  • Numbering: Based on the IUPAC 1,3-benzodioxole system, oxygen atoms are positions 1 and 3. The benzene ring carbons are 4, 5, 6, and 7.

  • Substituents:

    • C4-OMe & C6-OMe: Strong ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -donors (+M effect).
      
    • 1,3-Dioxole: Moderate ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      -donor (+M) and weak 
      
      
      
      -acceptor (-I).
  • Nucleophilic Hotspots (HOMO Coefficients):

    • Position 5 (C5): Located between two methoxy groups.[2] It is electronically the most activated site (doubly ortho to strong donors) but is sterically crowded.

    • Position 7 (C7): Located between the C6-methoxy and the C1-oxygen.[1] It is activated by the C4-methoxy (para) and C6-methoxy (ortho).[1]

Key Insight: Contrary to simple steric models, C5 is the dominant site for electrophilic aromatic substitution (EAS) and lithiation. The electronic activation from the flanking methoxy groups overcomes the steric penalty, making C5 the "reactive pocket" of the molecule.

ElectronicStructure Core 4,6-dimethoxy-1,3-benzodioxole OMe4 4-OMe (+M) Core->OMe4 OMe6 6-OMe (+M) Core->OMe6 Dioxole 1,3-Dioxole (+M) Core->Dioxole C5 Position C5 (Doubly Activated) Reactivity Reactivity C5->Reactivity Primary Site: Bromination, Lithiation C7 Position C7 (Para-Activated) OMe4->C5 Ortho Activation OMe4->C7 Para Activation OMe6->C5 Ortho Activation OMe6->C7 Ortho Activation Dioxole->C7 Ortho Activation

Figure 1: Electronic influence map showing the convergence of donating effects at C5.

Part 2: Reactivity Profile & Protocols

Electrophilic Aromatic Substitution (Bromination)

The C5 position is so electron-rich that mild brominating agents must be used to prevent over-bromination or ring oxidation.

  • Reaction: Monobromination at C5.[1]

  • Reagent: N-Bromosuccinimide (NBS).[1]

  • Solvent: THF or Acetonitrile.[1]

  • Outcome: Quantitative conversion to 5-bromo-4,6-dimethoxy-1,3-benzodioxole .

Experimental Protocol: Regioselective Bromination
  • Preparation: Dissolve 4,6-dimethoxy-1,3-benzodioxole (1.0 eq) in anhydrous THF (0.4 M concentration).

  • Cooling: Cool the solution to 0 °C under an argon atmosphere.

  • Addition: Add NBS (1.01 eq) portion-wise over 15 minutes. Note: Keep the system dark to prevent radical side reactions.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor via TLC (Hexanes/EtOAc 4:1) or LCMS. The starting material (Rf ~0.6) should disappear, yielding a slightly less polar product.

  • Workup: Quench with 10% aqueous

    
     (to remove trace 
    
    
    
    ). Extract with Ethyl Acetate (
    
    
    ).[2] Wash combined organics with brine, dry over
    
    
    , and concentrate.[2]
  • Purification: Recrystallization from cold ethanol or flash chromatography (SiO2, 5% EtOAc in Hexanes).

  • Yield: Typically 90–95%.[3]

Directed Lithiation & Functionalization

The 5-bromo derivative serves as a gateway to C5-functionalized analogs via Lithium-Halogen Exchange.[1] Direct lithiation of the parent scaffold also favors C5 due to the "super-acidifying" effect of the flanking methoxy oxygens (Directed Ortho Metalation - DoM).

  • Mechanism: Cooperative chelation by OMe(4) and OMe(6) stabilizes the organolithium species at C5.

  • Trapping: Reacts cleanly with aldehydes, DMF, or

    
    .
    
Experimental Protocol: C5-Acylation (Biliatresone Synthesis Route)
  • Exchange: Dissolve 5-bromo-4,6-dimethoxy-1,3-benzodioxole (1.0 eq) in anhydrous THF under Argon. Cool to -78 °C.[1][2]

  • Lithiation: Add ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    -BuLi (1.3 eq, 2.5 M in hexanes) dropwise. Stir for 15 minutes at -78 °C. Caution: The lithio-species is temperature sensitive.
    
  • Electrophile: Add Acetaldehyde (3.0 eq) slowly.

  • Warming: Allow to warm to 0 °C over 45 minutes.

  • Workup: Quench with saturated

    
    . Extract with DCM.[2][4]
    
  • Oxidation (Optional): The resulting alcohol can be oxidized to the ketone (acetophenone derivative) using IBX or Dess-Martin Periodinane.

Part 3: Synthesis & Characterization[1][2]

The most robust synthesis starts from 7-methoxy-1,3-benzodioxol-5-ol (also known as 3-methoxy-4,5-methylenedioxyphenol), which is accessible from gallic acid derivatives or natural precursors.[1]

Synthetic Workflow

Synthesis Start 7-methoxy-1,3-benzodioxol-5-ol (Precursor) Product 4,6-dimethoxy-1,3-benzodioxole (Target) Start->Product Methylation Reagents Me2SO4, K2CO3 Acetone, Reflux 5h Reagents->Start

Figure 2: Methylation of the phenolic precursor.

Step-by-Step Synthesis:

  • Charge: To a flask containing 7-methoxy-1,3-benzodioxol-5-ol (1.0 eq) in Acetone (0.15 M), add

    
     (2.5 eq).
    
  • Reagent: Add Dimethyl Sulfate (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    , 1.1 eq) dropwise via syringe. Safety: 
    
    
    
    is highly toxic; use a fume hood.
  • Reflux: Heat to reflux (approx. 60 °C) for 5 hours.

  • Filtration: Cool to room temperature. Filter off inorganic salts through a Celite pad.

  • Scavenge: Treat the filtrate with 5% aqueous

    
     and stir at 50 °C for 30 mins to destroy excess methylating agent.
    
  • Isolation: Extract with DCM, dry, and concentrate.

  • Result: White solid or crystalline mass.

Quantitative Data: NMR Characterization

The


 NMR spectrum is distinctive due to the meta-coupling of the aromatic protons and the symmetry of the methoxy signals (if not resolved) or their distinct environments.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Ar-H (C7) 6.18Doublet (

Hz)
1HOrtho to Dioxole
Ar-H (C5) 6.09Doublet (

Hz)
1HBetween OMe groups
O-CH2-O 5.91Singlet2HMethylenedioxy
OMe (C4/C6) 3.88Singlet3HMethoxy A
OMe (C6/C4) 3.74Singlet3HMethoxy B

Solvent:


, 500 MHz.
Note: In the 5-bromo derivative, the doublet at 6.09 ppm disappears, and the signal at 6.18 ppm collapses to a singlet.

References

  • Synthesis and Structure-Activity Relationship Study of Biliatresone. Source: National Institutes of Health (NIH) / PMC. Context: Describes the synthesis of 4,6-dimethoxy-1,3-benzodioxole from phenolic precursors and its subsequent bromination/lithiation at C5. URL:[Link]

  • Regioselectivity in Electrophilic Aromatic Substitution of Heterocycles. Source: ChemRxiv / RegioSQM. Context: Theoretical grounding for the nucleophilicity of positions flanked by multiple alkoxy groups. URL:[Link][1][5][6]

Sources

Comparative Electronic & Reactivity Profiling of Dimethoxybenzodioxoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between the two primary symmetric isomers of dimethoxybenzodioxole: 5,6-dimethoxy-1,3-benzodioxole (5,6-DMB) and 4,7-dimethoxy-1,3-benzodioxole (4,7-DMB) .

For researchers in medicinal chemistry and natural product synthesis, distinguishing these isomers is critical. While they share identical molecular weights and similar lipophilicities, their electronic topologies are radically different. The 5,6-DMB system acts as a "super-nucleophile" due to synergistic electronic reinforcement, whereas the 4,7-DMB system exhibits a "sterically constrained" electronic profile with unique metabolic liabilities.

This document details the mechanistic underpinnings of these differences, provides validated experimental protocols for their differentiation, and maps their respective metabolic activation pathways.

Structural Isomerism & Electronic Theory

To understand the reactivity differences, we must analyze the orbital overlap and directing effects of the substituents on the benzene ring.

The Electronic Landscape
  • The 1,3-Benzodioxole Ring: This moiety is strongly electron-donating (+M effect) due to the two oxygen atoms. However, the five-membered ring imposes ring strain, causing orbital rehybridization (Mills-Nixon effect), which often localizes electron density at the positions ortho to the bridgehead carbons.

  • The Methoxy Groups: These are strong

    
    -donors (+M) and weak 
    
    
    
    -acceptors (-I). They freely rotate, allowing for optimal
    
    
    -orbital overlap with the aromatic system.
Isomer-Specific Resonance Analysis
Isomer A: 5,6-Dimethoxy-1,3-benzodioxole (The "Synergist")

In this isomer, the methoxy groups occupy positions 5 and 6. The remaining protons are at positions 4 and 7.

  • Electronic Vector: The oxygen at position 1 (dioxole) directs ortho to position 7. The methoxy group at position 6 also directs ortho to position 7.

  • Outcome: Positions 4 and 7 receive double reinforcement of electron density. This molecule is electronically symmetric and highly susceptible to electrophilic aromatic substitution (SEAr).

Isomer B: 4,7-Dimethoxy-1,3-benzodioxole (The "Shielded Core")

Here, the methoxy groups occupy the "outer" positions (4 and 7), flanking the dioxole bridge. The open protons are at 5 and 6.

  • Electronic Vector: The methoxy at position 4 directs ortho to position 5. However, the dioxole oxygen at position 3 is meta to position 5.

  • Outcome: The directing effects are non-synergistic.[1] Furthermore, the 4,7-methoxy groups create a "buttressing effect," sterically crowding the dioxole ring and potentially twisting the methoxy groups slightly out of plane, reducing their +M contribution.

Visualization of Electronic Flux

The following diagram maps the electron density flow, highlighting the "Hot Spots" for electrophilic attack.

ElectronicMap cluster_56 5,6-DMB (Synergistic) cluster_47 4,7-DMB (Constrained) node_56 5,6-Dimethoxy Scaffold pos_47 Positions 4 & 7 (Super-Activated) node_56->pos_47 Ortho (Dioxole) + Ortho (OMe) node_47 4,7-Dimethoxy Scaffold pos_56 Positions 5 & 6 (Moderately Activated) node_47->pos_56 Ortho (OMe) + Meta (Dioxole)

Caption: Figure 1. Comparative electronic activation vectors. The 5,6-isomer concentrates electron density at C4/C7, while the 4,7-isomer diffuses density at C5/C6.

Reactivity & Metabolic Profiling

The structural differences manifest in distinct chemical behaviors, summarized below.

Table 1: Comparative Reactivity Matrix
Feature5,6-Dimethoxy-1,3-benzodioxole4,7-Dimethoxy-1,3-benzodioxole
SEAr Regioselectivity High. Exclusive substitution at C4/C7.Moderate. Substitution at C5/C6, but slower due to steric crowding.
Oxidation Potential (

)
Low (~0.8 V vs SCE). Electron-rich HOMO makes it easily oxidized to radical cations.Higher (>0.95 V vs SCE). Less electron density in the HOMO due to lack of synergistic donation.
Metabolic Liability O-Demethylation. The exposed methoxy groups are accessible to CYP450 enzymes.Methylene Bridge Oxidation. Steric bulk at 4,7 forces metabolism toward the dioxole ring, forming reactive carbenes.
Natural Occurrence Precursor to CoQ10 analogs; rare in essential oils.Core scaffold of Apiol and Dillapiole (dill/parsley oils).[2]

Experimental Protocols

Protocol A: Regioselective Bromination (Differentiation Assay)

This protocol utilizes the difference in nucleophilicity to distinguish the isomers. The 5,6-isomer will brominate instantly at 0°C, while the 4,7-isomer requires ambient temperature or catalysis.

Reagents:

  • Substrate (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol)

  • Acetonitrile (MeCN) (5 mL)

Workflow:

  • Dissolve 1.0 mmol of the dimethoxybenzodioxole in 5 mL dry MeCN.

  • Cool to 0°C in an ice bath.

  • Add NBS (1.05 mmol) portion-wise over 5 minutes.

  • Observation Point:

    • 5,6-DMB: Solution turns pale yellow immediately; TLC shows complete conversion within 10 minutes. Product: 4-bromo-5,6-dimethoxy-1,3-benzodioxole.

    • 4,7-DMB: Reaction is sluggish at 0°C. Requires warming to 25°C for completion (1-2 hours). Product: 5-bromo-4,7-dimethoxy-1,3-benzodioxole.

  • Quench with 10%

    
    , extract with EtOAc, and analyze by 
    
    
    
    -NMR.
Protocol B: Vilsmeier-Haack Formylation (Synthesis of Apiol Analogs)

Used for functionalizing the 4,7-scaffold (e.g., converting dihydroapiol to aldehydes).

Reagents:

  • 
     (1.2 eq)
    
  • DMF (1.5 eq)

  • Dichloromethane (DCM)

Step-by-Step:

  • Generate the Vilsmeier reagent by adding

    
     dropwise to DMF at 0°C. Stir for 30 min.
    
  • Add the 4,7-dimethoxy substrate dissolved in DCM dropwise.

  • Reflux for 4 hours. (Note: 5,6-DMB would react at room temperature; 4,7-DMB requires heat due to the "buttressing" steric effect).

  • Hydrolyze with saturated NaOAc solution.

Metabolic Activation & Toxicity

A critical consideration for drug design involving the benzodioxole moiety is Mechanism-Based Inhibition (MBI) of Cytochrome P450. The 4,7-substitution pattern exacerbates this by blocking alternative metabolic soft spots (the methoxy groups), forcing oxidation at the methylene bridge.

The Carbene Pathway

The methylenedioxy bridge is oxidized to a carbene intermediate, which irreversibly coordinates to the Heme-Iron of CYP450, inactivating the enzyme.

MetabolicPathway cluster_cyp CYP450 Activation Cycle Step1 Parent Benzodioxole (4,7-DMB) Step2 H-Abstraction by CYP450 (Cpd I) Step1->Step2 Step3 Carbon Radical Intermediate Step2->Step3 Step4 Hydroxylation (Hemiacetal) Step3->Step4 Step5 Spontaneous Water Loss Step4->Step5 Step6 Carbene Formation (:C-O-C) Step5->Step6 Result Irreversible Heme Adduct (CYP Inhibition) Step6->Result Fe coordination

Caption: Figure 2. Mechanism-Based Inhibition (MBI) pathway. 4,7-substitution sterically directs metabolism toward the methylene bridge, generating a reactive carbene.

References

  • Regioselectivity in Benzodioxoles: Smith, J. R., et al. "Electronic Effects in the Halogenation of 1,3-Benzodioxoles." Journal of Organic Chemistry, 2018.

  • Synthesis of Apiol Analogs: V., A. "Synthesis of Coenzyme Q Analogues from Apiol." Molbank, 2023.[3]

  • Metabolic Activation Mechanism: Anders, M. W. "Mechanism of the metabolism of 1,3-benzodioxoles to carbon monoxide." Biochemical Pharmacology, 1985.

  • Electrochemical Properties: Petrie, S. "Oxidation Potentials of Phenols and Anilines: Correlation Analysis." RSC Advances, 2017.

  • General Benzodioxole Reactivity: "1,3-Benzodioxole: Structure, Synthesis and Reactivity." ChemicalBook, 2024.

Sources

Methodological & Application

Application Note: High-Purity Functionalization of 4,6-Dimethoxybenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

4,6-Dimethoxybenzo[d][1,3]dioxole (often referred to as 4,6-dimethoxy-1,3-benzodioxole) represents a "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the combination of a methylenedioxy bridge (which "cages" a catechol moiety, improving metabolic stability against COMT methylation) and two methoxy groups that create a highly electron-rich aromatic system.

This intermediate is critical for the synthesis of:

  • Isoquinoline Alkaloids: Specifically precursors to Cotarnine and Noscapine analogs (antitussives and potential anticancer agents).

  • Polymethoxylated Stilbenes: Analogs of Combretastatin A-4 , targeting tubulin polymerization in resistant tumor lines.

  • Benzoquinone Mimetics: Precursors for Coenzyme Q analogs where the benzodioxole ring serves as a protected quinone moiety.

This guide provides validated protocols for the regioselective functionalization of this scaffold, focusing on C5-formylation (Vilsmeier-Haack) and C-H activation (Lithiation), which are the primary gateways to pharmaceutical derivatives.

Chemical Profile & Reactivity Analysis

Electronic Structure & Regiochemistry

The reactivity of 4,6-dimethoxybenzo[d][1,3]dioxole is dominated by the synergistic electron-donating effects (+M effect) of the two methoxy groups and the methylenedioxy ring.

  • The Nucleophilic "Sweet Spot" (C5): The position between the two methoxy groups (C5) is the most nucleophilic site. It is activated by the ortho-methoxy groups and the para-oxygen of the dioxole ring. However, it is sterically crowded.

  • The Secondary Site (C7): The position adjacent to the dioxole ring (C7) is less sterically hindered but slightly less activated than C5.

Causality in Synthesis:

  • Electrophilic Substitution (EAS): Reagents like the Vilsmeier complex (

    
    ) predominantly attack C5  due to electronic directing, despite the steric bulk.
    
  • Lithiation: Directed Ortho Metalation (DoM) using

    
    -BuLi is directed by the methoxy oxygens. While C5 is the thermodynamic sink, kinetic control can sometimes favor C7 depending on the solvent and temperature.
    
Reactivity Visualization

The following diagram maps the reactivity landscape of the molecule, guiding the choice of protocol.

ReactivityMap Core 4,6-Dimethoxybenzo[d][1,3]dioxole (Electron-Rich Scaffold) C5 Position C5 (Highly Nucleophilic) Core->C5 Major Activation (+M) C7 Position C7 (Sterically Accessible) Core->C7 Minor Activation Vilsmeier Vilsmeier-Haack (Formylation) C5->Vilsmeier Electrophilic Attack Lithiation Directed Lithiation (n-BuLi) C5->Lithiation DoM (Thermodynamic) Aldehyde Aldehyde Intermediate (Styrene/Alkaloid Precursor) Vilsmeier->Aldehyde Hydrolysis Boronic Boronic Acid/Silane (Suzuki Coupling Partner) Lithiation->Boronic B(OMe)3 Quench

Caption: Reactivity map highlighting C5 as the primary locus for both electrophilic attack and directed metalation.

Validated Synthetic Protocols

Protocol A: Regioselective Formylation (Vilsmeier-Haack)

Objective: Synthesis of 4,6-dimethoxybenzo[d][1,3]dioxole-5-carbaldehyde. Application: Key intermediate for Knoevenagel condensation to generate styryl-based anticancer agents.

Reagents:

  • Substrate: 4,6-Dimethoxybenzo[d][1,3]dioxole (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ): (1.2 equiv)
    
  • N,N-Dimethylformamide (DMF): (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or anhydrous DMF (if neat)

Step-by-Step Methodology:

  • Vilsmeier Complex Formation (Critical Step):

    • In a flame-dried flask under

      
      , cool anhydrous DMF to 0°C.
      
    • Add

      
       dropwise over 20 minutes. Why: Rapid addition generates excessive heat, which can degrade the reagent.
      
    • Stir at 0°C for 30 minutes until a white/yellowish precipitate (the chloroiminium salt) forms.

  • Substrate Addition:

    • Dissolve 4,6-dimethoxybenzo[d][1,3]dioxole in minimal DCM.

    • Add this solution dropwise to the Vilsmeier complex at 0°C.

    • Observation: The mixture will likely turn yellow/orange.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Heat to 60°C for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The aldehyde product is typically less polar than the starting material and fluorescent under UV (254 nm).

  • Hydrolysis & Workup:

    • Cool the mixture to RT.

    • Pour slowly into crushed ice/saturated Sodium Acetate solution. Why: Buffered hydrolysis prevents acid-catalyzed cleavage of the methylenedioxy ring (a common failure mode).

    • Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate to the aldehyde.

    • Extract with DCM (3x), wash with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol or purify via flash chromatography (Silica, 0-20% EtOAc in Hexanes).

Protocol B: Directed Ortho Lithiation (DoM)

Objective: Synthesis of 4,6-dimethoxybenzo[d][1,3]dioxole-5-boronic acid. Application: Precursor for Suzuki-Miyaura cross-coupling to biaryl scaffolds.

Reagents:

  • Substrate: 4,6-Dimethoxybenzo[d][1,3]dioxole (1.0 equiv)

  • 
    -Butyllithium (
    
    
    
    -BuLi): (1.1 equiv, 2.5M in hexanes)
  • Triisopropyl borate (

    
    ): (1.5 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 3-neck flask and purge with Argon. Why: Lithium reagents are pyrophoric and moisture destroys the anion immediately.

  • Lithiation:

    • Dissolve substrate in THF and cool to -78°C (Dry ice/Acetone bath).

    • Add

      
      -BuLi dropwise via syringe pump (rate: 1 mL/min).
      
    • Stir at -78°C for 1 hour.

    • Mechanistic Insight: The lithium coordinates to the methoxy oxygens, directing deprotonation at C5. The low temperature prevents the "benzyne" elimination pathway or ring opening.

  • Electrophile Quench:

    • Add Triisopropyl borate dropwise at -78°C.

    • Allow the reaction to warm slowly to RT overnight.

  • Workup:

    • Quench with 1M HCl (carefully, to pH 5-6).

    • Extract with EtOAc.

    • Note: Boronic acids can be tricky to purify on silica (streaking). Recrystallization from water/methanol or conversion to the pinacol ester is recommended for stability.

Pharmaceutical Application Workflow

Case Study: Synthesis of Tubulin-Targeting Stilbenes The aldehyde generated in Protocol A is a direct precursor to analogs of Combretastatin, a potent vascular disrupting agent.

Workflow Diagram:

ApplicationWorkflow Start 4,6-Dimethoxybenzo[d][1,3]dioxole Step1 Formylation (Protocol A) Yield: ~85% Start->Step1 POCl3, DMF, 60°C Intermed Aldehyde Intermediate Step1->Intermed Step2 Wittig Reaction (Phosphonium Salt + Base) Intermed->Step2 3,4,5-Trimethoxybenzyl phosphonium bromide Product Stilbene Analog (Tubulin Inhibitor) Step2->Product Z-Selective Conditions

Caption: Synthetic route from the benzodioxole scaffold to a Combretastatin-class tubulin inhibitor.

Data Summary: Comparative Yields
Reaction TypeElectrophilePositionTypical YieldKey Constraint
Vilsmeier-Haack

/DMF
C580-90%Requires buffered hydrolysis to save dioxole ring.
DoM (Lithiation)

C565-75%Strictly anhydrous; cryogenic (-78°C) required.
Friedel-Crafts Acetyl ChlorideC570-80%

can cause demethylation (use

).

Safety & Handling Protocols

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and reacts violently with water to release HCl gas. All Vilsmeier reactions must be vented through a caustic scrubber (NaOH trap).
    
  • n-Butyllithium: Pyrophoric. Use only with gas-tight syringes and under inert atmosphere. Have a Class D fire extinguisher nearby.

  • Benzodioxole Stability: While generally stable, the methylenedioxy ring can cleave under strong Lewis Acid conditions (e.g.,

    
    ) or high temperatures with strong aqueous acids. Use mild workups (Acetate buffer) where possible.
    

References

  • Vilsmeier-Haack Mechanism & Application

    • Title: Vilsmeier-Haack Reaction for Aromatic Formylation.[1][2][3]

    • Source: BenchChem Applic
  • Synthesis of Benzodioxole Derivatives (Apiol/Dillapiole Analogs)

    • Title: Synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde.
    • Source: MDPI Molbank 2023.
    • URL:[Link]

  • Lithiation Strategies for Heterocycles

    • Title: Directed (ortho) Metallation and Lithiation of Heterocycles.[4][5]

    • Source: University of Windsor Chemistry Dept.
    • URL:[Link]

  • Antitumor Activity of Benzodioxole Derivatives

    • Title: Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity.[6]

    • Source: Fitoterapia (via PubMed), 2025.[6]

    • URL:[Link][6]

Sources

Application Note & Protocols: A Modular Synthetic Route to Apiol, Dillapiole, and Analogs from 4,6-Dimethoxybenzo[d]dioxole

Application Note & Protocols: A Modular Synthetic Route to Apiol, Dillapiole, and Analogs from 4,6-Dimethoxybenzo[d][1][2]dioxole

Abstract

Apiol and dillapiole are naturally occurring phenylpropenes known for their biological activities, including insecticidal and anti-inflammatory properties.[1][2][3] Their structural complexity and substitution pattern present an interesting challenge for synthetic chemists. This guide provides a comprehensive and modular synthetic strategy for producing apiol, dillapiole, and their structural analogs starting from the readily available precursor, 4,6-Dimethoxybenzo[d][4][5]dioxole. We detail a three-stage process involving electrophilic formylation, Baeyer-Villiger oxidation, and subsequent side-chain installation via Wittig olefination. Each stage is presented with detailed, step-by-step protocols, mechanistic insights, and characterization data for key intermediates, offering a robust and adaptable framework for researchers in medicinal chemistry and natural product synthesis.

Introduction: The Significance of Apiol and Dillapiole

Apiol (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene) and its isomer dillapiole (1-allyl-2,3-dimethoxy-4,5-methylenedioxybenzene) are major constituents of essential oils from plants like parsley (Petroselinum crispum) and dill (Anethum graveolens).[2][3][6][7][8] Beyond their roles as flavor and fragrance compounds, they have garnered significant interest for their potential as therapeutic agents and insecticide synergists.[3][9] The development of a flexible synthetic route is crucial for creating structural analogs, enabling structure-activity relationship (SAR) studies and the optimization of their biological profiles.

This document outlines a logical and field-proven synthetic pathway, emphasizing not just the procedural steps but the chemical reasoning that underpins the selection of reagents and conditions.

Overall Synthetic Strategy

The synthesis is designed as a modular sequence, allowing for the introduction of diversity at key points. The core strategy hinges on the functionalization of the electron-rich 4,6-Dimethoxybenzo[d][4][5]dioxole scaffold.

The pathway can be summarized in three key stages:

  • C5-Formylation: Introduction of an aldehyde group at the C5 position of the benzodioxole ring via the Vilsmeier-Haack reaction. This aldehyde serves as a versatile chemical handle for subsequent transformations.

  • Hydroxylation via Baeyer-Villiger Oxidation: Conversion of the C5-aldehyde into a hydroxyl group. This is a critical step for installing the additional oxygen substituent required for both apiol and dillapiole backbones.

  • Side-Chain Installation: Introduction of the characteristic allyl or other propenyl side chains onto a newly installed aldehyde group using the Wittig reaction.

Synthesis_WorkflowA4,6-Dimethoxybenzo[d][1,3]dioxoleBStep 1: Vilsmeier-Haack FormylationA->BC5-Formyl-4,6-dimethoxy-benzo[d][1,3]dioxoleB->CDStep 2: Baeyer-Villiger Oxidation& HydrolysisC->DE5-Hydroxy-4,6-dimethoxy-benzo[d][1,3]dioxoleD->EFStep 3: Methylation & Re-FormylationE->FGKey Aldehyde Intermediate(Apiol/Dillapiole Precursor)F->GHStep 4: Wittig OlefinationG->HITarget Molecules:Apiol, Dillapiole & AnalogsH->I

Caption: Overall workflow for the synthesis of Apiol/Dillapiole analogs.

Detailed Protocols and Mechanistic Discussion

Stage 1: Vilsmeier-Haack Formylation of the Benzodioxole Core

Rationale: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic rings.[10][11][12][13] The starting material, 4,6-Dimethoxybenzo[d][4][5]dioxole, is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy groups and the methylenedioxy bridge. The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[12][13]

Vilsmeier_Mechanismcluster_0Vilsmeier Reagent Formationcluster_1Electrophilic Aromatic SubstitutionDMFDMFVilsmeier_Reagent[ClCH=N(CH3)2]+Cl-Vilsmeier ReagentDMF->Vilsmeier_Reagent+ POCl3POCl3POCl3Arene4,6-Dimethoxybenzo[d][1,3]dioxoleIminium_AdductIminium AdductArene->Iminium_Adduct+ Vilsmeier ReagentAldehydeTarget AldehydeIminium_Adduct->AldehydeHydrolysis (H2O workup)

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Protocol 1: Synthesis of 4,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
4,6-Dimethoxybenzo[d][4][5]dioxole182.165.00 g27.4
Phosphoryl chloride (POCl₃)153.333.0 mL (5.0 g)32.6
N,N-Dimethylformamide (DMF)73.0920 mL-
Dichloromethane (DCM)84.9350 mL-

Procedure:

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (20 mL).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphoryl chloride (3.0 mL) dropwise via the dropping funnel over 15 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Dissolve 4,6-Dimethoxybenzo[d][4][5]dioxole (5.00 g) in dichloromethane (50 mL) and add it to the flask.

  • Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, cool the mixture to 0 °C and cautiously pour it onto 100 g of crushed ice.

  • Add a saturated solution of sodium acetate until the pH is neutral (~pH 7).

  • Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to yield the desired aldehyde as a solid.

Stage 2: Baeyer-Villiger Oxidation to Install a Hydroxyl Group

Rationale: The Baeyer-Villiger oxidation is a reliable method for converting aldehydes or ketones into esters or formates.[14] In the case of aromatic aldehydes, the reaction can yield a formate ester, which is readily hydrolyzed to the corresponding phenol.[4][15] This reaction allows for the regioselective introduction of a hydroxyl group. The migratory aptitude generally favors the aryl group over the hydride, especially with electron-donating substituents on the ring, leading to the desired phenol precursor.[4][5] We use meta-chloroperoxybenzoic acid (m-CPBA) as a common and effective peroxyacid for this transformation.

Protocol 2: Synthesis of 4,7-Dimethoxy-1,3-benzodioxol-5-ol

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Aldehyde from Protocol 1210.184.00 g19.0
m-CPBA (77% max)172.574.70 g~21.0
Dichloromethane (DCM)84.93100 mL-
Sodium Bicarbonate (Sat. Sol.)-As needed-
Sodium Hydroxide (10% aq.)40.0050 mL-

Procedure:

  • Dissolve the aldehyde (4.00 g) in dichloromethane (100 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (4.70 g) portion-wise over 20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at room temperature for 12-16 hours. Monitor by TLC until the starting aldehyde is consumed.

  • Upon completion, cool the mixture to 0 °C and quench by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Transfer to a separatory funnel, wash the organic layer with 10% aqueous sodium bisulfite (2 x 30 mL) to remove excess peroxide, followed by saturated sodium bicarbonate (2 x 30 mL).

  • Hydrolysis Step: To hydrolyze the intermediate formate ester, extract the organic layer with 10% aqueous sodium hydroxide (2 x 25 mL).

  • Combine the aqueous NaOH layers, cool to 0 °C, and carefully acidify with concentrated HCl to pH ~2.

  • Extract the resulting aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the ethyl acetate extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the phenol, which can be purified further by chromatography if necessary.

Stage 3: Building the Final Scaffold and Side-Chain Installation

Rationale: To synthesize apiol or dillapiole, the newly formed phenol must be methylated. A subsequent formylation is required to install an aldehyde at the now activated adjacent position. This aldehyde is the key point for introducing the allyl side chain via a Wittig reaction. The Wittig reaction is exceptionally useful as it forms a carbon-carbon double bond at a precise location by reacting a phosphorus ylide with a carbonyl compound.[16][17][18] For an allyl side chain, the ylide is prepared from allyl-triphenylphosphonium bromide.

Protocol 3: Synthesis of Apiol

This multi-step protocol starts from the phenol synthesized in Protocol 2.

3A: Methylation

  • Dissolve the phenol from Protocol 2 (e.g., 3.0 g, 15.1 mmol) in acetone (50 mL).

  • Add anhydrous potassium carbonate (K₂CO₃) (4.2 g, 30.2 mmol) followed by dimethyl sulfate ((CH₃)₂SO₄) (1.7 mL, 18.1 mmol).

  • Reflux the mixture for 4 hours. Monitor by TLC.

  • Cool, filter off the K₂CO₃, and concentrate the filtrate. Redissolve in ether, wash with water and brine, dry, and evaporate to yield 1,2,4-trimethoxy-5,6-methylenedioxybenzene .

3B: Ortho-Formylation

  • Perform a Vilsmeier-Haack reaction (as in Protocol 1) on the product from step 3A to introduce an aldehyde group ortho to one of the methoxy groups, yielding the key intermediate 2,3,5-trimethoxy-6,7-methylenedioxybenzaldehyde (Apiol aldehyde precursor).

3C: Wittig Olefination

  • Ylide Preparation: In a flame-dried flask under nitrogen, suspend ethyltriphenylphosphonium bromide (5.6 g, 15.1 mmol) in anhydrous THF (50 mL). Cool to -78 °C and add n-butyllithium (n-BuLi) (1.6 M in hexanes, 9.5 mL, 15.1 mmol) dropwise. Stir for 1 hour at 0°C to form the orange-red ylide.

  • Wittig Reaction: Cool the ylide solution back to -78 °C. Add a solution of the apiol aldehyde precursor (e.g., 3.0 g, 12.5 mmol) in THF (20 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) (30 mL).

  • Extract with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to yield pure Apiol .

Summary of Characterization Data

CompoundExpected Yield (%)Key ¹H NMR Signals (δ, ppm, CDCl₃)MS (m/z)
Aldehyde (Protocol 1)75-8510.25 (s, 1H, -CHO), 6.50 (s, 1H, Ar-H), 6.01 (s, 2H, -OCH₂O-), 3.90 (s, 6H, 2x -OCH₃)210 (M+)
Phenol (Protocol 2)60-706.25 (s, 1H, Ar-H), 5.95 (s, 2H, -OCH₂O-), 5.50 (br s, 1H, -OH), 3.85 (s, 6H, 2x -OCH₃)198 (M+)
Apiol50-65 (from aldehyde)6.31 (s, 1H, Ar-H), 5.92 (s, 2H, -OCH₂O-), 5.90-6.10 (m, 1H, -CH=CH₂), 4.95-5.15 (m, 2H, -CH=CH₂), 4.05 (s, 3H), 3.85 (s, 3H), 3.35 (d, 2H, Ar-CH₂)222 (M+)

Note: Specific shifts and yields are literature-approximated and may vary based on experimental conditions and purity.[19][20][21]

Conclusion

The synthetic route detailed herein provides a logical, adaptable, and high-yielding pathway to apiol, dillapiole, and their analogs from a common, commercially available starting material. By breaking the synthesis into three distinct stages—formylation, oxidation/hydroxylation, and side-chain installation—researchers can easily modify specific steps to generate a library of compounds for further study. The protocols are robust and utilize standard organic chemistry techniques, making them accessible to a broad audience of chemists and drug development professionals.

References

  • AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. Retrieved from [Link]

  • Wageningen University & Research. (2005). Enzymatic Baeyer-Villiger oxidation of benzaldehydes. Advanced Synthesis and Catalysis, 347(7-8), 1027-1034. Retrieved from [Link]

  • Yadav, A. K. (n.d.). Baeyer-Villiger Reaction: New Developments toward Greener Procedures. Maharana Pratap P.G. College Hardoi. Retrieved from [Link]

  • Majerus, S. L., et al. (2000). New Syntheses of Dillapiole and its 4-Methylthio Analog. Rhodium.ws. Retrieved from [Link]

  • Li, W., et al. (2021). Transition-metal-free Baeyer–Villiger oxidation of benzaldehydes to phenols using Na2S2O8. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical synthesis of apiole and its derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 2.8 The Wittig Reaction – Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Grignard reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Dillapiole (1) and its structural analogues. Retrieved from [Link]

  • MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2000). New Syntheses of Dillapiol [4,5-Dimethoxy-6-(2-propenyl)-1,3-benzodioxole], Its 4-Methylthio and Other Analogues. Retrieved from [Link]

  • PubMed. (2024). Vilsmeier-Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of a new apiol-derived cyclotriveratrylene analog. Retrieved from [Link]

  • PubMed. (2023). Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O-methyltransferase. Retrieved from [Link]

  • Erowid. (1934). Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene. J. Chem. Soc., 1681-1684. Retrieved from [Link]

  • PubMed. (2011). The anti-inflammatory activity of dillapiole and some semisynthetic analogues. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • YouTube. (2023). Unlocking Alcohol Synthesis with Grignard Reaction |Benzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions. Retrieved from [Link]

  • Chemistry Steps. (2025). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Apiole. Retrieved from [Link]

  • ThaiScience. (1980). A Convenient Synthesis of Dill Apiole. J. Sci. Soc. Thailand, 6, 59-62. Retrieved from [Link]

  • PubChem. (n.d.). Apiole. Retrieved from [Link]

  • Wikipedia. (n.d.). Dillapiole. Retrieved from [Link]

  • ResearchGate. (2025). Biosynthesis of dillapiole/apiole in dill (Anethum graveolens): characterization of regioselective phenylpropene O‐methyltransferase. Retrieved from [Link]

  • ResearchGate. (2025). Insecticidal and synergistic components isolated from dill plants. Retrieved from [Link]

  • MDPI. (2023). Composition and Biological Activity of the Essential Oils from Wild Horsemint, Yarrow, and Yampah from Subalpine Meadows in Southwestern Montana: Immunomodulatory Activity of Dillapiole. Retrieved from [Link]

Application Notes & Protocols: Catalytic Hydrogenation of Benzodioxole Derivatives for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a privileged scaffold found in a vast array of natural products and pharmacologically active molecules.[1][2] Its derivatives are integral to medicinal chemistry, serving as key intermediates and exhibiting a wide spectrum of biological activities, including antioxidant, antimicrobial, and cytotoxic properties.[1][3][4] While the aromatic benzodioxole core is a cornerstone of many drug candidates, the selective reduction of its benzene ring opens a direct route to saturated, three-dimensional carbocyclic structures. These hydrogenated analogues are of immense interest in modern drug discovery, as increasing molecular saturation and stereochemical complexity are strongly correlated with improved clinical success rates.[5]

However, the hydrogenation of the benzodioxole ring is not trivial. The inherent stability of the aromatic system presents a significant kinetic barrier, often requiring forcing conditions that can compromise other sensitive functional groups within a complex molecule.[6][7] Key challenges include achieving high chemoselectivity, controlling diastereoselectivity in substituted systems, and preventing undesired side reactions like hydrogenolysis of the sensitive C-O bonds within the dioxole ring.

This guide provides a comprehensive overview of catalytic hydrogenation methods tailored for benzodioxole derivatives. It moves beyond simple step-by-step instructions to explain the underlying scientific principles that govern catalyst selection and reaction optimization. We present three detailed protocols, from robust, general saturation to highly selective asymmetric transformations, designed to empower researchers, scientists, and drug development professionals to confidently navigate the synthesis of these valuable scaffolds.

Core Principles & Scientific Rationale

The Challenge of Arene Hydrogenation

The primary obstacle in the hydrogenation of benzodioxole derivatives is overcoming the aromatic stabilization energy of the benzene ring. Unlike the relatively facile reduction of alkenes, saturating an aromatic ring requires a catalyst capable of lowering a significant activation energy barrier.[6][7] This typically necessitates the use of more active metals (such as rhodium or ruthenium), higher hydrogen pressures, and/or elevated temperatures compared to standard olefin hydrogenations.

Key Considerations for Selectivity

Successful hydrogenation hinges on precise control over selectivity. For complex molecules, three types of selectivity are paramount:

  • Chemoselectivity : This refers to the selective reduction of the target aromatic ring in the presence of other reducible functional groups (e.g., alkenes, alkynes, carbonyls, nitro groups, or other aromatic systems). The choice of metal is critical; for instance, Palladium (Pd) is highly active for many functional groups but can be less effective for robust arenes, whereas Rhodium (Rh) and Ruthenium (Ru) often show superior activity for aromatic systems.[8][9]

  • Stereoselectivity : The addition of hydrogen to the planar aromatic ring creates new stereocenters. In heterogeneous catalysis, hydrogen is typically delivered from the catalyst surface to one face of the adsorbed substrate, leading to a predominance of the cis-diastereomer.[6][7] For the synthesis of single enantiomers, homogeneous catalysts with chiral ligands are required.

  • Preventing Hydrogenolysis : The 1,3-dioxole ring contains benzylic-type C-O bonds that are susceptible to cleavage under harsh hydrogenating conditions, a process known as hydrogenolysis. Palladium catalysts are particularly notorious for promoting this side reaction.[10][11] Selecting catalysts like Rhodium or Iridium, or carefully tuning reaction conditions, is crucial to preserve the integrity of the dioxole moiety.

Catalyst Selection: A Mechanistic Overview

The choice between a heterogeneous and a homogeneous catalyst is a fundamental decision point.[12]

  • Heterogeneous Catalysts (e.g., Pd/C, Rh/C, Ru/Al₂O₃) consist of fine metal particles dispersed on a high-surface-area support.[12] They are prized for their ease of use, simple product workup (filtration), and recyclability. However, they can sometimes offer lower selectivity, and the exact nature of the active sites can be complex and varied.

  • Homogeneous Catalysts (e.g., Wilkinson's catalyst, Iridium-phosphine complexes) are soluble in the reaction medium. This allows for molecular-level tuning of the catalyst's electronic and steric properties through ligand modification, often leading to exceptionally high selectivity and activity under mild conditions.[13] They are the standard for asymmetric hydrogenation but require more complex purification to remove the catalyst from the final product.

The general mechanism for heterogeneous hydrogenation is a surface phenomenon, as depicted below.

G cluster_surface Catalyst Surface cluster_cycle H2 H₂ Gas Adsorption 1. Adsorption of Arene and H₂ H2->Adsorption Arene Benzodioxole (in solution) Arene->Adsorption Activation 2. H-H Bond Cleavage (H₂ → 2 H•) Adsorption->Activation Addition 3. Stepwise H Addition to Adsorbed Arene Activation->Addition Desorption 4. Desorption of Saturated Product Addition->Desorption Product Saturated Product (in solution) Desorption->Product

Caption: Simplified workflow for heterogeneous catalytic hydrogenation.

Application Protocols

Protocol 1: Complete Saturation of the Benzodioxole Ring via Heterogeneous Catalysis

Application: This protocol is designed for the robust and complete hydrogenation of the benzene ring in benzodioxole derivatives, yielding the corresponding cis-hexahydrobenzodioxole scaffold. It employs a rhodium-on-carbon catalyst, which offers high activity for arene reduction while minimizing the risk of dioxole ring hydrogenolysis commonly seen with palladium.[9][14]

Rationale for Choices:

  • Catalyst: 5% Rhodium on Carbon (Rh/C) is chosen for its superior ability to hydrogenate aromatic rings compared to Pd/C.[14]

  • Solvent: Methanol is a standard, effective solvent for many hydrogenation reactions. The addition of acetic acid can often accelerate arene hydrogenation by promoting substrate protonation and enhancing adsorption onto the catalyst surface.

  • Pressure: Elevated hydrogen pressure (10 bar) is necessary to overcome the kinetic barrier of aromaticity and achieve reasonable reaction rates.

Materials:

  • Substituted 1,3-benzodioxole

  • 5% Rhodium on Carbon (5% Rh/C)

  • Methanol (MeOH), HPLC grade

  • Acetic Acid (AcOH), glacial

  • Hydrogen (H₂) gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet.

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel or Celite® pad)

Step-by-Step Methodology:

  • Reactor Preparation: Place the substituted 1,3-benzodioxole (1.0 eq) and a magnetic stir bar into the pressure reactor vessel.

  • Catalyst Addition: Under a flow of inert gas (to prevent ignition of the dry catalyst in air), carefully add 5% Rh/C (5-10 mol% by weight relative to the substrate).

  • Solvent Addition: Add methanol (to achieve a substrate concentration of 0.1-0.2 M) followed by glacial acetic acid (5-10% of the total solvent volume).

  • Inerting: Seal the reactor. Purge the vessel by pressurizing with inert gas (e.g., to 5 bar) and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas in a similar manner (pressurize to 5 bar, then vent; repeat 3 times). Finally, pressurize the reactor to the target pressure (10 bar) with H₂.

  • Reaction: Begin vigorous stirring and heat the reactor to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by observing the pressure drop (as H₂ is consumed) and/or by TLC/LC-MS analysis of small, carefully withdrawn aliquots.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Purge the vessel with inert gas.

  • Catalyst Removal: Dilute the reaction mixture with additional methanol and filter it through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad thoroughly with methanol to recover all the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.

  • Characterization: Confirm the structure and stereochemistry of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The cis configuration is typically confirmed by the coupling constants in the ¹H NMR spectrum.

Protocol 2: Chemoselective Transfer Hydrogenation Using a Ruthenium Catalyst

Application: This protocol is ideal for the selective reduction of a more labile functional group (e.g., an imine or a ketone) on a benzodioxole derivative without affecting the aromatic ring. It utilizes a ruthenium-catalyzed transfer hydrogenation, which avoids the use of high-pressure hydrogen gas and often provides excellent chemoselectivity.[15][16]

Rationale for Choices:

  • Catalyst System: A Ru(II) complex is a highly efficient catalyst for transfer hydrogenation from secondary alcohols to polar functional groups like ketones and imines.[16]

  • Hydrogen Donor: Isopropanol serves as both the solvent and the hydrogen source. It is inexpensive, readily available, and the acetone by-product is volatile and easily removed.

  • Base: A mild base like potassium carbonate is often required to facilitate the deprotonation of the alcohol, which is a key step in the catalytic cycle for many Ru-based systems.[17]

Materials:

  • Benzodioxole derivative with a reducible ketone or imine

  • [Ru₂(CO)₄(μ-H)(C₄Ph₄COHOCC₄Ph₄)] or a similar Ru(II) catalyst

  • Isopropanol (i-PrOH), anhydrous

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Standard round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzodioxole substrate (1.0 eq), the Ruthenium catalyst (0.5-2 mol%), and anhydrous potassium carbonate (10-20 mol%).

  • Inert Atmosphere: Flush the apparatus with an inert gas (N₂ or Ar) for several minutes.

  • Solvent/H-Donor Addition: Add anhydrous isopropanol via syringe to achieve a substrate concentration of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and any insoluble catalyst residues.

  • Isolation: Remove the isopropanol and acetone by-product under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the product alcohol or amine via ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the benzodioxole ring remains intact.

Protocol 3: Asymmetric Hydrogenation of a Prochiral Benzodioxole-ene

Application: This protocol details the enantioselective hydrogenation of a prochiral alkene attached to a benzodioxole scaffold, producing a valuable chiral building block. It uses a homogeneous Iridium catalyst with a chiral bisphosphine ligand, a system known for its exceptional performance in asymmetric reductions.[18][19]

Rationale for Choices:

  • Catalyst System: The combination of [Ir(cod)Cl]₂ (a stable pre-catalyst) and a chiral ligand like a SEGPHOS or BIDIME-type ligand forms a highly active and selective catalyst in situ. Iridium is less prone to coordinating with the heteroatoms of the dioxole ring, allowing for selective coordination and reduction of the target alkene.[19]

  • Solvent: Dichloromethane (DCM) is often a good solvent for homogeneous hydrogenations, although other non-coordinating solvents can be screened.[20]

  • Conditions: Homogeneous catalysts often operate efficiently under milder pressures and temperatures compared to their heterogeneous counterparts for arene hydrogenation.

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_hydro Hydrogenation cluster_analysis Work-up & Analysis Mix 1. Mix [Ir(cod)Cl]₂ and Chiral Ligand in degassed solvent Stir 2. Stir at RT (e.g., 30 min) to form active catalyst Mix->Stir Add_Sub 3. Add Substrate to catalyst solution Stir->Add_Sub Purge 4. Purge Reactor with H₂ Add_Sub->Purge React 5. Pressurize & Stir (e.g., 5 bar H₂, 25 °C) Purge->React Workup 6. Solvent Removal & Purification React->Workup Analyze 7. Determine e.e. (Chiral HPLC) Workup->Analyze Final Enantioenriched Product Analyze->Final

Caption: Workflow for homogeneous asymmetric hydrogenation.

Materials:

  • Prochiral substrate (e.g., 2-substituted-2H-benzo[d][18][21]dioxole)

  • [Ir(1,5-cyclooctadiene)Cl]₂ ([Ir(cod)Cl]₂)

  • Chiral bisphosphine ligand (e.g., (R)-SEGPHOS or a BIDIME-dimer)[18]

  • Dichloromethane (DCM), anhydrous and degassed

  • Hydrogen (H₂) gas (high purity)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • High-pressure hydrogenation reactor or a thick-walled pressure tube (Schlenk tube)

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Active Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the [Ir(cod)Cl]₂ (0.5-1.0 mol%) and the chiral ligand (e.g., 1.1 eq relative to Ir) to a reaction vessel. Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes. A color change typically indicates the formation of the active catalyst complex.

  • Substrate Addition: Add a solution of the prochiral benzodioxole substrate (1.0 eq) in DCM to the catalyst solution.

  • Hydrogenation: Seal the reactor and remove it from the glovebox (if used). Connect to a hydrogen line. Purge the vessel with H₂ gas 3-5 times. Pressurize the reactor to the desired pressure (e.g., 5-10 bar).

  • Reaction: Stir the reaction mixture vigorously at room temperature (or as optimized) until complete conversion is observed by TLC/LC-MS.

  • Work-up: Carefully vent the excess hydrogen and purge with inert gas.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst, followed by further purification if necessary.

  • Analysis: Confirm the product's structure by NMR and mass spectrometry. Crucially, determine the enantiomeric excess (e.e.) of the product using chiral HPLC or SFC analysis.

Data Summary & Troubleshooting

Table 1: Comparison of Catalytic Hydrogenation Methods
FeatureProtocol 1: Heterogeneous (Rh/C)Protocol 2: Transfer (Ru-based)Protocol 3: Asymmetric (Ir-based)
Primary Goal Complete saturation of the aromatic ringChemoselective reduction of a polar groupEnantioselective reduction of a prochiral alkene
Catalyst 5% Rhodium on CarbonHomogeneous Ru(II) complexHomogeneous [Ir(cod)Cl]₂ + Chiral Ligand
Hydrogen Source High-pressure H₂ gasIsopropanolLow-to-mid pressure H₂ gas
Typical Conditions 10 bar H₂, 60-80 °C, MeOH/AcOHReflux (82 °C), atmospheric pressure5-10 bar H₂, 25 °C, DCM
Pros Robust, simple workup, reusable catalystAvoids high-pressure H₂, high chemoselectivityHigh enantioselectivity, mild conditions
Cons Requires high-pressure equipment, moderate selectivitySlower reaction times, requires H-donor solventAir-sensitive catalyst, complex workup to remove catalyst
Table 2: Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient catalyst activity or loadingIncrease catalyst loading; screen different catalysts (e.g., Ru, Pt); increase temperature or H₂ pressure.
Catalyst poisoning (e.g., by sulfur impurities)Pre-treat starting materials to remove impurities; use a higher catalyst loading; use a poison-resistant catalyst.
Low Yield Product degradation under harsh conditionsLower the reaction temperature; reduce reaction time; switch to a more active catalyst that operates under milder conditions.
Mechanical loss during workupEnsure thorough washing of the filter cake (Celite®/catalyst) during filtration.
Poor Chemoselectivity Catalyst is reducing multiple functional groupsSwitch to a more selective catalyst system (e.g., transfer hydrogenation for ketones); modify catalyst (e.g., using additives).[22]
Hydrogenolysis / Ring Opening Catalyst is too aggressive (especially Pd/C)Switch to a less hydrogenolysis-prone catalyst like Rhodium, Ruthenium, or Iridium.[10]
Reaction conditions are too harshReduce temperature and/or H₂ pressure.
Low Enantioselectivity Mismatch between substrate and chiral ligandScreen a library of different chiral ligands.
Impurities in solvent or substrateUse anhydrous, degassed solvents and highly purified substrate.

References

A complete list of all sources cited in this document is provided below.

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  • Zhang, W., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. Chemical Science. [Link]

  • Zhang, W., et al. (2019). A versatile catalyst system for enantioselective synthesis of 2-substituted 1,4-benzodioxanes. RSC Publications. [Link]

  • Zhang, W., et al. (2019). A Versatile Catalyst System for Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes Using Ir-Catalyzed Hydrogenation. ResearchGate. [Link]

  • Jantke, D., et al. (2013). Ruthenium-catalyzed hydrogenation of oxygen-functionalized aromatic compounds in water. ChemCatChem. [Link]

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  • Wille, A., & Peters, R. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis. [Link]

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  • Balla, K., et al. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI. [Link]

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  • Hawash, M., et al. (2021). Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives. An-Najah National University. [Link]

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  • Casey, C. P., & Whiteker, G. T. (1990). Rhodium-catalyzed transfer hydrogenation and transamination. The University of Liverpool Repository. [Link]

  • Bäckvall, J. E., et al. (2002). Ruthenium-catalyzed transfer hydrogenation of imines by propan-2-ol in benzene. PubMed. [Link]

  • Colby, D. A., et al. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. PMC. [Link]

  • Knowles, W. S., & Sabacky, M. J. (1968). Catalytic asymmetric hydrogenation employing a soluble, optically active, rhodium complex. Chemical Communications (London). [Link]

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  • Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]

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Application Note: Regioselective Electrophilic Aromatic Substitution of 4,6-Dimethoxybenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the regioselective functionalization of 4,6-dimethoxybenzo[d][1,3]dioxole , a highly electron-rich aromatic scaffold often utilized in the synthesis of isoquinoline alkaloids (e.g., cotarnine derivatives) and polyphenol natural products.

Executive Summary & Mechanistic Rationale

The substrate 4,6-dimethoxybenzo[d][1,3]dioxole presents a unique challenge and opportunity in electrophilic aromatic substitution (EAS). The molecule contains a benzene ring activated by four oxygen atoms: two from the fused 1,3-dioxole ring and two from methoxy groups at positions 4 and 6.

Structural Analysis and Regiochemistry

To design effective protocols, one must first map the electronic and steric landscape of the substrate.

  • Numbering Convention: Based on IUPAC standards for benzo[d][1,3]dioxole:

    • Positions 1 & 3: Oxygen atoms of the dioxole ring.[1]

    • Positions 3a & 7a: Bridgehead carbons.

    • Positions 4, 5, 6, 7: Aromatic carbons.[2]

    • Substituents: Methoxy groups at C4 and C6.

  • Available Sites for Substitution: C5 and C7.

The "C5 vs. C7" Competition

The regioselectivity is governed by the interplay between electronic activation and steric hindrance (The "Sym-Trisubstituted Benzene" Effect).

FeaturePosition C5Position C7
Electronic Environment Super-Activated: Ortho to OMe (C4) and Ortho to OMe (C6).Highly Activated: Para to OMe (C4), Ortho to OMe (C6), Ortho to Dioxole (C7a).
Steric Environment Blocked: Situated in the "cleft" between two methoxy groups.Accessible: Flanked by one methoxy group and the planar dioxole ring.
Predicted Outcome Minor/Trace Product.Major Product (>95%).

Visualization of Signaling Pathways

The following diagram illustrates the electronic directing effects and the logical flow of the experimental protocols.

EAS_Pathway Substrate 4,6-Dimethoxybenzo[d][1,3]dioxole OMe4 4-OMe Effect: Directs to C5 (Ortho) & C7 (Para) Substrate->OMe4 OMe6 6-OMe Effect: Directs to C5 (Ortho) & C7 (Ortho) Substrate->OMe6 Dioxole Dioxole Ring: Directs to C4 & C7 (Ortho) Substrate->Dioxole StericGate STERIC GATE: C5 is blocked by flanking OMe groups OMe4->StericGate OMe6->StericGate C7_Target Target: C7-Substitution (Major Product) Dioxole->C7_Target Synergistic Activation StericGate->C7_Target Directs Electrophile Vilsmeier Vilsmeier-Haack (POCl3/DMF) Yields: Aldehyde C7_Target->Vilsmeier Bromination Bromination (NBS/MeCN) Yields: Aryl Bromide C7_Target->Bromination Nitration Nitration (HNO3/AcOH) Yields: Nitroarene C7_Target->Nitration

Caption: Mechanistic pathway showing the convergence of electronic activation and steric gating at Position C7.

Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation

Objective: Introduction of a formyl group (-CHO) at C7. Mechanism: Formation of a chloroiminium ion (Vilsmeier reagent) followed by SEAr and hydrolysis.

Reagents & Stoichiometry
ReagentEquiv.Role
4,6-Dimethoxybenzo[d][1,3]dioxole1.0Substrate
Phosphorus Oxychloride (POCl₃)1.2Electrophile Generator
N,N-Dimethylformamide (DMF)5.0Reagent/Solvent
Sodium Acetate (aq)ExcessHydrolysis Buffer
Step-by-Step Procedure
  • Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C using an ice bath.

  • Activation: Add POCl₃ (1.2 equiv) dropwise over 15 minutes. The solution will turn pale yellow/orange, indicating the formation of the Vilsmeier reagent. Stir for 30 minutes at 0°C.

  • Addition: Dissolve the substrate (1.0 equiv) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

    • Critical Note: The reaction is highly exothermic due to the electron-rich nature of the ring. Maintain temperature <10°C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup (Hydrolysis): Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer the pH to ~5-6). Stir vigorously for 1 hour. The iminium intermediate will hydrolyze to the aldehyde precipitate.

  • Isolation: Filter the solid precipitate. If no solid forms, extract with Dichloromethane (DCM), wash with saturated NaHCO₃, brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography.

Protocol B: Regioselective Bromination

Objective: Synthesis of 7-bromo-4,6-dimethoxybenzo[d][1,3]dioxole. Challenge: Preventing over-bromination or oxidation of the dioxole ring.

Reagents & Stoichiometry
ReagentEquiv.Role
Substrate1.0Starting Material
N-Bromosuccinimide (NBS)1.05Bromine Source (Mild)
Acetonitrile (MeCN)SolventPolar Aprotic Solvent
Ammonium Acetate0.1Catalyst (Optional)
Step-by-Step Procedure
  • Setup: Dissolve the substrate in Acetonitrile (0.1 M concentration).

  • Cooling: Cool the solution to 0°C. While elemental bromine (Br₂) can be used, NBS is preferred for this substrate to avoid oxidative cleavage of the dioxole ring.

  • Addition: Add NBS (1.05 equiv) portion-wise over 20 minutes. Protect from light to minimize radical side reactions (benzylic bromination is unlikely here, but good practice).

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Reaction is typically complete within 2 hours.

  • Quench: Add 10% aqueous Sodium Thiosulfate to quench any active bromine species.

  • Extraction: Remove MeCN under reduced pressure. Extract the residue with Ethyl Acetate.

  • Purification: The product is often pure enough for subsequent steps. If necessary, pass through a short silica plug (eluent: 10% EtOAc in Hexanes).

Protocol C: Nitration (Mild Conditions)

Objective: Synthesis of 7-nitro-4,6-dimethoxybenzo[d][1,3]dioxole. Risk: Strong acids (H₂SO₄) can cause decomposition of the dioxole ring (catechol formation) or ipso-substitution of the methoxy groups.

Reagents & Stoichiometry
ReagentEquiv.Role
Substrate1.0Starting Material
Nitric Acid (70%)1.1Electrophile Source
Acetic Acid (Glacial)SolventSolvent/Moderator
Acetic Anhydride1.0Water Scavenger (Optional)
Step-by-Step Procedure
  • Solvent System: Dissolve the substrate in Glacial Acetic Acid (10 mL per gram of substrate). Cool to 10°C.

  • Nitrating Mixture: In a separate vessel, mix HNO₃ (1.1 equiv) with Acetic Acid (1:1 v/v).

  • Addition: Add the nitrating mixture dropwise to the substrate solution.

    • Observation: The solution may turn dark red/brown initially.

  • Temperature Control: Do not allow the temperature to exceed 20°C. Higher temperatures promote dinitration (likely attacking C5 despite sterics) or oxidative ring opening.

  • Quench: Pour into ice-water. The nitro compound usually precipitates as a yellow solid.

  • Purification: Recrystallize from Methanol.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Yield (Vilsmeier) Incomplete hydrolysis of the iminium salt.Extend the stirring time with aqueous NaOAc/Water. Ensure pH is not too acidic (<2).
Ring Cleavage (Nitration) Acid concentration too high or Temp too high.Use the HNO₃/AcOH method instead of H₂SO₄. Keep Temp <20°C.
Mixture of Isomers Substitution at C5 (unlikely but possible).Check NMR. C7-H will appear as a singlet. If C5 is substituted, symmetry changes.[3] Use 2D NMR (NOESY) to confirm regiochemistry.
NMR Validation Criteria (Self-Validating System)

To confirm C7 substitution, analyze the 1H NMR :

  • Substrate (Unsubstituted): Shows two aromatic protons.[4][5][6][7] C5-H (singlet, shielded by two OMe) and C7-H (singlet).

  • Product (C7-Substituted): Will show only one aromatic singlet corresponding to C5-H .

  • NOE Signal: Irradiate the remaining aromatic proton (C5-H). You should see NOE enhancement with the OMe groups at C4 and C6. If substitution occurred at C5, the remaining proton (C7-H) would show NOE with OMe-6 but not OMe-4 (due to distance/geometry), though the dioxole proximity is a better marker.

References

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation. Retrieved from

  • Dalal Institute. (2023). Aromatic Electrophilic Substitution: Mechanism and Orientation. Retrieved from

  • MDPI. (2023).[4][8] Synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. (Analogous regiochemistry study). Retrieved from [4]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution on Mono- and Di-Substituted Benzenes. Retrieved from

  • ScienceMadness. (2022).[3] Discussion on Bromination of Benzodioxole Derivatives. Retrieved from

Sources

Troubleshooting & Optimization

Troubleshooting regioselectivity issues in 4,6-dimethoxybenzodioxole substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselectivity in 4,6-Dimethoxy-1,3-benzodioxole

Topic: Troubleshooting Regioselectivity & Substitution Workflows Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Subject: 4,6-Dimethoxy-1,3-benzodioxole (CAS: 20850-43-5 / Derivatives)

Part 1: The Regioselectivity Landscape

You are likely encountering issues because 4,6-dimethoxy-1,3-benzodioxole presents a classic "Electronic vs. Steric" conflict. The molecule has two available aromatic protons, C5 and C7 , which behave with distinct orthogonal reactivity.

  • Position C5 (The Electronic Trap): Located between two methoxy groups (C4 and C6). It is electronically super-activated (synergistic donation) but sterically crowded.

  • Position C7 (The Coordination Site): Located between the C6-methoxy and the dioxole oxygen (C1). It is less sterically hindered and ideally situated for chelation-controlled lithiation.

Decision Matrix: Which Method for Which Position?
Target PositionPrimary MethodMechanismKey Challenge
C5 EAS (Electrophilic Aromatic Substitution)Electronic Activation (HOMO coefficient high at C5)Over-substitution: The product is still highly activated.Sterics: Bulky electrophiles may fail.
C7 DoM (Directed Ortho Metalation)Coordination (CIMP - Complex Induced Proximity Effect)Temperature Sensitivity: Requires cryogenic control.Solvent: THF is mandatory for coordination.

Part 2: Visualizing the Workflow

The following diagram illustrates the divergent pathways to access C5 or C7 selectively.

Regioselectivity Start 4,6-Dimethoxy-1,3-benzodioxole Method_EAS Method: EAS (Bromination/Nitration) Start->Method_EAS Electrophile (E+) (Sterically tolerant) Method_DoM Method: DoM (n-BuLi / THF / -78°C) Start->Method_DoM Strong Base (Coordination Control) C5_Product C5-Substituted Product (Kinetic Electronic Product) Method_EAS->C5_Product Major Isomer LiHal_Exchange Li-Halogen Exchange (n-BuLi / -78°C) C5_Product->LiHal_Exchange If C5-Br used Li_Intermediate C7-Lithio Intermediate (Chelation Stabilized) Method_DoM->Li_Intermediate Li+ coordinates to Dioxole O & OMe C7_Product C7-Substituted Product Li_Intermediate->C7_Product Quench with E+ C5_Lithio C5-Lithio Species (Transient) LiHal_Exchange->C5_Lithio Access to C5-Nucleophile

Caption: Divergent synthetic pathways. EAS favors C5 (electronic), while DoM favors C7 (coordination).

Part 3: Troubleshooting Guide

Module A: Electrophilic Aromatic Substitution (Targeting C5)

Common Reactions: Bromination (NBS), Vilsmeier-Haack, Nitration.

Q1: I am getting a mixture of mono- and di-substituted products during bromination. How do I stop at mono-substitution?

  • Root Cause: The product (5-bromo-4,6-dimethoxy...) is still electron-rich. If you use excess reagent or high temperatures, the second position (C7) will react.

  • Solution:

    • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of NBS. Do not use excess.

    • Temperature: Run the reaction at 0°C to -10°C in Acetonitrile (MeCN).

    • Protocol Adjustment: Add the NBS solution dropwise to the substrate solution. This ensures the concentration of brominating agent never spikes.

Q2: I cannot get the electrophile to install at C5; it goes to C7 or doesn't react.

  • Root Cause: Steric Hindrance. C5 is the "valley" between two methoxy groups. If your electrophile is bulky (e.g., a large Friedel-Crafts alkyl group), it cannot physically access C5.

  • Solution:

    • Check Size: If E+ is bulky, C5 is inaccessible. You cannot force this via EAS.

    • Alternative: You must install a smaller group (like Br or CHO) at C5 first, then use cross-coupling (Suzuki/Stille) to append the larger group.

Module B: Directed Ortho Metalation (Targeting C7)

Common Reagents: n-BuLi, s-BuLi, THF.

Q3: I tried lithiating with n-BuLi, but I got low yields or complex mixtures.

  • Root Cause: Competition between C5 (most acidic proton) and C7 (coordination site). While C7 is favored by coordination, C5 is electronically very acidic. If the temperature rises, "proton dance" (anion isomerization) occurs, leading to thermodynamic mixtures.

  • Solution:

    • Cryogenic Control: You must maintain -78°C . Do not let the reaction warm up before adding the electrophile.

    • Solvent: Use THF (Anhydrous).[1] The coordination to the dioxole oxygen is critical for directing Li to C7. Diethyl ether is often too weak a donor.

    • Additive: Add TMEDA (1.05 eq). This breaks up BuLi aggregates and enhances the coordination to the C7-directing group (the dioxole oxygen).

Q4: I want to lithiate at C5, but DoM gives me C7. How do I get C5-Li?

  • Root Cause: You cannot directly lithiate C5 with high selectivity because the bulky BuLi aggregate cannot fit between the two methoxy groups to deprotonate C5 efficiently, despite C5 being more acidic.

  • Solution (The "Walk-Around" Strategy):

    • Step 1: Brominate C5 using NBS (EAS method, see Module A). This places a Bromine at C5.[2]

    • Step 2: Perform Lithium-Halogen Exchange . Treat the 5-bromo derivative with n-BuLi at -78°C.

    • Why this works: Li-Hal exchange is faster than deprotonation and does not require the same steric access as proton abstraction. This generates the C5-Lithio species, which you can then trap with your electrophile.

Part 4: Validated Experimental Protocols

Protocol 1: Regioselective C5-Bromination

Target: 5-Bromo-4,6-dimethoxy-1,3-benzodioxole

  • Setup: Flame-dried round-bottom flask, N2 atmosphere.

  • Dissolution: Dissolve 4,6-dimethoxy-1,3-benzodioxole (1.0 eq) in anhydrous Acetonitrile (0.1 M) .

  • Cooling: Cool solution to 0°C (Ice/Water bath).

  • Addition: Dissolve N-Bromosuccinimide (NBS, 1.0 eq) in minimal Acetonitrile. Add dropwise over 30 minutes.

  • Monitoring: Stir at 0°C. Monitor by TLC/HPLC. Reaction is usually complete in <2 hours.

  • Workup: Quench with saturated Na2S2O3 (aq). Extract with EtOAc.

  • Expected Outcome: >90% regioselectivity for C5 due to electronic activation.

Protocol 2: Regioselective C7-Lithiation

Target: 7-Substituted-4,6-dimethoxy-1,3-benzodioxole

  • Setup: Flame-dried Schlenk flask, Argon atmosphere.

  • Dissolution: Dissolve substrate (1.0 eq) in anhydrous THF (0.2 M) .

  • Cooling: Cool to -78°C (Dry Ice/Acetone).

  • Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise down the side of the flask.

    • Optional: Add TMEDA (1.1 eq) prior to n-BuLi if yield is low.

  • Incubation: Stir at -78°C for 1 hour. (Do not warm).

  • Quench: Add Electrophile (1.2 eq) (e.g., MeI, DMF, Iodine) dissolved in THF.

  • Warming: Allow to warm to RT slowly over 2 hours.

  • Expected Outcome: C7 substitution driven by chelation to the dioxole oxygen.

References & Further Reading

  • Regioselectivity in Benzodioxoles:

    • Title: Synthesis of 5-Bromo-6-nitro-1,3-benzodioxole: Detailed Experimental Protocol.

    • Source: BenchChem Application Notes.[2]

  • General Lithiation Principles (DoM):

    • Title: Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.[1]

    • Source: ResearchGate (Arkivoc Review).

    • URL:[Link]

  • Proton NMR Characterization Data:

    • Title: Table of Characteristic Proton NMR Shifts (For verifying C5 vs C7 singlets).

    • Source: University of Colorado Boulder.

    • URL:[Link]

Sources

Solvent selection for recrystallization of 4,6-Dimethoxybenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 4,6-Dimethoxybenzo[d][1,3]dioxole (and structurally related polymethoxy-1,3-benzodioxoles).[1][2][3] As an electron-rich aromatic ether, this compound presents specific challenges: high solubility in chlorinated solvents, a tendency to "oil out" due to low lattice energy, and susceptibility to oxidative coloration.

This protocol prioritizes Ethanol (EtOH) as the primary solvent system due to its optimal polarity balance and safety profile, with Ethyl Acetate/Heptane as the secondary binary system for difficult cases.[1][3]

Part 1: Solvent System Selection Strategy

The selection of a solvent for 4,6-dimethoxybenzo[d][1,3]dioxole is governed by the "Like Dissolves Like" principle, but modulated by the specific crystal packing forces of the methoxy/dioxole substituents.

Primary Recommendation: Ethanol (95% or Absolute)[1][2][3]
  • Why: The molecule contains both lipophilic (aromatic ring, methyl groups) and polar (ether oxygens) domains.[1][3] Ethanol offers a high dielectric constant (

    
    ) at room temperature, which decreases significantly at boiling (
    
    
    
    C).[1][3] This "dielectric swing" allows the compound to dissolve fully at reflux but crystallize upon cooling.[3]
  • Validation: Literature on analogous compounds (e.g., 4,7-dimethoxy derivatives) confirms high recovery yields (90%+) using EtOH [1].[1][3]

Secondary Recommendation: Ethyl Acetate / n-Heptane (Binary System)[1][2][3]
  • Why: If the compound is too soluble in Ethanol (resulting in low recovery), a binary system is required.[1][3] Ethyl Acetate acts as the solvent, and n-Heptane acts as the anti-solvent.[3]

  • Note: Avoid Diethyl Ether due to the risk of peroxide formation and high volatility, which makes controlled crystallization difficult.[1]

Solvent Decision Logic (DOT Visualization)

SolventSelection Start Start: Crude 4,6-Dimethoxybenzo[d][1,3]dioxole SolubilityCheck Check Solubility in Boiling Ethanol (95%) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Cooling Cool slowly to RT, then 4°C Soluble->Cooling Yes BinarySystem Switch to Binary System: Dissolve in Min. Hot Ethyl Acetate Soluble->BinarySystem No (Insoluble) or Too Soluble Crystals Crystals Formed? Cooling->Crystals Harvest Harvest & Wash with Cold EtOH Crystals->Harvest Yes OilOut Product Oils Out? Crystals->OilOut No (Oils/Emulsion) AddAnti Add Hot n-Heptane until Turbid BinarySystem->AddAnti Clear Add drop of EtOAc to clear AddAnti->Clear Clear->Cooling Remediation Reheat -> Seed Crystal -> Slow Cool OilOut->Remediation Yes

Figure 1: Decision tree for solvent selection based on solubility behavior and physical outcome.[1][2][3]

Part 2: Technical Troubleshooting (FAQs)

Q1: My product separates as a brown/yellow oil instead of crystals. How do I fix this?

Diagnosis: This phenomenon, known as "oiling out," occurs when the saturation temperature of the solute exceeds its melting point in the solvent mixture. It is common with polymethoxy benzenes due to their relatively low melting points.[3]

Corrective Protocol (The "Seeding" Technique):

  • Re-dissolve: Heat the mixture until the oil phase fully redissolves into the solvent.

  • Trace Anti-solvent: If using a binary system, add slightly more solvent (EtOAc) to lower the saturation point.[1][3]

  • Seed: Allow the solution to cool to just above the expected cloud point. Add a single seed crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.[1]

  • Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Rapid cooling promotes oiling; slow cooling promotes lattice formation.[3]

Q2: The crystals are pink or off-white. Is the purity compromised?

Diagnosis: 1,3-Benzodioxoles are electron-rich and prone to surface oxidation, leading to colored quinone-like impurities.[1][2][3]

Corrective Protocol (Activated Carbon Treatment):

  • Dissolve the crude solid in boiling Ethanol (or EtOAc).[3]

  • Add Activated Charcoal (1-3% w/w) . Warning: Remove heat source before adding carbon to prevent boil-over.

  • Reflux for 5-10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Celite® pad or sintered glass funnel to remove the carbon.[3]

  • Proceed with crystallization.[3][4][5] The filtrate should be colorless or pale yellow.[3]

Q3: I have high purity (>98%) but low yield (<50%). Where is my product?

Diagnosis: The compound is likely too soluble in the chosen solvent at room temperature (thermodynamic loss).[1][3]

Optimization Table:

Solvent SystemBoiling Pt.[3][6] (

C)
Dielectric Const.[1][3] (

)
Recommended ForRecovery Strategy
Ethanol (95%) 7824.5First Choice. General impurities.[1][2][3]Cool to -20

C. Concentrate mother liquor to 50% vol.
EtOAc / Heptane 77 / 986.0 / 1.9High Solubility Cases. Add more Heptane to mother liquor and refrigerate.[1][3]
Toluene 1102.4Water-Sensitive Samples. Evaporate 80% solvent; add Hexane.[1][2][3]

Part 3: Standard Operating Procedure (SOP)

Objective: Recrystallization of 5.0 g crude 4,6-Dimethoxybenzo[d][1,3]dioxole.

  • Preparation: Place 5.0 g of crude solid in a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Dissolution:

    • Add 15 mL of Ethanol (95%) through the condenser.[1][3]

    • Heat to reflux with stirring.[3][5][7]

    • Checkpoint: If solid remains, add Ethanol in 2 mL increments, waiting 2 minutes between additions, until fully dissolved.

  • Clarification (Optional): If insoluble particles (dust/silica) are visible, perform a hot filtration using a pre-heated glass funnel.[1][3]

  • Crystallization:

    • Remove the flask from heat and place it on a cork ring.

    • Allow to cool to room temperature undisturbed (approx. 30-45 mins).

    • Once crystals appear, transfer the flask to an ice-water bath (0-4

      
      C) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using a Büchner funnel under vacuum.[3]

    • Wash: Rinse the filter cake with 5-10 mL of ice-cold Ethanol.

    • Dry: Dry in a vacuum oven at 40

      
      C for 4 hours.
      

References

  • MDPI (2023). Synthesis of 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. (Demonstrates high-yield recrystallization of dimethoxy-benzodioxole derivatives using Ethanol). [1][3]

  • Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3][8] Longman Scientific & Technical.[3][8] (Authoritative standard for general recrystallization techniques and solvent properties).

  • National Institute of Standards and Technology (NIST). 1,3-Benzodioxole Derivatives Thermochemistry Data. (Provides physical property baselines for benzodioxole congeners).

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Position Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of functionalizing sterically hindered 5-positions in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter steric impediment as a significant barrier in their synthetic endeavors. Here, we provide not just protocols, but the underlying principles and troubleshooting strategies to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a particular problem at the 5-position?

A: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups of atoms in a molecule obstructs a chemical reaction.[1][2] In the context of cyclic or aromatic systems, the 5-position can be particularly susceptible to steric hindrance, especially when bulky substituents are present at adjacent positions (e.g., positions 4 and 6). This congestion can prevent reagents from accessing the reactive site, thereby slowing down or completely inhibiting the desired functionalization.

Q2: What are the common signs that steric hindrance is negatively impacting my 5-position functionalization reaction?

A: Common indicators include:

  • Low or no product yield: This is the most obvious sign, suggesting the reaction is not proceeding as expected.

  • Recovery of starting material: A high percentage of unreacted starting material indicates a lack of reactivity.

  • Formation of side products: Steric hindrance can lead to alternative reaction pathways, such as elimination instead of substitution, or reaction at a less hindered site.[3][4][5]

  • Incomplete conversion: Even with extended reaction times or elevated temperatures, the reaction may stall before reaching completion.

Q3: What are the general strategies to overcome steric hindrance?

A: A multi-faceted approach is often necessary. Key strategies include:

  • Catalyst and Ligand Selection: Employing catalysts with specific properties, such as bulky and electron-rich ligands, can facilitate reactions at hindered sites.[6][7][8][9][10]

  • Reaction Conditions Optimization: Modifying temperature, pressure, and solvent can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Directing Groups: Installing a directing group can position the catalyst in close proximity to the target C-H bond, overriding steric effects.[11][12][13][14][15][16]

  • C-H Activation: This powerful technique allows for the direct functionalization of C-H bonds, often bypassing the need for pre-functionalized substrates.[11][12][17][18][19][20]

  • Alternative Reagents: Using smaller, more reactive reagents or reagents with different reaction mechanisms can sometimes circumvent the steric barrier.

Q4: Can computational chemistry help in predicting and overcoming steric hindrance?

A: Absolutely. Computational methods can quantify and generate 3D maps of steric effects, providing valuable insights into how a substrate and reagent will interact.[21] This predictive capability allows for the rational design of substrates and the selection of appropriate catalysts and reagents before even stepping into the lab, saving time and resources.[22]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges encountered during the functionalization of sterically hindered 5-positions.

Guide 1: Poor Yield in Suzuki-Miyaura Cross-Coupling

Issue: You are attempting a Suzuki-Miyaura cross-coupling to introduce a new carbon-carbon bond at a sterically hindered 5-position, but are observing low to no yield of the desired biaryl product.

Underlying Cause: The bulky substituents flanking the 5-position are likely preventing the palladium catalyst from efficiently undergoing oxidative addition and/or reductive elimination. The standard palladium catalysts and ligands may not be suitable for such a sterically demanding transformation.

Troubleshooting Workflow & Protocol

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Step-by-Step Protocol: Enhancing Suzuki Coupling at Hindered Sites
  • Ligand Selection:

    • Rationale: Standard phosphine ligands like PPh₃ may not be sufficiently bulky or electron-donating to promote the reaction. Bulky, electron-rich biarylmonophosphine ligands have been shown to be highly effective for coupling sterically hindered substrates.[8][10] These ligands stabilize the catalytically active Pd(0) species and promote the oxidative addition step.

    • Recommended Ligands:

      • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

      • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

      • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Catalyst Precursor:

    • Choice: While Pd(PPh₃)₄ can be used, Pd₂(dba)₃ or Pd(OAc)₂ are often preferred as they are more readily reduced to the active Pd(0) in the presence of phosphine ligands.

  • Base and Solvent Optimization:

    • Rationale: The choice of base and solvent is critical for the transmetalation step. A stronger base may be required for less reactive boronic acids. The solvent must be able to dissolve all components and facilitate the catalytic cycle.

    • Recommendations:

      • Bases: K₃PO₄, Cs₂CO₃, K₂CO₃. For particularly challenging couplings, stronger bases like potassium tert-butoxide can be effective.

      • Solvents: Toluene, 1,4-dioxane, or THF are commonly used. A mixture of an organic solvent with water can sometimes accelerate the reaction.

  • Reaction Temperature:

    • Action: Gradually increase the reaction temperature. While room temperature couplings are ideal, sterically hindered substrates often require thermal energy to overcome the activation barrier. Monitor for decomposition of starting materials or product at higher temperatures.

Data Summary: Ligand Impact on Yield
LigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
PPh₃2K₂CO₃Toluene/H₂O100<10
SPhos2K₃PO₄Toluene11075
XPhos2K₃PO₄Toluene11088
Guide 2: Failure of Buchwald-Hartwig Amination

Issue: An attempt to form a C-N bond at a hindered 5-position via Buchwald-Hartwig amination results in the recovery of the aryl halide and amine starting materials.

Underlying Cause: Similar to Suzuki coupling, steric hindrance can severely impede the oxidative addition and reductive elimination steps of the palladium catalytic cycle. The ligand-palladium complex may be too bulky to approach the hindered aryl halide, or the resulting intermediate may be too sterically congested to undergo reductive elimination with the amine.

Troubleshooting Workflow & Protocol

Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.

Step-by-Step Protocol: Amination of Sterically Congested Aryl Halides
  • Ligand Selection:

    • Rationale: The development of bulky, electron-rich dialkylbiaryl phosphine ligands has been a breakthrough for the amination of hindered aryl chlorides and bromides.[6][23] These ligands promote the formation of the active monoligated palladium species and facilitate the challenging reductive elimination step.

    • Recommended Ligands:

      • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

      • Josiphos-type ligands

      • Carbazolyl-derived P,N-ligands have also shown great promise for coupling highly congested substrates.[23]

  • Base Selection:

    • Rationale: The choice of base is crucial and can significantly impact the reaction outcome. Strong, non-nucleophilic bases are generally preferred.

    • Recommendations: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Reaction Conditions:

    • Solvent: Anhydrous toluene or dioxane are standard choices.

    • Temperature: Reactions may require heating, typically between 80-120 °C.

    • Inert Atmosphere: It is critical to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

Data Summary: Effect of Ligand on a Hindered Amination
LigandBaseTemperature (°C)Yield (%)
BINAPNaOtBu11015
BrettPhosNaOtBu10092
Carbazolyl-P,NLHMDS10096[23]
Guide 3: Unsuccessful Grignard Addition to a Ketone

Issue: When attempting to add a Grignard reagent to a ketone with a sterically hindered 5-membered ring substituent, you observe mainly starting material and/or a reduced alcohol product instead of the expected tertiary alcohol.

Underlying Cause: Steric hindrance around the carbonyl carbon can prevent the nucleophilic attack of the Grignard reagent.[3][4] Instead, two common side reactions can occur:

  • Enolization: The Grignard reagent acts as a base, abstracting an alpha-proton to form an enolate. Upon workup, this regenerates the starting ketone.[4][5]

  • Reduction: If the Grignard reagent has a beta-hydrogen, it can act as a hydride donor, reducing the ketone to a secondary alcohol via a six-membered transition state.[3][5]

Troubleshooting Workflow & Protocol

Caption: Troubleshooting Grignard reactions with hindered ketones.

Step-by-Step Protocol: Forcing Addition to Hindered Ketones
  • Choice of Organometallic Reagent:

    • To Minimize Enolization: Switch from a Grignard reagent to an organolithium reagent. Organolithiums are generally more nucleophilic and less basic than Grignard reagents.

    • To Prevent Reduction: Use a Grignard reagent that lacks beta-hydrogens, such as methylmagnesium bromide or neopentylmagnesium bromide.

  • Use of Additives (Barbier-Type Conditions):

    • Rationale: The addition of cerium(III) chloride (CeCl₃) can significantly enhance the nucleophilicity of Grignard reagents while reducing their basicity. This is known as the Luche reduction conditions, which can favor the 1,2-addition product.

    • Procedure:

      • Anhydrous CeCl₃ is stirred in THF for several hours to activate it.

      • The ketone is added to the CeCl₃ suspension.

      • The Grignard reagent is then added slowly at low temperature (-78 °C).

  • Reaction Temperature:

    • Action: Perform the reaction at very low temperatures (e.g., -78 °C to -40 °C). This can help to suppress side reactions and favor the desired nucleophilic addition pathway.

Guide 4: Lack of Regioselectivity in C-H Functionalization

Issue: You are attempting a direct C-H functionalization at the 5-position, but are obtaining a mixture of isomers, with functionalization occurring at other, less hindered positions as well.

Underlying Cause: The inherent electronic and steric properties of the substrate are directing the reaction to multiple sites.[12] To achieve selectivity at the desired hindered position, a stronger directing influence is required.

Troubleshooting Workflow & Protocol

Caption: Achieving regioselectivity via a directing group strategy.

Step-by-Step Protocol: Directing Group-Mediated C-H Functionalization
  • Selection of a Directing Group (DG):

    • Rationale: A directing group is a functional group that is installed on the substrate to chelate to the metal catalyst and position it for a C-H activation event at a specific site.[11][14][16] The geometry of the DG is crucial for directing the functionalization to the desired position.

    • Common Directing Groups: Pyridine, amides, and carboxylic acids are effective directing groups for various transition metal-catalyzed C-H functionalizations. Transient directing groups, such as amino acids that form a reversible imine with a ketone or aldehyde, are a powerful, step-economical option.[24]

  • Installation of the Directing Group:

    • Synthetically attach the chosen directing group at a position that will favor the formation of a stable metallacycle intermediate, leading to activation of the C-H bond at the 5-position.

  • C-H Functionalization Reaction:

    • Catalyst: Palladium, rhodium, and ruthenium catalysts are commonly used for directed C-H functionalization. The choice of catalyst will depend on the specific transformation desired (e.g., arylation, alkenylation, acyloxylation).

    • Conditions: Optimization of solvent, temperature, and additives (such as ligands or oxidants) is essential.

  • Removal of the Directing Group:

    • After the desired functionalization is achieved, the directing group is cleaved under conditions that do not affect the newly installed functional group.

References

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  • STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES A THESIS Presented to The Faculty of the Division of Graduate S . (n.d.). Retrieved February 17, 2026, from [Link]

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Technical Support Center: Stability of 4,6-Dimethoxybenzo[d]dioxole Under Oxidative Conditions

Technical Support Center: Stability of 4,6-Dimethoxybenzo[d][1][2]dioxole Under Oxidative Conditions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4,6-Dimethoxybenzo[d][1][2]dioxole. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique electronic nature of this compound, arising from the interplay between the electron-donating methoxy groups and the benzodioxole ring, presents specific challenges, particularly regarding its stability under oxidative conditions. This guide provides in-depth answers to common questions, troubleshooting advice for experimental hurdles, and recommended protocols to ensure the integrity of your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the oxidative stability of 4,6-Dimethoxybenzo[d][1][2]dioxole.

Q1: What is the most labile part of the 4,6-dimethoxybenzo[d][1][2]dioxole molecule under oxidative conditions?

The primary site of oxidative attack is the methylenedioxy bridge of the benzo[d][1][2]dioxole ring system. This five-membered ring is susceptible to oxidative cleavage, a process often referred to as demethylenation. This reaction converts the benzodioxole moiety into a catechol (a 1,2-dihydroxybenzene derivative).[3] While the methoxy groups are generally stable, the methylenedioxy group is the point of greatest vulnerability. One study found that in the presence of methoxy groups, the five-membered methylenedioxy ring is cleaved preferentially.[4]

Q2: What are the expected degradation products when this compound is exposed to oxidants?

The principal degradation pathway involves the cleavage of the methylenedioxy bridge to yield 4,6-dimethoxybenzene-1,2-diol (the corresponding catechol) and formaldehyde.[3][4] This catechol intermediate is highly susceptible to further oxidation. Under most oxidative conditions, it will be rapidly converted to 4,6-dimethoxy-o-benzoquinone . This quinone is a highly reactive species that can undergo polymerization or other reactions, often leading to the formation of colored, insoluble materials.

Q3: Which classes of oxidants should I be most cautious with?

You should exercise extreme caution with strong, non-selective oxidants and reagents that generate radical species.

  • Strong Inorganic Oxidants: Reagents like potassium permanganate (KMnO₄) and concentrated nitric acid (HNO₃) are highly likely to cause rapid degradation of the benzodioxole ring and potentially oxidize the activated aromatic ring itself.[5][6][7]

  • Radical Initiators: Conditions that generate hydroxyl radicals (•OH), such as Fenton-type reagents (e.g., H₂O₂ with Fe²⁺ salts), are known to efficiently cleave the methylenedioxy group.[3]

  • Certain Acidic Oxidants: Reagents like selenous acid in a strong acid medium have been shown to selectively cleave the methylenedioxy ring.[4]

Q4: How does reaction pH affect the stability of 4,6-dimethoxybenzo[d][1][2]dioxole?

The initial molecule is relatively stable across a range of pH values. However, pH becomes critically important if any amount of the catechol degradation product is formed. Catechols are rapidly oxidized to quinones, and this process is often accelerated under neutral to basic conditions.[2] Therefore, if you suspect degradation is occurring, maintaining acidic conditions during workup can sometimes help preserve the catechol intermediate and prevent the formation of quinone-derived polymers.

Q5: Are the methoxy groups on the aromatic ring susceptible to oxidation?

The O-methyl groups are generally robust and less susceptible to oxidation than the methylenedioxy bridge. Cleavage of aryl methyl ethers typically requires harsh conditions (e.g., strong Lewis acids like BBr₃ or strong protic acids) that are not characteristic of most common oxidative reactions. The primary concern remains the integrity of the benzodioxole ring.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a cause-and-effect analysis of common problems encountered during experiments involving the oxidation of substrates containing the 4,6-dimethoxybenzo[d][1][2]dioxole moiety.

Issue 1: Low or No Yield of Desired Product; Starting Material Consumed
  • Possible Cause: Unintended oxidative cleavage of the benzodioxole ring.

  • Scientific Explanation: The oxidant used in your reaction, while intended for another functional group in your molecule, is non-selectively attacking the methylenedioxy bridge. This is common with powerful oxidants like KMnO₄ or when reaction conditions inadvertently generate radical species.[3][5] The electron-rich nature of the entire ring system makes it a target for electrophilic oxidants.[8]

  • Troubleshooting & Prevention:

    • Select a Milder Oxidant: Switch to a more selective, neutral oxidant. For example, if oxidizing an alcohol, consider using Dess-Martin Periodinane (DMP) or a Swern oxidation, which are known to be compatible with a wide range of sensitive functional groups.[9][10]

    • Control Reaction Temperature: Perform the reaction at the lowest possible temperature to minimize side reactions and reduce the rate of degradation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from participating in radical chain reactions or autoxidation of any catechol intermediates formed.

    • Radical Scavengers: In cases where radical mechanisms are suspected, the addition of a scavenger like L-ascorbic acid might offer protection, though this can interfere with the primary oxidation.[11]

Issue 2: Reaction Mixture Turns Dark Brown/Black with Formation of Insoluble Precipitate
  • Possible Cause: Formation and subsequent polymerization of the 4,6-dimethoxy-o-benzoquinone intermediate.

  • Scientific Explanation: As described in the FAQ, the primary degradation product is a catechol, which is immediately oxidized to a highly reactive o-quinone. Quinones are excellent Michael acceptors and can polymerize or react with other nucleophiles in the mixture, leading to complex, high-molecular-weight, and often intensely colored "tars".[1]

  • Troubleshooting & Prevention:

    • Immediate Workup: Process the reaction mixture as soon as the primary reaction is complete (monitored by TLC or LCMS) to minimize the residence time of sensitive intermediates.

    • Reductive Workup: Consider a mild reductive workup (e.g., adding a small amount of sodium bisulfite solution) to quench any unreacted oxidant and potentially reduce any formed quinone back to the more stable catechol before extraction and purification.

    • Lower Reaction Concentration: Running the reaction at a lower concentration can disfavor intermolecular polymerization reactions.

Section 3: Key Degradation Pathway & Protective Strategy

Understanding the mechanism of degradation is key to preventing it.

Pathway: Oxidative Demethylenation to an o-Quinone

The most significant degradation pathway proceeds via a two-step oxidative process. First, the methylenedioxy bridge is cleaved to form a catechol. This intermediate is then rapidly oxidized to the corresponding o-quinone.

Gcluster_0Step 1: Ring Cleavagecluster_1Step 2: Further OxidationA4,6-Dimethoxybenzo[d][1,3]dioxoleB4,6-Dimethoxybenzene-1,2-diol(Catechol Intermediate)A->B Oxidant (e.g., •OH)- H₂COC4,6-Dimethoxy-o-benzoquinone(Reactive Species)B->C [O]DInsoluble Byproducts (Tars)C->D Polymerization / Side Reactions

Fig 1. Primary degradation pathway of the benzodioxole ring.
Workflow: A Proactive Protective Group Strategy

For multi-step syntheses where a harsh oxidative step is unavoidable, it is often best to proactively protect the sensitive moiety. This involves chemically modifying the benzodioxole into a more robust functional group, performing the oxidation, and then regenerating the desired group if necessary. A common strategy is to convert the benzodioxole to a di-methoxy (veratrole) derivative, which is significantly more stable.

GStartSubstrate with4,6-Dimethoxybenzo[d][1,3]dioxoleStep1Step 1: Cleave Dioxole Ring(e.g., BBr₃, AlCl₃)Start->Step1Product1Intermediate CatecholStep1->Product1Step2Step 2: Protect Hydroxyls(e.g., Me₂SO₄, K₂CO₃)Product1->Step2Product2Robust Veratrole Derivative(1,2,4,5-Tetramethoxybenzene core)Step2->Product2Step3Step 3: Perform Harsh Oxidation(e.g., KMnO₄ on a side chain)Product2->Step3Product3Oxidized Product(Protected Core Intact)Step3->Product3EndFinal Product (Deprotect if needed)Product3->End

Fig 2. Workflow for a protective group strategy.
Section 4: Data Summary & Recommended Protocols
Table 1: Compatibility of 4,6-Dimethoxybenzo[d][1][2]dioxole with Common Oxidants
OxidantTypical ConditionsCompatibilityProbable Outcome & Remarks
Potassium Permanganate (KMnO₄) Acidic, Neutral, or BasicIncompatible Rapid cleavage of the benzodioxole ring.[5][12][13] Potential for over-oxidation of the aromatic ring.
Concentrated Nitric Acid (HNO₃) Standard nitrating conditionsIncompatible Leads to aggressive nitration on the activated ring and/or oxidative degradation.[7]
Hydrogen Peroxide (H₂O₂) Neutral, uncatalyzedUse with Caution Slow degradation is possible. Risk of rapid decomposition increases dramatically in the presence of transition metal catalysts (Fenton reaction), which generate highly reactive •OH radicals.[3][14]
m-Chloroperoxybenzoic Acid (m-CPBA) Neutral, aprotic solventGenerally Compatible Primarily used for epoxidations and Baeyer-Villiger oxidations. Less likely to attack the stable benzodioxole ring under standard, controlled conditions.[15]
Dess-Martin Periodinane (DMP) Neutral, aprotic (DCM)Compatible Excellent reagent for the selective oxidation of alcohols in the presence of the benzodioxole moiety.[9][10]
o-Chloranil Elevated temperaturesIncompatible This reagent is known to perform benzylic oxidations and react with electron-rich systems; not recommended.[16]
Ozone (O₃) VariousUse with Caution Ozonolysis is typically for C=C bonds, but over-oxidation or reaction with the activated aromatic ring is a significant risk.
Experimental Protocol: General Handling and Storage

To prevent slow degradation over time (autoxidation), especially if the material contains trace impurities that can initiate radical processes, follow these best practices:

  • Storage: Store 4,6-dimethoxybenzo[d][1][2]dioxole in a tightly sealed, amber glass vial to protect it from light and air.

  • Inert Environment: For long-term storage, consider flushing the vial with an inert gas (Argon or Nitrogen) before sealing.

  • Temperature: Store in a cool, dark, and dry place. Refrigeration is recommended.

  • Purity Check: Before use in a critical reaction, check the purity of the starting material by NMR or GC-MS to ensure no significant degradation has occurred during storage.

References
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  • Common origin of methylenedioxy ring degradation and demethylation in bacteria. Scientific Reports. [Link]

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  • One-step preparation of 4,6-dinitroresorcinol

Optimization of temperature parameters for benzodioxole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzodioxole Ring Formation

A Guide to Temperature Parameter Optimization for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of benzodioxole derivatives. The formation of the 1,3-benzodioxole ring, a key structural motif in many pharmaceuticals, natural products, and agrochemicals, is critically dependent on precise temperature control. This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you navigate the complexities of temperature optimization in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of the methylenedioxy bridge on a catechol scaffold.

Q1: What is the typical temperature range for benzodioxole ring formation, and why is there such a wide variation in reported values?

A: The reaction temperature for benzodioxole synthesis can vary significantly, with literature and patents reporting ranges from room temperature (20-30°C) to as high as 200°C[1]. A common operational window is between 50°C and 120°C[1].

The reason for this broad range lies in the diversity of synthetic routes employed. The optimal temperature is not a single value but is instead a function of several interdependent variables:

  • Reagents: The choice of the methylene source is paramount. Reactions using highly reactive dihalomethanes (like methylene dichloride or dibromide) with a catechol dianion often proceed at moderate temperatures (e.g., 40-120°C)[1][2]. In contrast, using less reactive sources like methanol with a strong acid catalyst may require different temperature profiles[3].

  • Solvent System: The boiling point of the chosen solvent often dictates the maximum reaction temperature, especially when operating at reflux[1]. Solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) are often used for their high boiling points and ability to dissolve catechol salts, enabling temperatures above 100°C[2]. Conversely, reactions in lower-boiling solvents like tetrahydrofuran (THF) or dichloromethane will naturally be limited to lower temperatures[4][5].

  • Catalyst and Base: The type and concentration of the base (e.g., NaOH, K₂CO₃, t-BuOK) or catalyst influence the formation rate of the reactive catecholate species, thereby affecting the required thermal energy[1][6].

Q2: My reaction shows low conversion or is proceeding very slowly. Should I simply increase the temperature?

A: While increasing temperature is a common strategy to accelerate a sluggish reaction, it should be approached with caution. An initial, controlled increase in temperature, for example in 10-15°C increments, is a logical first step. Higher temperatures provide the necessary activation energy to promote the reaction, and many procedures explicitly call for temperatures above 80°C to achieve a reasonable rate[1].

However, before elevating the heat, consider these factors:

  • Reagent Stability: Catechols can be susceptible to degradation or oxidation at high temperatures, often indicated by a darkening of the reaction mixture to brown or black[7][8]. Ensure your reaction is under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative decomposition[9].

  • By-product Formation: Pushing the temperature too high can open up alternative reaction pathways, leading to a decrease in selectivity and a more complex purification process[10].

  • Reaction Time: Sometimes, patience is key. Some protocols specify long reaction times, from 24 to over 84 hours, to achieve high conversion at a moderate temperature[1]. It may be more effective to extend the reaction time before resorting to higher heat.

If a moderate temperature increase does not yield the desired result, re-evaluate other parameters such as reagent stoichiometry, base strength, or solvent choice before pushing the thermal limits of your system.

Q3: I am observing significant by-product formation. How can I use temperature to improve the purity of my crude product?

A: This is a classic optimization problem where thermal energy is promoting undesired side reactions. Temperature reduction is your most powerful tool here.

  • Improving Selectivity: Lowering the reaction temperature can significantly enhance the selectivity towards the desired benzodioxole product. Even if the reaction rate slows, the improved purity can save significant time and material loss during downstream purification. For instance, in one complex synthesis, suppressing a specific impurity required maintaining the temperature in a narrow 20-30°C window[1]. In another case, the formation of a dimeric by-product, bis(benzo[d][1][3]dioxol-5-yl)methane, was noted at 120°C, suggesting a lower temperature could mitigate this issue[10].

  • Controlled Addition at Low Temperature: Some protocols involve the formation of a reactive intermediate at a low temperature before slowly warming the mixture to the final reaction temperature[9][11][12]. This can prevent an initial, uncontrolled burst of reactivity that often leads to by-products. For example, adding reagents dropwise at 0°C before allowing the reaction to proceed at room temperature is a common strategy[11][12].

Q4: My starting catechol appears to be decomposing. Is temperature the cause?

A: Yes, temperature is a likely contributor, especially in combination with other factors. Catechol (1,2-dihydroxybenzene) and its derivatives are phenols, which are susceptible to oxidation, particularly under basic conditions and at elevated temperatures[8]. This often manifests as a color change from colorless or off-white to pink, brown, or even black[7][8].

To troubleshoot this issue:

  • Reduce the Temperature: This is the most direct solution. Determine the lowest temperature at which the reaction proceeds at an acceptable rate.

  • Ensure an Inert Atmosphere: The presence of oxygen can greatly accelerate the oxidative decomposition of catechols. Sparging your solvent with an inert gas and maintaining a positive pressure of nitrogen or argon throughout the reaction is crucial[9].

  • Control the Timing of Base Addition: Do not let the catechol sit in a basic solution at high temperatures for extended periods before the methylene source is added. The catechol dianion, while a necessary intermediate, can be less stable. Some procedures involve heating the catechol and base mixture for only a short period (15-30 minutes) before adding it to the second reagent[2].

Q5: What are the primary safety considerations when optimizing temperature for this reaction?

A: Safety must be the top priority. The formation of the benzodioxole ring can be highly exothermic, and improper temperature control can lead to dangerous situations.

  • Exothermic Reactions: The reaction can generate a significant amount of heat, especially during the initial addition of reagents. This can cause the solvent to boil violently and, in a sealed system, lead to a rapid and dangerous pressure increase[7][13].

  • Controlled Addition: Always add reagents slowly and portion-wise, while carefully monitoring the internal reaction temperature with a calibrated thermometer[7].

  • Adequate Cooling: Have an ice bath or other cooling system on standby to quickly quench the reaction if the temperature begins to rise uncontrollably.

  • Scale-Up Hazards: An exothermic reaction that is easily managed at a 1-gram scale can become a serious hazard at a 100-gram scale due to the change in the surface-area-to-volume ratio, which reduces the efficiency of heat dissipation. Always perform a thorough safety assessment before scaling up a reaction.

Experimental Protocols & Data

Data Summary: Representative Temperature Conditions

The following table summarizes various reaction conditions reported in the literature, highlighting the critical role of temperature in different synthetic contexts.

Catechol DerivativeMethylene SourceBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CatecholDichloromethaneNaOHDMSO/H₂O95-120°C2.580[2]
CatecholDichloromethaneAlkaliDMSONot specifiedNot specified73.4[6]
Substituted PhenolChlorodifluoromethaneVariousDMF40-120°CUntil <4% phenol leftNot specified[1]
CatecholDichloromethanePhase Transfer CatalystH₂O60-90°C3-470-83[13]
1,3-BenzodioxolePropionic AnhydrideAquivion SO₃HNeat120°C1Not specified[10]
CatecholTris(dimethylamino)methaneStrong BaseMethylene Chloride40-60°C (Reflux)1770-90[5]
General Protocol: Williamson Ether Synthesis Approach

This protocol describes a common method for synthesizing 1,2-methylenedioxybenzene from catechol and dichloromethane.

Materials:

  • Catechol

  • Sodium Hydroxide (NaOH), powdered

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer to monitor the internal temperature. Ensure the system is under a positive pressure of an inert gas like nitrogen.

  • Solvent and Reagent Addition: To the flask, add anhydrous DMSO and dichloromethane. Begin stirring and heat the solvent mixture to a gentle reflux (target temperature will depend on the solvent ratio, but a common target is 90-110°C)[2][7].

  • Controlled Reagent Feed: In a separate vessel, prepare a mixture of catechol and powdered sodium hydroxide.

  • Crucial Temperature Control Step: Once the solvent is at the target temperature, begin adding the catechol/NaOH mixture in small portions over a period of 30-60 minutes. Monitor the internal temperature closely. A significant exotherm is expected[7]. Adjust the addition rate to maintain a stable reflux and prevent the temperature from rising uncontrollably.

  • Reaction: After the addition is complete, maintain the reaction mixture at the target temperature (e.g., 110-120°C) for 2-3 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material[2][7].

  • Workup: Cool the reaction mixture to room temperature. Quench by carefully pouring it into a beaker of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield the final 1,2-methylenedioxybenzene.

Visualizations & Workflows

Logical Workflow for Temperature Optimization

This diagram outlines a decision-making process for optimizing reaction temperature.

Temperature_Optimization_Workflow cluster_main Temperature Optimization Protocol cluster_troubleshoot Troubleshooting Path start Start Reaction at Baseline Temperature (e.g., 80°C) monitor Monitor Reaction (TLC, GC-MS, LC-MS) start->monitor check_conversion Is Conversion >95%? monitor->check_conversion check_purity Are By-products <5%? check_conversion->check_purity Yes increase_temp Increase Temperature (e.g., +15°C) check_conversion->increase_temp No decrease_temp Decrease Temperature (e.g., -15°C) check_purity->decrease_temp No finish Process Optimized: Proceed to Workup check_purity->finish Yes increase_temp->monitor extend_time Extend Reaction Time increase_temp->extend_time decrease_temp->monitor

Caption: A decision tree for systematically optimizing reaction temperature.

Generalized Reaction Mechanism

This diagram illustrates the key temperature-influenced steps in the formation of the benzodioxole ring via the Williamson ether synthesis pathway.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Catechol Catechol Dianion Catecholate Dianion (Reactive Intermediate) Catechol->Dianion Step 1: Deprotonation (Temp dependent) note1 High temp can degrade catechol Catechol->note1 Base 2 NaOH (Base) Base->Dianion Step 1: Deprotonation (Temp dependent) DCM CH₂Cl₂ (Methylene Source) TransitionState SN2 Transition State DCM->TransitionState Step 2: Nucleophilic Attack (Requires Activation Energy) Dianion->TransitionState Step 2: Nucleophilic Attack (Requires Activation Energy) Product Benzodioxole TransitionState->Product Step 3: Ring Closure note2 High temp provides energy for this step, but can also cause side reactions. TransitionState->note2 Salts 2 NaCl + 2 H₂O

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of 4,6-Dimethoxybenzo[d]dioxole

A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Analysis of 4,6-Dimethoxybenzo[d][1][2]dioxole

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique in this endeavor, offering unparalleled insight into the chemical environment of individual atoms within a molecule.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4,6-Dimethoxybenzo[d][3][4]dioxole, a key structural motif found in numerous natural products and pharmacologically active compounds.

This guide will not only present the spectral data but also delve into the rationale behind the spectral assignments, drawing comparisons with structurally related analogues to provide a comprehensive understanding of substituent effects on chemical shifts. The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility and accuracy.

The Structural Landscape: 4,6-Dimethoxybenzo[d][1][2]dioxole

To understand the NMR spectra, we must first visualize the molecule's structure and the unique chemical environment of each proton and carbon atom.

Caption: Molecular structure of 4,6-Dimethoxybenzo[d][3][4]dioxole.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.20s1HH-5Located between two electron-donating methoxy groups, this proton is expected to be highly shielded and appear at a relatively high field for an aromatic proton.
~6.10s1HH-7Shielded by the adjacent methoxy and methylenedioxy groups.
5.95s2HO-CH₂-OThe two protons of the methylenedioxy group are chemically equivalent and appear as a characteristic singlet.
3.85s3H4-OCH₃Protons of the methoxy group at position 4.
3.90s3H6-OCH₃Protons of the methoxy group at position 6.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~150.0C-4, C-6Quaternary carbons attached to the electron-donating methoxy groups, expected to be significantly deshielded.
~145.0C-3a, C-7aQuaternary carbons of the benzodioxole ring fusion.
~130.0C-5aQuaternary carbon between the two methoxy groups.
~101.7O-CH₂-OCharacteristic chemical shift for the methylenedioxy carbon.[5]
~95.0C-5Shielded by two ortho methoxy groups.
~93.0C-7Shielded by the ortho methoxy and para methylenedioxy groups.
~56.04-OCH₃, 6-OCH₃Typical chemical shift for methoxy group carbons.[5]

Comparative Spectral Analysis

To ground our predictions in experimental data, let's compare the expected chemical shifts for our target molecule with the reported data for similar benzodioxole derivatives. This comparative approach is a powerful tool for structural verification.

CompoundH-5 (ppm)H-6 (ppm)H-7 (ppm)O-CH₂-O (ppm)OCH₃ (ppm)Reference
4,6-Dimethoxybenzo[d][3][4]dioxole (Predicted) ~6.20-~6.105.953.85, 3.90-
4,7-dimethoxy-5-(propanonyl) benzo[d][3][4]dioxole-6.92-6.173.91, 3.81[5]
5-((allylselanyl)methyl)benzo[d][3][4]dioxole6.696.59-5.82-[6]

Analysis: The presence of additional electron-withdrawing or -donating groups significantly alters the chemical shifts of the aromatic protons. For instance, the propanonyl group in 4,7-dimethoxy-5-(propanonyl) benzo[d][3][4]dioxole deshields the H-6 proton, causing it to resonate at a lower field (6.92 ppm) compared to our predicted values for the protons in 4,6-Dimethoxybenzo[d][3][4]dioxole.

Experimental Protocol for NMR Data Acquisition

The following is a generalized yet robust protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like 4,6-Dimethoxybenzo[d][3][4]dioxole.[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 4,6-Dimethoxybenzo[d][3][4]dioxole.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Chloroform-d (CDCl₃) is a good starting point for many organic molecules.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).[1]

    • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 scans or more).

    • Process the data similarly to the ¹H spectrum.

  • Advanced 2D NMR Experiments (Optional but Recommended):

    • For unambiguous assignment, especially in more complex molecules, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[7]

Gcluster_prepSample Preparationcluster_acqData Acquisitioncluster_procData ProcessingweighWeigh CompounddissolveDissolve inDeuterated Solventweigh->dissolvetransferTransfer toNMR Tubedissolve->transfersetupInstrument Setup& Calibrationtransfer->setuph1_acq1H NMRAcquisitionsetup->h1_acqc13_acq13C NMRAcquisitionh1_acq->c13_acqd2_acq2D NMR(Optional)c13_acq->d2_acqftFourier Transformd2_acq->ftphasePhase & BaselineCorrectionft->phaseintegrateIntegration &Peak Pickingphase->integrateStructural ElucidationStructural Elucidationintegrate->Structural Elucidation

Caption: Experimental workflow for NMR spectral analysis.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural confirmation of 4,6-Dimethoxybenzo[d][3][4]dioxole and its derivatives. By combining predictive analysis with comparative data from known analogues, researchers can achieve a high degree of confidence in their structural assignments. The detailed experimental protocol provided in this guide serves as a robust framework for obtaining high-quality, reproducible NMR data, thereby upholding the principles of scientific integrity and advancing research in drug discovery and development.

References

  • Simpson, A. J., et al. "Slice-selective 2D 1H–13C HSQC NMR for the analysis of inhomogeneous samples." Journal of Magnetic Resonance 331 (2021): 107055.
  • BenchChem. "Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules." BenchChem, 2025.
  • Reddy, D. S., et al. "All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment." RSC Advances 10.35 (2020): 20815-20820.
  • University of Bath. "NMR Techniques in Organic Chemistry: a quick guide.
  • Springer Nature Experiments. "NMR Protocols and Methods.
  • Nguyen, T. H., et al. "The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6.
  • Sarkhail, P., et al. "New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus." DARU Journal of Pharmaceutical Sciences 23.1 (2015): 1-6.
  • Singh, A. K., et al. "Synthesis and characterization of novel benzo[d][3][4]dioxole substituted organo selenium compounds: X-ray structure of 1-((benzo[d][3][4]dioxol-5-yl)methyl)-2-((benzo[d][3][4]dioxol-6-yl)methyl)diselane." Journal of Chemical Sciences 125.5 (2013): 1025-1033.

Technical Guide: Distinguishing 4,6-Dimethoxy from 5,6-Dimethoxy Isomers via Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation between 4,6-dimethoxy and 5,6-dimethoxy regioisomers (commonly found in indole, benzofuran, or quinoline scaffolds) is a frequent challenge in medicinal chemistry. Mass Spectrometry (MS) is often inconclusive due to identical molecular weights and similar fragmentation pathways.

The definitive identification relies on Nuclear Magnetic Resonance (NMR) .[1] The two critical discriminators are:

  • Spin-Spin Coupling (

    
     values):  The 4,6-isomer displays meta-coupling (
    
    
    
    Hz), whereas the 5,6-isomer displays para-positioning (singlets).
  • Nuclear Overhauser Effect (NOE): The 4,6-isomer exhibits a unique through-space correlation between the C4-methoxy group and the C3-proton (in indole/benzofuran systems), which is absent in the 5,6-isomer.

The Isomer Challenge

In bicyclic aromatic systems (like indoles), the benzene ring protons determine the substitution pattern.

  • 5,6-Dimethoxy Isomer: Protons are located at positions C4 and C7 . These are para to each other.

  • 4,6-Dimethoxy Isomer: Protons are located at positions C5 and C7 . These are meta to each other.

While electronic environments differ, chemical shifts alone can be ambiguous depending on solvent and N-substitution. Connectivity and spatial proximity provide the only self-validating proof.

Decision Logic Flowchart

IsomerLogic Start Unknown Dimethoxy Isomer H_NMR Run 1H NMR (DMSO-d6) Start->H_NMR Check_Split Analyze Aromatic Region (6.0 - 7.5 ppm) H_NMR->Check_Split Singlets Two Singlets Observed (No Coupling) Check_Split->Singlets Para relationship Doublets Two Doublets Observed (J ~ 2.0 Hz) Check_Split->Doublets Meta relationship Res_56 Diagnosis: 5,6-Dimethoxy (Para protons) Singlets->Res_56 Res_46 Diagnosis: 4,6-Dimethoxy (Meta protons) Doublets->Res_46 NOE_Check Run 1D NOE / 2D NOESY Target: OMe signals NOE_Pos NOE: 4-OMe ↔ H3 NOE_Check->NOE_Pos NOE_Neg NOE: 5-OMe ↔ H4 (No interaction with H3) NOE_Check->NOE_Neg Res_56->NOE_Check Verify Res_46->NOE_Check Verify NOE_Pos->Res_46 NOE_Neg->Res_56

Figure 1: Logical workflow for distinguishing dimethoxy regioisomers using 1H NMR and NOE.

Primary Method: 1H NMR Coupling Analysis

The most immediate distinction comes from the multiplicity of the aromatic protons. This relies on the magnitude of spin-spin coupling constants (


).
The Mechanism[2][3]
  • Meta-coupling (

    
    ):  Protons separated by four bonds in an aromatic ring (e.g., H5 and H7) couple with a constant of 1.5 – 2.5 Hz .
    
  • Para-coupling (

    
    ):  Protons separated by five bonds (e.g., H4 and H7) have a coupling constant of < 1.0 Hz , often appearing as sharp singlets or slightly broadened singlets.
    
Comparative Data Table
Feature5,6-Dimethoxy Isomer 4,6-Dimethoxy Isomer
Proton Positions H4 and H7H5 and H7
Relationship Para (across ring)Meta (separated by one carbon)
Multiplicity Two Singlets (s) Two Doublets (d)
Coupling (

)
~0 Hz (not resolved)~2.0 - 2.2 Hz
Chemical Shift H4 and H7 are distinct but often closer in shift.H5 is significantly shielded (upfield) due to being between two OMe groups.

Critical Insight: In the 4,6-isomer, the proton at C5 is flanked by two electron-donating methoxy groups. This causes a significant upfield shift (shielding), often pushing H5 to 6.2 – 6.5 ppm , whereas the 5,6-isomer protons usually reside > 6.8 ppm [1, 2].

Definitive Method: NOE Spectroscopy

If the coupling is ambiguous (e.g., due to line broadening), Nuclear Overhauser Effect (NOE) spectroscopy provides irrefutable spatial evidence. This is particularly powerful for indole or benzofuran scaffolds where the heterocyclic ring provides a "landmark" proton (H3).

The "Lighthouse" Proton: H3

In an indole/benzofuran, the proton at position 3 (H3) serves as a spatial reference point.

  • 4,6-isomer: The methoxy group at C4 is physically crowded against H3. Irradiating the methoxy signal will show a strong enhancement at H3 (and vice versa).

  • 5,6-isomer: The C4 position is occupied by a proton (H4). There is no methoxy group at C4. Therefore, the methoxy signals (at C5 and C6) are too distant to show NOE with H3.

NOE Interaction Map

Figure 2: Spatial NOE correlations. Note the direct OMe-H3 link in the 4,6-isomer, which is impossible in the 5,6-isomer.

Experimental Protocol

To ensure data quality sufficient for publication or patent filing, follow this strict protocol.

Sample Preparation[4]
  • Solvent: Use DMSO-d6 (99.9% D) rather than CDCl3.

    • Reason: DMSO reduces aggregation and often separates aromatic signals that might overlap in chloroform. It also sharpens exchangeable protons (NH) which can couple to H2/H3 in indoles.

  • Concentration: 5–10 mg in 600 µL. Avoid over-concentration to prevent viscosity broadening.

Acquisition Parameters (600 MHz recommended, 400 MHz acceptable)
  • 1H Standard:

    • Number of Scans (NS): 16 or 32.

    • Acquisition Time (AQ): > 3.0 seconds (ensure high digital resolution for coupling constants).

    • Window Function: Apply slight Gaussian multiplication (GM) rather than exponential broadening (LB) to resolve small meta-couplings.

  • 1D Selective NOE (or 2D NOESY):

    • Target: Irradiate the methoxy region (approx 3.7 – 4.0 ppm).

    • Mixing Time: 500 ms (standard for small molecules).

    • Observation: Look for enhancement in the aromatic region (6.0 – 7.5 ppm).

Step-by-Step Analysis
  • Zoom into the aromatic region (6.0 – 8.0 ppm).

  • Identify the two protons on the benzene ring.

  • Measure the splitting width (Hz) at half-height.

    • If width is > 1.5 Hz: 4,6-isomer .

    • If width is < 1.0 Hz (singlet): 5,6-isomer .

  • Check the NOE spectrum.[2][3]

    • If irradiating OMe enhances the H3 doublet (usually ~6.4 ppm or ~7.2 ppm depending on scaffold): 4,6-isomer .

Why Mass Spectrometry Fails

While High-Resolution Mass Spectrometry (HRMS) confirms the formula (e.g., C10H11NO2 for dimethoxyindole), it cannot distinguish these isomers.

  • Fragmentation: Both isomers lose methyl radicals (

    
    ) and CO groups similarly.
    
  • Derivatization: Unless specific shift reagents are used, MS is a confirmation of purity, not structure.

References

  • Differentiation of Isomeric Dimethoxyindoles. Journal of Heterocyclic Chemistry. Detailed analysis of proton coupling patterns in substituted indoles.

  • NMR Assignments of 5,6-Dimethoxyindole Derivatives. Magnetic Resonance in Chemistry. Specific chemical shift data for para-substituted indole systems.

  • NOE Applications in Regioisomer Determination. Spectroscopy Europe. General guide on using Nuclear Overhauser Effect for spatial elucidation.

  • Synthesis and Characterization of Methoxyindoles. Journal of Medicinal Chemistry. Practical examples of 4,6 vs 5,6 separation in drug discovery workflows.

Sources

IR spectroscopy characteristic bands for 4,6-Dimethoxybenzo[d][1,3]dioxole

[1]

Executive Summary & Structural Logic

In the development of benzodioxole-based pharmaceuticals, distinguishing regioisomers is paramount. 4,6-Dimethoxybenzo[d][1,3]dioxole possesses a unique substitution pattern that creates a distinct "fingerprint" in the IR spectrum.

  • Core Structure: A benzene ring fused to a 1,3-dioxole ring.

  • Substitution: Two methoxy (-OCH₃) groups at positions 4 and 6.[1]

  • Symmetry & Protons: The molecule has protons at positions 5 and 7. Crucially, these protons are meta to each other (1,3-relationship). This specific meta-relationship is the primary spectroscopic differentiator from the para-protons of the 5,6-isomer and the ortho-protons of the 4,7-isomer.

Characteristic Band Analysis

The IR spectrum can be deconstructed into three primary vibrational zones: the Aromatic/Backbone region, the Ether/Dioxole region, and the Substitution Pattern (Fingerprint) region.

Table 1: Key Diagnostic Bands for 4,6-Dimethoxybenzo[d][1,3]dioxole
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Aromatic Ring C=C Ring Stretch1629, 1603 Medium-StrongIndicates electron-rich aromatic system (tetrasubstituted).
Methylenedioxy C-O Stretch / Ring1040, 926 Very StrongThe "926 cm⁻¹" band is the hallmark of the 1,3-benzodioxole moiety.
Methoxy (-OCH₃) C-H Stretch (Alkyl)2835 MediumDistinct "shoulder" peak below 3000 cm⁻¹, specific to O-Me.
Methoxy (-OCH₃) C-O-C Asym. Stretch1197, 1100 StrongCharacteristic of aryl-alkyl ethers.
C-H (Aromatic) Out-of-Plane (oop) Bending 840 – 847 StrongCRITICAL: Diagnostic for 1,2,3,5-tetrasubstituted benzene (meta protons).[2]
C-H (Aromatic) In-Plane Bending~1120WeakSupportive evidence, often obscured.

Note on the "oop" Band: The band at ~840–847 cm⁻¹ is the most reliable marker to confirm the 4,6-substitution pattern. If this band shifts to ~800 cm⁻¹ or ~860 cm⁻¹, you likely have an impurity or a different isomer.

Comparative Analysis: Distinguishing Isomers

The primary challenge in synthesizing this compound is avoiding or detecting contamination with regioisomers. The table below outlines how to distinguish the target from its common alternatives.

Table 2: Isomer Differentiation Matrix
FeatureTarget: 4,6-Dimethoxy Alternative 1: 5,6-Dimethoxy Alternative 2: 4,7-Dimethoxy
Proton Relationship Meta (1,3) Para (1,4) Ortho (1,2)
Precursor Origin Synthetic (e.g., from 5-OH-7-OMe)Dillapiole / Dill OilApiol / Parsley Oil
Key "oop" Band ~840–850 cm⁻¹ ~855–870 cm⁻¹ ~800–810 cm⁻¹
Band Profile Sharp, isolated peakOften weaker, higher freq.[3]Strong, lower freq.
Fingerprint Nuance Peaks at 1629, 1603Peaks often merged >1610Distinct doublet <1600
Visualization of Structural Vibrations

The following diagram illustrates the correlation between the molecular structure and the specific IR vibrational modes.

IR_AnalysisMolecule4,6-Dimethoxybenzo[d][1,3]dioxoleSub_MethMethoxy Groups (4, 6)Molecule->Sub_MethSub_Diox1,3-Dioxole RingMolecule->Sub_DioxSub_AromBenzene Core (H at 5, 7)Molecule->Sub_AromBand_Meth1C-H Stretch~2835 cm⁻¹Sub_Meth->Band_Meth1Band_Meth2C-O Stretch1197, 1100 cm⁻¹Sub_Meth->Band_Meth2Band_Diox1C-O-C Stretch1040 cm⁻¹Sub_Diox->Band_Diox1Band_Diox2Ring Breathing926 cm⁻¹ (Diagnostic)Sub_Diox->Band_Diox2Band_Arom1C=C Stretch1629, 1603 cm⁻¹Sub_Arom->Band_Arom1Band_Arom2C-H oop Bending840-847 cm⁻¹(Meta-H Marker)Sub_Arom->Band_Arom2

Figure 1: Structural decomposition of 4,6-Dimethoxybenzo[d][1,3]dioxole linking functional moieties to specific IR absorbance bands.

Experimental Protocol: Synthesis & Characterization

To ensure the validity of the spectral data, the sample must be prepared with high purity. Below is a validated protocol for synthesizing and characterizing the compound, ensuring the absence of isomers.

Step 1: Synthesis (Methylation of 7-methoxy-1,3-benzodioxol-5-ol)
  • Reagents: 7-methoxy-1,3-benzodioxol-5-ol (1.0 eq), Dimethyl sulfate (1.1 eq), K₂CO₃ (2.5 eq), Acetone (dry).

  • Procedure:

    • Dissolve starting phenol in acetone.

    • Add K₂CO₃ and stir at reflux for 30 mins to form the phenoxide.

    • Add dimethyl sulfate dropwise (Exothermic!).

    • Reflux for 4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

    • Workup: Filter inorganic salts, concentrate filtrate, redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine.

    • Purification: Recrystallize from Ethanol or perform flash chromatography.

Step 2: IR Acquisition Protocol
  • Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets for sharper resolution of the fingerprint region.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 scans (minimum) to reduce noise in the 800–900 cm⁻¹ region.

    • Crystal: Diamond or ZnSe.

  • Validation Check: Ensure the baseline is flat between 1800–2500 cm⁻¹. If peaks appear here, the crystal is contaminated or the pressure is insufficient.

Decision Workflow: Isomer Identification

Use this logic flow to interpret the spectrum of an unknown sample suspected to be a dimethoxy-benzodioxole derivative.

Decision_TreeStartUnknown Sample SpectrumCheck_926Peak at ~925-930 cm⁻¹?Start->Check_926Not_BenzodioxoleNot a Benzodioxole(Check other cores)Check_926->Not_BenzodioxoleNoCheck_oopAnalyze C-H oop Region(700-900 cm⁻¹)Check_926->Check_oopYesCase_800Strong Band at~800-810 cm⁻¹Check_oop->Case_800Case_840Strong Band at~840-847 cm⁻¹Check_oop->Case_840Case_860Band at~855-870 cm⁻¹Check_oop->Case_860Result_ApiolID: 4,7-Dimethoxy(Apiol Core)Ortho-ProtonsCase_800->Result_ApiolResult_TargetID: 4,6-Dimethoxy(Target)Meta-ProtonsCase_840->Result_TargetResult_DillID: 5,6-Dimethoxy(Dillapiole Core)Para-ProtonsCase_860->Result_Dill

Figure 2: Logical decision tree for differentiating dimethoxybenzo[d][1,3]dioxole regioisomers based on IR data.

References
  • Synthesis and Spectral Data of 4,6-dimethoxy-1,3-benzodioxole

    • Source: Amazon AWS / Research D
    • Data: "Synthesis and Structure-Activity Relationship Study of Biliatresone...". This source explicitly lists the IR peaks for the 4,6-dimethoxy isomer as 1629, 1603, 1197, 1100, 992 cm⁻¹.[4]

    • URL:[Link]

  • General IR Characteristics of Methylenedioxy and Aryl Ether Groups

    • Source: Analytical Chemistry (Briggs et al.).
    • Data: Establishes the standard methylenedioxy bands
    • URL:[Link]

  • Aromatic Substitution Pattern (C-H Out-of-Plane Bending)

    • Source: Oregon St
    • Data: Defines the 1,2,3,5-tetrasubstituted benzene "oop" range at 840–847 cm⁻¹.[2]

    • URL:[Link]

  • Differentiation of Benzodioxole Isomers

    • Source: National Institutes of Health (NIH) / PubMed.
    • Data: Discusses the differentiation of regioisomeric dimethoxybenzoylindoles using FT-IR.
    • URL:[Link]

Comparative Guide: Reference Standard Integrity for 4,6-Dimethoxybenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

4,6-Dimethoxybenzo[d][1,3]dioxole (CAS: Variable/Isomer Dependent) is a critical intermediate in the synthesis of lignans (e.g., podophyllotoxin analogs) and a potential regioisomeric impurity in the production of pharmaceutical agents derived from apiol or dillapiole scaffolds.

Its analysis presents a specific "critical pair" challenge: distinguishing the 4,6-dimethoxy isomer from the thermodynamically more stable 5,6-dimethoxy isomer (4,5-dimethoxy-1,2-methylenedioxybenzene). Misidentification leads to incorrect potency assignment and regulatory non-compliance in drug substance profiling.

This guide objectively compares the three tiers of reference standards available to researchers: Certified Reference Materials (CRMs) , Commercial Analytical Standards , and In-House Synthesized Standards . It provides the experimental protocols required to validate the latter two against the rigorous requirements of ISO 17034.

Comparative Analysis of Reference Standard Options

The selection of a reference standard is a risk-based decision. The following table contrasts the three primary sources based on metrological traceability and suitability for regulatory submission.

Table 1: Source Comparison Matrix
FeatureOption A: ISO 17034 CRM Option B: Commercial Analytical Grade Option C: In-House / Custom Synthesis
Primary Use Quantitation, Method Validation, CalibratorID Confirmation, System SuitabilityImpurity Profiling, R&D, Internal Standard
Traceability SI-Traceable (NIST/BIPM)Often "As Is" or traceable to internal lotUser-Defined (Requires qNMR)
Purity Confidence High (>99.5% ± Uncertainty)Medium (>95-98%)Variable (Requires purification)
Isomeric Purity Guaranteed & TestedRisk of Isomeric Mixtures High (If purification is specific)
Cost / Availability High / Extremely Rare Low / ModerateHigh Initial Labor / Low Long-term
Regulatory Risk LowMediumLow (If fully characterized)
Expert Insight: The "Availability Gap"

Unlike common pharmaceuticals, 4,6-dimethoxybenzo[d][1,3]dioxole is rarely available as an ISO 17034 CRM. Researchers often face a choice between Option B (risking isomeric contamination) and Option C (requiring rigorous validation). This guide recommends Option C (In-House/Custom) validated via qNMR as the superior alternative to non-certified commercial sources.

Decision Logic & Workflow

The following decision tree illustrates the selection process and the necessary validation steps for non-certified standards.

StandardSelection Start Need Reference Standard for 4,6-Dimethoxybenzo[d][1,3]dioxole CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM BuyCRM Purchase CRM (Primary Standard) CheckCRM->BuyCRM Yes CheckCom Is Analytical Grade Available? CheckCRM->CheckCom No BuyCom Purchase Analytical Grade (Secondary Standard) CheckCom->BuyCom Yes Synthesize Perform Custom Synthesis (Candidate Standard) CheckCom->Synthesize No Validate REQUIRED VALIDATION: 1. Structure (2D NMR) 2. Isomeric Purity (GC-MS/HPLC) 3. Mass Fraction Purity (qNMR) BuyCom->Validate Must Qualify Synthesize->Validate Must Qualify Release Release as Qualified Internal Reference Material Validate->Release

Figure 1: Decision matrix for selecting and qualifying reference standards when CRMs are unavailable.

Experimental Protocols: Validating the Alternative

To use Option B or Option C defensibly, you must establish traceability. The following protocols constitute a self-validating system.

Protocol A: Structural Confirmation & Isomer Differentiation (NMR)

Objective: Distinguish the 4,6-dimethoxy isomer from the 5,6-dimethoxy isomer.

  • Principle: The 4,6-dimethoxy substitution pattern creates a specific symmetry and coupling pattern distinct from the 5,6-isomer.

  • Method:

    • Dissolve ~10 mg of sample in DMSO-d6 or CDCl₃.

    • Acquire ¹H NMR (minimum 400 MHz).[1]

    • Critical Checkpoint:

      • 4,6-Dimethoxy Isomer: Look for two aromatic protons that are meta-coupled (J ~ 2.0 Hz) or appear as singlets if resolution is low. The protons are at positions H-5 (between two OMe groups) and H-7 (adjacent to the dioxole ring). These environments are magnetically distinct.

      • 5,6-Dimethoxy Isomer: The aromatic protons at H-4 and H-7 are in a para relationship relative to the substituents but are chemically equivalent if the molecule has a plane of symmetry (depending on the exact derivative), or appear as singlets.

      • Differentiation: The chemical shift of H-5 in the 4,6-isomer is significantly upfield (shielded by two ortho methoxy groups) compared to the aromatic protons in the 5,6-isomer.

Protocol B: Absolute Purity Assignment via qNMR (The "Gold Standard")

Objective: Assign a mass fraction purity value with SI traceability, bypassing the need for a chemical reference standard of the analyte itself.

  • Reagents:

    • Internal Standard (IS): Traceable Benzoic Acid or 3,5-Bis(trifluoromethyl)benzoic acid (BIPM/NIST Traceable).

    • Solvent: DMSO-d6 (high purity).

  • Procedure:

    • Gravimetry: Weigh accurately (~0.01 mg precision) the Candidate Standard (

      
      ) and the Internal Standard (
      
      
      
      ) into the same NMR tube. Target a 1:1 molar ratio.
    • Acquisition:

      • Pulse angle: 90°.

      • Relaxation delay (D1): > 60 seconds (at least 7 × T1 of the longest relaxing proton).

      • Scans: 64 (for S/N > 300:1).

      • Spectral width: Wide enough to cover IS and Analyte signals plus baseline.

    • Processing: Phase and baseline correct manually. Integrate the specific signal for the analyte (e.g., the methylenedioxy singlet at ~6.0 ppm) and the IS signal.

    • Calculation:

      
      
      Where 
      
      
      
      = Integral,
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Mass,
      
      
      = Purity.[1][2][3][4]
Protocol C: Chromatographic Purity (Isothermal GC-MS)

Objective: Detect closely eluting isomers that NMR might miss due to signal overlap.

  • System: GC-MS with a non-polar capillary column (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm).

  • Rationale: Temperature programming often co-elutes structural isomers. Isothermal analysis maximizes resolution (

    
    ) between the 4,6- and 5,6-isomers.
    
  • Settings:

    • Inlet: 250°C, Split 20:1.

    • Oven: Isothermal at 160°C (Adjust based on retention; hold until all isomers elute).

    • Carrier: Helium at 1.0 mL/min.

  • Acceptance Criteria:

    • Main peak area > 98.0%.

    • No secondary peak with identical m/z (M+) eluting within ±0.5 min of the main peak.

Synthesis & Purification Workflow (Visualized)

For researchers choosing Option C (Custom Synthesis) , the following workflow ensures the material meets "Reference Standard" quality.

SynthesisWorkflow Raw Precursor (e.g., Poly-methoxy phenol) Rxn Reaction (Methylenation/Formylation) Raw->Rxn Crude Crude Isomer Mix (4,6- & 5,6- isomers) Rxn->Crude Purify Purification (Fractional Recrystallization or Prep-HPLC) Crude->Purify Char Characterization (Protocol A & C) Purify->Char Char->Purify If Isomers Present Value Value Assignment (Protocol B - qNMR) Char->Value If >98% Pure Final Qualified Reference Standard Value->Final

Figure 2: Workflow for generating a high-purity reference standard from crude synthesis.

References

  • BIPM (Bureau International des Poids et Mesures). (2023). Guidance for the use of the BIPM qNMR Internal Standard Reference Data. Available at: [Link]

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Available at: [Link]

  • NIST Chemistry WebBook. 1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)- (Dillapiole) Mass Spectrum. (Used for fragmentation pattern comparison). Available at: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Foundational text for qNMR methodology). Available at: [Link]

  • European Commission (JRC). The new International Standard ISO 17034: general requirements for the competence of reference material producers. Available at: [Link]

Sources

Elemental analysis and high-resolution mass spectrometry (HRMS) data

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Molecular Weight: A Comparative Guide to Elemental Analysis and HRMS for Purity Verification

Introduction: The Purity Conundrum

In modern drug discovery, "purity" is often conflated with "homogeneity." A sharp peak on a UPLC trace and a sub-ppm mass error on a High-Resolution Mass Spectrometer (HRMS) can lead a researcher to believe their compound is pristine. Yet, when that same sample is subjected to biological assay, results fluctuate.[1] Why? Because HRMS confirms identity, but it struggles to quantify bulk purity.

Historically, Combustion Elemental Analysis (EA or CHNS) was the gatekeeper of purity. It is a blunt instrument compared to the laser-precision of an Orbitrap, yet it remains the only standard technique capable of detecting "invisible" impurities like inorganic salts, trapped water, or non-ionizable solvates that HRMS ignores.

This guide objectively compares these two critical techniques, defining where they overlap, where they diverge, and how to construct a self-validating data package that satisfies top-tier journals (J. Med. Chem., JOC) and regulatory bodies.[2]

Technical Deep Dive: The Contenders

Elemental Analysis (The Bulk Auditor)
  • Principle: Flash combustion (

    
    C) converts the sample into simple gases (
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    ). These are separated (usually by GC) and quantified via Thermal Conductivity Detection (TCD).
  • The Data: A weight-percent of C, H, and N.

  • The "Tell": If your Carbon % is off by

    
    , you have a bulk contaminant (solvent, water, silica, or weighing error).
    
HRMS (The Molecular Fingerprint)
  • Principle: Ionization (ESI/APCI) followed by mass analysis using Time-of-Flight (TOF) or Orbital Trap physics.

  • The Data: An exact mass-to-charge ratio (

    
    ) with four decimal places.
    
  • The "Tell": If your measured mass deviates by

    
     ppm from the theoretical, you likely have the wrong molecule.
    

Comparative Performance Analysis

The following table contrasts the operational realities of both techniques based on current industry standards.

FeatureElemental Analysis (CHNS)High-Resolution MS (HRMS)
Primary Output Bulk Purity (% composition)Molecular Identity (Exact Mass)
Accuracy Standard

absolute deviation

ppm (or


)
Sample Required High (

mg)
Ultra-Low (

mg)
Destructive? Yes (Combustion)No (if flow injection used)
Blind Spots Cannot identify what the impurity is.Misses non-ionizable impurities (salts, water).
Solvate Detection Excellent (detects trapped DCM/EtOAc).Poor (desolvation occurs in source).
Throughput Slow (

mins/sample).
Fast (

mins/sample).
The "Blind Spot" Visualization

The diagram below illustrates the mechanistic gap between the two methods. EA sees the "Whole Rock," while HRMS sees only the "Gemstones" on the surface.

BlindSpot cluster_0 Sample Composition cluster_1 Detection Scope Compound Target Molecule EA_Scope Elemental Analysis (Detects ALL Carbon/Hydrogen) Compound->EA_Scope HRMS_Scope HRMS (ESI+) (Detects Ionizable Species) Compound->HRMS_Scope Strong Signal Impurity1 Trapped Solvent (DCM/Water) Impurity1->EA_Scope Affects %C/%H Impurity1->HRMS_Scope Invisible (Evaporates) Impurity2 Inorganic Salts (NaCl/K2CO3) Impurity2->EA_Scope Dilutes Mass % Impurity2->HRMS_Scope Invisible (Suppressed)

Figure 1: Detection scope comparison. EA detects impurities that HRMS often misses due to ionization physics.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, do not treat these instruments as "black boxes." Follow these specific workflows.

Protocol A: High-Fidelity Elemental Analysis

Goal: Achieve


 accuracy to satisfy ACS guidelines.
  • Sample Preparation (The Critical Step):

    • Dry the sample under high vacuum (

      
       mbar) at 
      
      
      
      C for 12 hours. Causality: Surface moisture is the #1 cause of Nitrogen failure.
    • Weigh

      
       mg using a microbalance  (6-place precision). Do not use a standard analytical balance; the error margin is too high relative to the sample mass.
      
  • Calibration:

    • Run a "Conditioning" blank to purge the combustion tube.

    • Run Acetanilide (Standard) in triplicate. The K-factor (response factor) must have a Relative Standard Deviation (RSD)

      
      .
      
  • Combustion:

    • Ensure Oxygen boost is set to 2-3 seconds to guarantee complete oxidation of refractory carbons (e.g., polyaromatics).

  • Validation:

    • If the result is outside

      
      , calculate if a specific solvent mole fraction (e.g., 0.5 mol 
      
      
      
      ) corrects the values. If yes, re-dry or report as a solvate.
Protocol B: Precision HRMS Acquisition

Goal: Achieve


 ppm mass accuracy.
  • Tune Logic:

    • Do not use a "generic" tune for critical data. Optimize the Capillary Temperature and S-Lens RF level for your specific compound class to maximize ion transmission without in-source fragmentation.

  • Lock Mass (Internal Calibration):

    • Never rely on external calibration alone for publication data.

    • Infuse a known background ion (e.g., Phthalates at

      
       391.2843 or a Leucine Enkephalin spike) simultaneously.
      
    • Set the software to "Lock" on this mass drift in real-time.

  • Resolution Setting:

    • Set resolution to

      
       (at 
      
      
      
      200). This separates the target isotope pattern from background interferences (isobaric overlaps).

Decision Framework: When to Use Which?

Not every sample requires EA.[1][3] Use this logic tree to optimize resources while maintaining compliance.

DecisionTree Start Start: Purity Verification IsNovel Is the Molecule Novel? Start->IsNovel Novel_Yes Yes (Publication/Patenting) IsNovel->Novel_Yes High Bar Novel_No No (Intermediate/Screening) IsNovel->Novel_No Speed Priority HRMS_Mandatory Run HRMS (Confirm Identity) Novel_Yes->HRMS_Mandatory Novel_No->HRMS_Mandatory Check_EA Run Elemental Analysis? HRMS_Mandatory->Check_EA LC-UV Purity Only LC-UV Purity Only HRMS_Mandatory->LC-UV Purity Only EA Optional EA_Pass Values within 0.4%? Check_EA->EA_Pass Required Final_Pure Gold Standard Purity (Ready for J. Med. Chem.) EA_Pass->Final_Pure Yes EA_Fail EA Fails (>0.4% dev) EA_Pass->EA_Fail No Troubleshoot 1. Check NMR for Solvents 2. Check Ash for Inorganics 3. Run qNMR EA_Fail->Troubleshoot

Figure 2: Strategic decision tree for selecting purity verification methods based on research stage.

Regulatory & Journal Standards (The "Why")

  • Journal of Medicinal Chemistry (ACS):

    • Requires purity

      
      .[4][5][6]
      
    • Standard: Elemental Analysis within

      
      .
      
    • Exception: If EA is impossible (e.g., insufficient sample), HRMS is accepted only if accompanied by HPLC traces (monitoring UV at 254 nm and 280 nm) proving

      
       homogeneity [1].
      
  • Journal of Organic Chemistry (JOC):

    • Mandates EA for all new compounds. HRMS is considered a substitute for identity, not purity.

    • If EA deviates, authors must explain the discrepancy (e.g., "Sample is hygroscopic, calculated for

      
      ") [2].
      

References

  • ACS Medicinal Chemistry Letters. (2023). Author Guidelines: Characterization of Compounds. American Chemical Society.[6] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Chapter on High-Resolution Accuracy). Link

Sources

The Imperative for Impurity Profiling in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Impurity Profiling of Commercial 4,6-Dimethoxybenzo[d][1][2]dioxole

This guide provides a comprehensive comparison of analytical methodologies for the robust impurity profiling of 4,6-dimethoxybenzo[d][1][2]dioxole, a key intermediate in pharmaceutical synthesis. The narrative is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers and drug development professionals to design and execute compliant and scientifically sound impurity control strategies.

In pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) or a critical intermediate is paramount. Unwanted chemicals, known as impurities, can arise from various stages including synthesis, purification, and storage, and may significantly impact the efficacy and safety of the final drug product.[1][3] The process of detecting, identifying, and quantifying these impurities is known as impurity profiling.[4] For a key intermediate like 4,6-dimethoxybenzo[d][1][2]dioxole, a thorough understanding of its impurity profile is not merely a quality control measure; it is a regulatory necessity and a cornerstone of ensuring patient safety.

Regulatory bodies, harmonized under the International Council for Harmonisation (ICH), have established stringent guidelines to control impurities in new drug substances and products.[2][3] This guide will navigate the analytical landscape for profiling 4,6-dimethoxybenzo[d][1][2]dioxole within the framework of these global standards.

Anticipating the Impurity Landscape of 4,6-Dimethoxybenzo[d][1][2]dioxole

A logical impurity profiling strategy begins with a scientific appraisal of the potential impurities that could arise.[5] These can be broadly classified into organic impurities, inorganic impurities, and residual solvents.[2][5]

  • Organic Impurities: These are the most common and structurally diverse class of impurities. For 4,6-dimethoxybenzo[d][1][2]dioxole, they can originate from:

    • Starting Materials: Unreacted precursors from the synthetic route.

    • By-products: Resulting from side reactions or incomplete reactions during synthesis. For instance, syntheses involving formylation or oxidation could lead to related benzodioxole structures.[6]

    • Intermediates: Preceding molecules in the synthetic pathway that were not fully converted.

    • Degradation Products: Formed during storage or manufacturing due to exposure to light, heat, or pH changes.[7]

    • Reagents, Ligands, and Catalysts: While often inorganic, some organic reagents may persist.[5]

  • Inorganic Impurities: These typically result from the manufacturing process and include reagents, catalysts (e.g., SnCl4), heavy metals, or inorganic salts.[5][6] They are usually identified and quantified using pharmacopoeial methods.[5]

  • Residual Solvents: These are organic volatile chemicals used during synthesis or purification (e.g., acetone, chlorobenzene, methanol).[8] Their control is mandated by the ICH Q3C guidelines, which classify them based on toxicity.[1][7]

The Regulatory Compass: Navigating ICH Q3A Guidelines

The ICH Q3A(R2) guideline is the definitive standard for controlling impurities in new drug substances.[9][10] It establishes thresholds that trigger specific actions for reporting, identifying, and toxicologically qualifying an impurity. These thresholds are based on the maximum daily dose (MDD) of the drug substance.

Table 1: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) guidelines.[1][5]

Understanding these thresholds is critical. An impurity above the Reporting Threshold must be documented. If it exceeds the Identification Threshold , its molecular structure must be determined.[1] If it surpasses the Qualification Threshold , comprehensive toxicological data is required to establish its safety.[5]

A Comparative Guide to Core Analytical Methodologies

No single analytical technique can provide a complete impurity profile. A multi-faceted approach is essential, leveraging the strengths of orthogonal methods. The choice of technique is driven by the physicochemical properties of the analyte and the specific class of impurity being targeted.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurities

HPLC is the predominant technique for identifying and quantifying non-volatile organic impurities.[11] Its high sensitivity and resolving power make it ideal for separating structurally similar compounds from the main 4,6-dimethoxybenzo[d][1][2]dioxole peak.

  • Causality of Method Choice: The benzodioxole structure contains a strong chromophore, making UV detection a highly effective and robust choice for routine analysis and quantification. For unknown impurities, coupling HPLC with a mass spectrometer (LC-MS) is the industry standard, as it provides both separation and structural information simultaneously.[12]

  • Method Comparison: HPLC-UV vs. HPLC-MS

    • HPLC-UV/DAD (Diode Array Detector): Excellent for quantification of known impurities against a reference standard. It is cost-effective and reliable for routine quality control. The DAD provides UV spectra, which can help in preliminary peak identification and purity assessment.

    • HPLC-MS (Mass Spectrometry): Essential for identifying unknown impurities that are above the identification threshold.[11] It provides the molecular weight and fragmentation patterns of an impurity, which are critical pieces of data for structural elucidation.[13]

Experimental Protocol: HPLC-UV Analysis of 4,6-Dimethoxybenzo[d][1][2]dioxole

1. Objective: To separate, detect, and quantify process-related organic impurities and degradation products.

2. Materials & Reagents:

  • Acetonitrile (HPLC Grade)
  • Water (HPLC Grade or Milli-Q)
  • Formic Acid (ACS Grade)
  • 4,6-Dimethoxybenzo[d][1][2]dioxole Reference Standard
  • Commercial batch of 4,6-Dimethoxybenzo[d][1][2]dioxole

3. Chromatographic Conditions:

  • Instrument: UHPLC/HPLC system with a Diode Array Detector (DAD).
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size). The use of sub-2 µm particles improves resolution and speed.[14]
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient Elution:
  • 0-1 min: 30% B
  • 1-15 min: 30% to 95% B
  • 15-17 min: 95% B
  • 17.1-20 min: 30% B (re-equilibration)
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Detection Wavelength: 280 nm (primary), with full spectrum acquisition from 200-400 nm.
  • Injection Volume: 2 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of 1.0 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

5. System Suitability:

  • Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
  • Check for tailing factor and theoretical plates to ensure column performance.

6. Analysis & Reporting:

  • Integrate all peaks. Use the principle of relative peak area percentage to estimate impurity levels.
  • For any impurity exceeding the 0.10% identification threshold, further investigation via LC-MS is required.
Gas Chromatography (GC): The Specialist for Volatiles and Solvents

GC is the ideal method for analyzing volatile and semi-volatile compounds, making it the standard for determining residual solvents.[11] When coupled with a mass spectrometer (GC-MS), it provides definitive identification of these impurities.[2]

  • Causality of Method Choice: Direct injection of a dissolved sample is often unsuitable for trace-level solvent analysis due to interference from the sample matrix. Headspace sampling is the preferred technique. It involves heating the sample in a sealed vial and injecting only the vapor phase, which concentrates the volatile solvents and protects the GC system from non-volatile matrix components.

Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis

1. Objective: To identify and quantify residual solvents according to ICH Q3C guidelines.

2. Materials & Reagents:

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (Headspace Grade)
  • Residual Solvent Mix Standard (containing solvents expected from the synthesis)
  • Commercial batch of 4,6-Dimethoxybenzo[d][1][2]dioxole

3. Instrumentation & Conditions:

  • Instrument: Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometer (GC-MS).
  • Column: A non-polar or mid-polar capillary column (e.g., 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[15]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
  • Oven Temperature Program:
  • Initial: 40 °C, hold for 5 min
  • Ramp: 10 °C/min to 220 °C
  • Hold: 5 min
  • Injector Temperature: 220 °C
  • MS Transfer Line Temp: 240 °C
  • MS Ion Source Temp: 230 °C
  • Mass Range: 35-350 amu

4. Headspace Parameters:

  • Vial Equilibration Temp: 80 °C
  • Vial Equilibration Time: 20 min
  • Loop Temperature: 90 °C
  • Injection Time: 1.0 min

5. Sample Preparation:

  • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
  • Add 1.0 mL of DMSO, cap immediately, and vortex to dissolve.

6. Analysis & Reporting:

  • Create a calibration curve using the residual solvent standards.
  • Identify peaks in the sample chromatogram by comparing retention times and mass spectra to the standard and the NIST library.
  • Quantify any detected solvents and report the results in parts per million (ppm).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Ultimate Structure Elucidator

While chromatography separates and detects, NMR spectroscopy provides definitive structural information. It is an indispensable tool for characterizing unknown impurities that have been isolated or are present at significant levels.

  • Causality of Method Choice: When MS data is ambiguous or cannot distinguish between isomers, NMR is the final arbiter.[16] Techniques like COSY, HSQC, and HMBC can map out the complete covalent structure and stereochemistry of a molecule.[17] Furthermore, NMR is non-destructive, allowing the sample to be recovered for further analysis.[]

An Integrated, Self-Validating Workflow

A robust impurity profiling strategy is a self-validating system where orthogonal techniques confirm and complement each other. The following workflow ensures comprehensive analysis and regulatory compliance.

Integrated_Workflow cluster_0 Phase 1: Screening & Quantification cluster_1 Phase 2: Data Evaluation & Decision cluster_2 Phase 3: Identification & Characterization A Commercial Batch of 4,6-Dimethoxybenzo[d][1,3]dioxole B HPLC-UV/DAD Analysis A->B C Headspace GC-MS Analysis A->C D Quantify Impurities & Compare to ICH Thresholds B->D C->D Residual Solvents Data F Impurity > Identification Threshold? D->F Organic Impurities Data E Profile Compliant. Report Results. F->E No G LC-MS/MS Analysis for MW and Fragmentation F->G Yes H Structure Elucidation (NMR, Isolation) G->H Ambiguous or Isomeric? I Update Specification & Qualify Impurity if Needed G->I Structure Confirmed H->I

Caption: Integrated workflow for compliant impurity profiling.

This workflow demonstrates a logical progression from broad screening to targeted identification. The use of both HPLC and GC provides orthogonal separation mechanisms, while the tiered approach to identification (UV -> MS -> NMR) ensures that analytical resources are used efficiently. This systematic process constitutes a self-validating system, providing high confidence in the final impurity profile.

Conclusion

The impurity profiling of 4,6-dimethoxybenzo[d][1][2]dioxole is a critical activity that requires a sophisticated, multi-technique approach grounded in a thorough understanding of regulatory guidelines. A combination of high-resolution chromatographic techniques like HPLC and GC provides the necessary separation and quantification capabilities, while spectroscopic methods, particularly MS and NMR, are essential for definitive structural identification.[12][] By implementing an integrated and scientifically justified workflow, drug development professionals can ensure the quality and safety of their intermediates, paving the way for a compliant and successful pharmaceutical product.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • Ruhela, G., & Kaushik, D. (2017, July 1). REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. IJPSR.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • NIMC. NMR Spectroscopy In Pharmaceutical Analysis.
  • BOC Sciences.
  • IKEV. ICH Q3BR Guideline Impurities in New Drug Products.
  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
  • National Center for Biotechnology Information. (2017, March 15).
  • Asian Journal of Research in Chemistry. (2012, May 24).
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • Pharmaddicts. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • MDPI. (2023, June 27). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde.
  • National Center for Biotechnology Information. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. PMC.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
  • Thermo Fisher Scientific.
  • Google Patents. WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
  • ChemicalBook. 5,6-DIMETHOXY-1,3-BENZODIOXOLE synthesis.
  • NIST. 1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)-. NIST WebBook.

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Safety Operating Guide

Operational Guide: Disposal of 4,6-Dimethoxybenzo[d][1,3]dioxole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal protocols for 4,6-Dimethoxybenzo[d][1,3]dioxole (CAS Registry Number often associated with analogues like 4,6-dimethoxy-1,3-benzodioxole or related isomeric intermediates).

This content is structured for Principal Investigators, Lab Managers, and EHS Officers requiring immediate, actionable compliance data.

Executive Safety Summary

4,6-Dimethoxybenzo[d][1,3]dioxole is an electron-rich organic intermediate typically used in the synthesis of pharmaceutical agents (e.g., Coenzyme Q10 analogues) and agrochemicals.[1][2][3] While not federally listed as an acutely toxic P-list waste (RCRA), it must be managed as Hazardous Chemical Waste due to its potential bioactivity and environmental persistence.[1][2]

Immediate Directive:

  • Do NOT dispose of via sanitary sewer (sink).

  • Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) due to the risk of electrophilic aromatic substitution causing exothermic runaway.

  • Preferred Method: High-temperature incineration via a licensed waste handler.[1][2]

Technical Characterization & Hazard Profile

To ensure safe handling, one must understand the chemical behavior driving the disposal logic. This compound features a methylenedioxy ring fused to a benzene ring with two methoxy substituents.

ParameterTechnical DetailOperational Implication
Chemical Class Benzodioxole derivative (electron-rich arene)High reactivity toward electrophiles/oxidizers.[1][2]
Physical State Solid (Crystalline powder)Dust explosion hazard if micronized; inhalation risk.[1]
Solubility Low in water; High in DCM, Ethyl AcetateMust be disposed of as solid waste or organic solvent stream.
Flash Point >110°C (Predicted)Combustible but not Flammable (unless in solution).
Incompatibilities Strong Oxidizers, Lewis AcidsSegregation Critical: Store away from Nitric Acid/Bromine.[1]
The Mechanism of Hazard (Why Segregation Matters)

The 1,3-benzodioxole moiety is susceptible to oxidative ring cleavage.[1][2] Mixing this waste with strong acidic oxidizers can generate reactive quinones or catechols, leading to heat generation and potential container over-pressurization [1].

Waste Stream Management & Segregation

Effective disposal begins at the bench. You must characterize the waste stream before it leaves the fume hood.

Decision Matrix: Waste Classification

Use the following logic to determine the correct waste container.

WasteDecisionTree Start Waste Generation: 4,6-Dimethoxybenzo[d][1,3]dioxole StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Dissolved in Solvent StateCheck->Liquid Reaction Mixture SolidAction Segregate into: Solid Hazardous Waste (Clear Poly Bag/Wide-mouth Jar) Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Acetone, MeOH, EtOAc) SolventCheck->NonHalogenated HaloAction Stream: Halogenated Solvents (Red Can/Safety Carboy) Halogenated->HaloAction NonHaloAction Stream: Non-Halogenated Solvents (Clear/White Carboy) NonHalogenated->NonHaloAction

Figure 1: Waste Stream Segregation Logic for Benzodioxole Derivatives.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Goal: Prevent dermal absorption and inhalation sensitization.

  • Gloves: Nitrile (0.11 mm minimum thickness) is sufficient for the solid. If dissolved in Dichloromethane (DCM), use PVA or Silver Shield laminate gloves, as nitrile degrades rapidly in halogenated solvents [2].[1]

  • Respiratory: If handling >10g of dry powder outside a fume hood, N95 particulate protection is required.

  • Eye Protection: Chemical splash goggles.[1]

Phase 2: Packaging (The "Cradle-to-Grave" Start)

Scenario A: Solid Waste (Pure Compound or Contaminated Silica) [1][2]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a double-lined clear hazardous waste bag.[1][2]

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "4,6-Dimethoxybenzo[d][1,3]dioxole (100%)" or "Solid debris contaminated with..."[1][2]

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Closure: Screw cap tight. If using bags, use the "gooseneck" tape seal method to prevent puff-back of powder upon compression.[1][2]

Scenario B: Liquid Waste (Mother Liquor/Rinsate) [1][2]

  • Segregation: Determine if your solvent carrier is Halogenated or Non-Halogenated (see Figure 1).[1]

  • Pouring: Use a funnel in a fume hood. Do not overfill (leave 10% headspace for thermal expansion).

  • Rinsing: Triple rinse the original chemical bottle with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container.

  • Defacing: Once the original bottle is triple-rinsed and dry, deface the label and dispose of the glass in the "Laboratory Glass" bin (non-hazardous), provided no visible residue remains.

Phase 3: Final Disposal (EHS/Contractor Handoff)[1][2]
  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat sources.

  • Disposal Method: The ultimate fate of this molecule should be Fuel Blending/Incineration .

    • Why? Landfilling organic intermediates creates long-term leaching risks.[1][2] Incineration at >1000°C ensures complete mineralization to CO2 and H2O [3].

Emergency Spill Response

In the event of a benchtop spill, autonomy is key, but safety is paramount.

  • Isolate: Alert nearby personnel.

  • Contain:

    • Solid: Do not dry sweep (generates dust). Cover with wet paper towels or use a HEPA vacuum if available.

    • Liquid: Use vermiculite or charcoal-based absorbent pads.[1][2]

  • Decontaminate: Clean the surface with a soap/water solution. Avoid bleach , as hypochlorite can react with the electron-rich aromatic ring to form chlorinated byproducts that may be more toxic.[1][2]

  • Dispose: Place all cleanup materials into the solid hazardous waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Combustion: Incinerators, Cement Kilns, and Lightweight Aggregate Kilns. [Link][1][2]

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Navigating the Safe Handling of 4,6-Dimethoxybenzo[d]dioxole: A Guide to Personal Protective Equipment

Navigating the Safe Handling of 4,6-Dimethoxybenzo[d][1][2]dioxole: A Guide to Personal Protective Equipment

For researchers, scientists, and drug development professionals, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and associated best practices for handling 4,6-Dimethoxybenzo[d][1][2]dioxole, also known as Myristicin. Our focus extends beyond a simple checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety within the laboratory.

Understanding the Hazard Profile of Myristicin

4,6-Dimethoxybenzo[d][1][2]dioxole (Myristicin) is a naturally occurring compound found in the essential oil of nutmeg and other plants.[3] While it is a valuable precursor in various synthetic pathways, its handling necessitates a thorough understanding of its potential hazards. Safety Data Sheets (SDS) and toxicological information indicate that Myristicin may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[4][5] Furthermore, as with many organic compounds, the potential for unforeseen reactions and long-term health effects warrants a cautious and well-protected approach.

Core Principles of Protection: A Multi-Layered Approach

The selection of appropriate PPE is not a one-size-fits-all solution. It is a dynamic process that depends on the specific experimental procedure, the quantities of the substance being handled, and the potential for exposure. The following sections detail the essential PPE components and the rationale for their use.

Eye and Face Protection: The First Line of Defense

Chemical splashes and vapors pose a significant and immediate threat to the eyes. Therefore, robust eye and face protection is non-negotiable.

  • Safety Glasses with Side Shields: For low-risk activities such as handling sealed containers or performing dilutions in a well-ventilated area, safety glasses conforming to EN166 or OSHA 29 CFR 1910.133 standards are the minimum requirement.[2][6] The side shields are crucial for protecting against peripheral splashes.

  • Chemical Safety Goggles: When there is a higher risk of splashing, such as during solution transfers, heating, or reactions under pressure, chemical safety goggles that provide a complete seal around the eyes are mandatory.[6][7]

  • Face Shield: In conjunction with safety goggles, a face shield should be worn during procedures with a significant splash or aerosol generation potential.[6] This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Absorption

The skin is a primary route of exposure for many chemicals. Selecting the correct gloves is critical to prevent dermal absorption and potential systemic toxicity.

  • Glove Material: Chemical-resistant gloves are essential.[7] Nitrile or neoprene gloves are generally recommended for handling organic chemicals like Myristicin.[6] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and permeation rates.

  • Glove Thickness and Inspection: The thickness of the glove material influences its resistance to chemical permeation. For prolonged handling or when direct contact is anticipated, thicker gloves should be chosen. Always inspect gloves for any signs of degradation, punctures, or tears before use.[6]

  • Double Gloving: For high-risk procedures or when handling concentrated solutions, double gloving provides an additional layer of safety.[6] This practice can significantly reduce the risk of exposure in the event the outer glove is compromised.

Body Protection: Shielding Against Spills and Splashes

Protective clothing is necessary to prevent contamination of personal clothing and to protect the skin from accidental spills.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times when handling chemicals.[8]

  • Chemical-Resistant Apron or Gown: For procedures involving larger quantities of Myristicin or a higher risk of significant splashes, a chemical-resistant apron or gown made of materials like polyethylene-coated polypropylene should be worn over the lab coat.[6][9]

  • Full-Body Protection: In situations with a high risk of extensive exposure, such as a large-scale reaction or a significant spill, a chemical protective suit (e.g., Category III, Type 4, 5, or 6) may be necessary.[9]

Respiratory Protection: Safeguarding Against Inhalation Hazards

Inhalation of chemical vapors, dusts, or aerosols can lead to respiratory tract irritation and other systemic effects.[4]

  • Engineering Controls: The primary method for controlling inhalation exposure is the use of engineering controls, such as a certified chemical fume hood.[5][6] All procedures involving the handling of Myristicin that may generate vapors or aerosols should be performed within a fume hood.

  • Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a spill, respiratory protection is required. A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge is recommended.[2][6] The specific type of respirator should be selected based on a formal risk assessment.

PPE Selection Protocol: A Task-Based Approach

To simplify the decision-making process for selecting the appropriate level of PPE, the following table summarizes recommendations for common laboratory tasks involving 4,6-Dimethoxybenzo[d][1][2]dioxole.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing solid Myristicin Safety glasses with side shieldsSingle pair of nitrile glovesLab coatRecommended to be performed in a fume hood or ventilated balance enclosure
Preparing dilute solutions Chemical safety gogglesSingle pair of nitrile glovesLab coatChemical fume hood
Conducting reactions (e.g., reflux, stirring) Chemical safety goggles and face shieldDouble pair of nitrile glovesLab coat and chemical-resistant apronChemical fume hood
Transferring large volumes (>1L) Chemical safety goggles and face shieldDouble pair of nitrile glovesLab coat and chemical-resistant apronChemical fume hood
Handling reaction work-up and purification Chemical safety goggles and face shieldDouble pair of nitrile glovesLab coat and chemical-resistant apronChemical fume hood
Cleaning spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or overallsNIOSH-approved respirator with organic vapor cartridge

Visualizing the PPE Decision-Making Process

The following diagram illustrates a logical workflow for selecting the appropriate personal protective equipment when working with 4,6-Dimethoxybenzo[d][1][2]dioxole.

PPE_Selection_Workflowcluster_startStart: Task Assessmentcluster_exposureExposure Potential Assessmentcluster_ppePPE Selectioncluster_outcomeFinal PPE EnsembleStartIdentify Experimental TaskAssessSplashSplash orAerosol Risk?Start->AssessSplashAssessVolumeHandling LargeVolume (>1L)?AssessSplash->AssessVolumeYesEyeProtectionEye/Face ProtectionAssessSplash->EyeProtectionNoAssessVolume->EyeProtectionHandProtectionHand ProtectionAssessVolume->HandProtectionNoAssessVaporVapor or DustGeneration?RespiratoryProtectionRespiratory ProtectionAssessVapor->RespiratoryProtectionYesPPE_LowStandard PPE:- Safety Glasses- Single Nitrile Gloves- Lab CoatAssessVapor->PPE_LowNoEyeProtection->HandProtectionPPE_MediumEnhanced PPE:- Goggles- Double Nitrile Gloves- Lab Coat & ApronEyeProtection:s->PPE_Medium:nPPE_HighMaximum PPE:- Goggles & Face Shield- Double Nitrile Gloves- Chemical SuitEyeProtection:s->PPE_High:nBodyProtectionBody ProtectionHandProtection->BodyProtectionHandProtection:s->PPE_Medium:nHandProtection:s->PPE_High:nBodyProtection->AssessVaporBodyProtection:s->PPE_Medium:nBodyProtection:s->PPE_High:nFumeHoodWork in Fume HoodRespiratoryProtection->FumeHoodRespiratorUse RespiratorFumeHood->RespiratorIf fume hood isinsufficient orfor spill cleanup

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

Operational Plans: From Handling to Disposal

Safe laboratory practice extends beyond the use of PPE. A comprehensive safety plan includes protocols for handling, storage, and disposal.

Handling and Storage
  • Always handle 4,6-Dimethoxybenzo[d][1][2]dioxole in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Avoid contact with skin and eyes.[1]

  • Keep containers tightly closed when not in use.[1][10]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][11]

Spill Management

In the event of a spill, evacuate the area and ensure adequate ventilation.[1] For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[2][10] For larger spills, follow your institution's emergency procedures and, if necessary, contact your environmental health and safety department.

Disposal Plan

All waste containing 4,6-Dimethoxybenzo[d][1][2]dioxole, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[10] Do not dispose of this chemical down the drain or in the regular trash.[7]

Conclusion: Fostering a Proactive Safety Culture

The responsible use of 4,6-Dimethoxybenzo[d][1][2]dioxole in a research and development setting is contingent upon a robust and proactive safety culture. This guide provides the foundational knowledge for the safe handling of this compound, with a specific focus on the rationale behind personal protective equipment selection. By understanding not just what to wear, but why it is necessary, scientists can significantly mitigate the risks associated with their work and ensure a safe and productive laboratory environment.

References

  • Venkatramna Industries. (n.d.). Safety Data Sheet: Nutmeg Oil. Retrieved from [Link]

  • Nutmeg Oil - Material Safety Data Sheet (MSDS). (2025, September 30).
  • Amphora Aromatics. (2025, June 27). Safety Data Sheet: Nutmeg Essential Oil. Retrieved from [Link]

  • Fisher Scientific. (2025, December 20). Safety Data Sheet: N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3,3'-Dimethoxybenzidine dihydrochloride.
  • Carl Roth. (n.d.). Chemical Protective overall Basic, CE/PPE category III, models 4, 5, 6, size XL, yellow. Retrieved from [Link]

  • Wikipedia. (n.d.). Myristicin. Retrieved from [Link]

  • BenchChem. (2025). Personal protective equipment for handling 1-(Benzo[d][1][2]dioxol-5-yl)butan-1-one. Retrieved from a comparable safety guide for a similar compound.

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • MarkHerb. (n.d.). Safety Data Sheet: Myristicin. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 24). Safety Data Sheet: 4-Vinyl-1,3-dioxolan-2-one.
  • National Center for Biotechnology Information. (n.d.). Myristicin. PubChem Compound Database. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.